Triazene
説明
Structure
3D Structure
特性
CAS番号 |
15056-34-5 |
|---|---|
分子式 |
H3N3 |
分子量 |
45.044 g/mol |
IUPAC名 |
triazene |
InChI |
InChI=1S/H3N3/c1-3-2/h(H3,1,2) |
InChIキー |
AYNNSCRYTDRFCP-UHFFFAOYSA-N |
SMILES |
NN=N |
正規SMILES |
NN=N |
他のCAS番号 |
15056-34-5 |
製品の起源 |
United States |
Foundational & Exploratory
triazene compound synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Triazene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazenes are a versatile class of organic compounds characterized by the functional group R¹-N=N-NR²R³, where R represents various substituent groups.[1] These compounds are significant in medicinal chemistry and pharmaceutical research due to their wide range of biological activities, including anticancer properties.[2][3][4] Dacarbazine, for instance, is a well-known this compound-based drug used in the treatment of melanoma and Hodgkin's lymphoma.[1][5] Beyond their pharmacological applications, triazenes serve as valuable intermediates in organic synthesis, acting as protecting groups and linkers in combinatorial chemistry and the construction of novel heterocyclic systems.[2][3]
This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing this compound compounds, offering detailed experimental protocols and structured data for practical application in a research and development setting.
Synthesis of this compound Compounds
The primary and most established method for synthesizing triazenes is the N-coupling reaction between a diazonium salt and a primary or secondary amine.[1] This process is typically carried out in two main stages: diazotization followed by azo coupling.
Diazotization: Formation of the Diazonium Salt
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6] This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[6] The resulting aryldiazonium ion (Ar-N₂⁺) is a potent electrophile used in the subsequent coupling step.[6][7]
Azo Coupling: Formation of the this compound Linkage
The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion reacts with a nucleophile.[7] For this compound synthesis, the nucleophile is a primary or secondary amine. The amine attacks the terminal nitrogen of the diazonium salt to form the characteristic N=N-N linkage.[1][8] The reaction is typically carried out under mild conditions, often using a weak base like sodium acetate (B1210297) or sodium carbonate to facilitate the coupling.[1]
Characterization of this compound Compounds
Thorough characterization is essential to confirm the identity, structure, and purity of synthesized this compound compounds. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts of protons and carbons in the aromatic rings and alkyl groups attached to the this compound moiety provide definitive structural information.[2][9]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The this compound linkage gives rise to characteristic absorption bands. The N=N stretching vibration is typically observed in the region of 1400-1500 cm⁻¹, while C-N and N-H stretches also provide structural evidence.[10]
-
UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the conjugated system of the this compound compound. The position of the maximum absorption wavelength (λ_max) is characteristic of the chromophore.[2][10]
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) confirms the molecular formula, and the fragmentation analysis helps to piece together the structure.[2][11][12]
Crystallography
X-ray Crystallography : For crystalline this compound compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.
Data Presentation: Summary of Characterization Data
The following tables summarize typical quantitative data obtained from the characterization of this compound derivatives.
Table 1: Typical ¹H-NMR Chemical Shifts (δ) for this compound Derivatives
| Proton Type | Chemical Shift (ppm) |
| Aromatic Protons (Ar-H) | 6.5 - 8.5 |
| N-H (for primary amine derived triazenes) | 9.0 - 12.0 (broad) |
| Alkyl Protons α to Nitrogen (N-CH₃, N-CH₂) | 2.5 - 4.0 |
| Other Alkyl Protons | 0.8 - 2.0 |
Table 2: Characteristic IR Absorption Bands for Triazenes
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (if present) | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| N=N Stretch | 1400 - 1500 | Medium to Strong |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Table 3: UV-Vis and Mass Spectrometry Data
| Technique | Parameter | Typical Value | Information Obtained |
| UV-Vis | λ_max | 250 - 450 nm | Confirmation of the conjugated π-system. |
| Mass Spec. | Molecular Ion (M⁺) | Matches calculated MW | Confirms molecular formula and weight. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenylthis compound
This protocol details the synthesis of 1,3-diphenylthis compound from aniline (B41778), a classic example of the diazo-coupling reaction.[1]
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate
-
Ice
-
Ethanol
-
Deionized Water
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 15 mL of concentrated HCl and 15 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir for 15 minutes after the addition is complete. The resulting solution contains benzenediazonium (B1195382) chloride.
-
-
Coupling Reaction:
-
In a separate 600 mL beaker, prepare a solution of 4.65 g (0.05 mol) of aniline in 150 mL of water.
-
Add 25 g of crushed ice to this aniline solution.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the aniline solution.
-
Immediately after, add a solution of 25 g of sodium acetate in 50 mL of water to the reaction mixture.
-
A yellow precipitate of 1,3-diphenylthis compound will form. Stir the mixture for 30 minutes, allowing the ice to melt.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude solid from hot ethanol.
-
Dry the purified yellow crystals in a desiccator.
-
Expected Yield: ~70-80% Melting Point: 98-100 °C
Protocol 2: General Procedure for NMR Analysis
Procedure:
-
Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the proton signals and assign the peaks based on their chemical shifts, coupling patterns, and integration values.
Protocol 3: General Procedure for FT-IR Analysis
Procedure:
-
Ensure the sample is completely dry to avoid interference from water bands.
-
For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
-
Place the KBr pellet or position the ATR unit in the sample compartment of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
References
- 1. Triazenes - Wikipedia [en.wikipedia.org]
- 2. Triazenes and triazines, Triazenes [ebrary.net]
- 3. Triazenes: a versatile tool in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Mechanism of Action of Triazene Derivatives
Executive Summary: Triazene derivatives represent a critical class of alkylating agents in oncology, with prominent members like dacarbazine (B1669748) and temozolomide (B1682018) forming the cornerstone of treatment for malignancies such as melanoma and glioblastoma.[1][2][3] Their therapeutic efficacy hinges on their ability to act as prodrugs, which, upon activation, generate a potent methylating agent that inflicts cytotoxic damage to cancer cell DNA. The ultimate cellular fate is determined by a complex interplay between the extent of this DNA damage and the cell's intrinsic DNA repair capabilities. This guide provides a detailed exploration of the molecular mechanisms underpinning the action of this compound derivatives, the cellular pathways that dictate sensitivity and resistance, and the experimental methodologies used to investigate these processes.
The Core Mechanism of Action: DNA Alkylation
The fundamental mechanism of action for clinically relevant this compound compounds is the alkylation of DNA, a process that unfolds in a series of sequential steps from prodrug activation to the formation of cytotoxic lesions.[4]
Dacarbazine (DTIC) and temozolomide (TMZ) are not directly cytotoxic but require conversion into the common active intermediate, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[4][5] However, their activation pathways differ significantly:
-
Dacarbazine (DTIC): Requires hepatic metabolism for activation. It undergoes N-demethylation by cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) in the liver to form MTIC.[3][4][6]
-
Temozolomide (TMZ): Is designed for superior bioavailability and central nervous system penetration. It undergoes spontaneous, non-enzymatic hydrolysis at physiological pH into MTIC.[2][4][7]
MTIC is unstable and further decomposes to release the ultimate alkylating species, the highly reactive methyldiazonium ion .[4][8]
The methyldiazonium ion readily transfers a methyl group to nucleophilic sites on DNA bases.[3][9] While several positions can be methylated, the principal adducts formed are:
-
N7-methylguanine (N7-MeG)
-
N3-methyladenine (N3-MeA)
-
O6-methylguanine (O6-MeG) [9]
Among these, O6-methylguanine is the primary cytotoxic and mutagenic lesion responsible for the anticancer effects of triazenes.[4][9][10] N7-MeG and N3-MeA are generally repaired by the Base Excision Repair (BER) pathway and contribute less to cytotoxicity unless BER is inhibited.[4][9]
Cellular Response and Determinants of Sensitivity
The formation of the O6-MeG adduct triggers a cascade of events involving the cell's DNA repair machinery, which ultimately determines whether the cell undergoes apoptosis or survives, leading to therapeutic resistance.
During DNA replication, the O6-MeG lesion incorrectly pairs with thymine (B56734) (T) instead of cytosine (C).[4][8] This O6-MeG:T mispair is recognized by the Mismatch Repair (MMR) protein complex.[10][11] In a proficient MMR system, the machinery attempts to correct this mismatch by excising the thymine base opposite the O6-MeG adduct.[11]
However, since the O6-MeG adduct itself is not removed, the DNA polymerase re-inserts another thymine during the repair synthesis step. This initiates a "futile cycle" of repeated mismatch recognition, excision, and repair synthesis.[4][8] These persistent and futile repair cycles are thought to generate prolonged single-strand DNA gaps and double-strand breaks, which trigger a G2/M cell cycle arrest and ultimately lead to apoptosis.[7][8][10] Therefore, a functional MMR system is paradoxically required for the cytotoxic effects of this compound derivatives.[9]
The primary mechanism of resistance to this compound derivatives is the direct repair of the O6-MeG lesion by the enzyme O6-methylguanine-DNA methyltransferase (MGMT).[2][4][9] MGMT is a "suicide" enzyme that identifies the O6-MeG adduct, transfers the methyl group to one of its own internal cysteine residues, and in doing so, becomes irreversibly inactivated.[4][12]
High levels of MGMT expression in tumor cells can efficiently remove the O6-MeG adducts before they can trigger the MMR-mediated futile repair cycles, thus conferring significant resistance.[2][4] Conversely, tumors with low or absent MGMT expression, often due to epigenetic silencing via promoter methylation, are more sensitive to this compound therapy.[2] This has made MGMT promoter methylation status a critical predictive biomarker, particularly in glioblastoma.[2]
The BER pathway is responsible for repairing the N7-methylguanine and N3-methyladenine adducts.[4] While these are the most abundant adducts, they are less cytotoxic than O6-MeG. However, inhibiting key BER proteins, such as Poly(ADP-ribose)polymerase-1 (PARP-1), can prevent the repair of these lesions, leading to an accumulation of DNA damage and enhancing the overall cytotoxicity of triazenes.[9] This provides a rationale for combination therapies using triazenes and PARP inhibitors.[4][9]
While DNA damage is the central mechanism, some novel this compound derivatives have been shown to induce cell death through alternative pathways:
-
PI3K/AKT/mTOR Inhibition: Certain s-triazine derivatives have been specifically designed to inhibit components of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[13][14][15]
-
ER Stress & JNK Activation: Novel diaryltriazenes can induce apoptosis by triggering endoplasmic reticulum (ER) stress and independently activating the SAPK/JNK signaling pathway.[16]
-
p53 Activation: The p53 tumor suppressor protein can be activated in response to DNA damage, contributing to cell cycle arrest and apoptosis.[17] Some triazole derivatives have been shown to induce apoptosis by increasing p53 protein levels.[18][19]
Quantitative Data Presentation
The biological activity of this compound derivatives is quantified through various in vitro assays. The following tables summarize representative data from the literature.
Table 1: Kinase Inhibitory Activity of Selected s-Triazine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Gedatolisib | PI3Kα | 0.4 | [20] |
| Gedatolisib | mTOR | 1.6 | [20] |
| Compound 47 | PI3K | 7.0 | [13] |
| Compound 47 | mTOR | 48 | [13] |
| Compound 48 | PI3K | 23.8 | [13] |
| Compound 48 | mTOR | 10.9 | [13] |
| Compound 12 | EGFR | 36.8 | [13] |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.
Table 2: Cytotoxicity (IC₅₀) of Selected s-Triazine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 14 | MCF-7 | Breast | 2.54 ± 0.22 | [13] |
| Compound 47 | A549 | Lung | 0.20 ± 0.05 | [13] |
| Compound 47 | MCF-7 | Breast | 1.25 ± 0.11 | [13] |
| Compound 6h | HeLa | Cervical | Not specified, but potent | [15] |
| Compound 6h | MCF-7 | Breast | Less potent than HeLa | [15] |
IC₅₀ values represent the concentration required to inhibit the growth of 50% of cells.
Table 3: Quantification Limits for O6-methylguanine (O6-MeG) Detection Methods
| Method | Sample Type | Lower Limit of Quantitation (LLOQ) | Reference |
|---|---|---|---|
| LC/ESI-MS/MS | In vitro DNA | 75.8 fmol | [21] |
| Repair Inhibition Assay | DNA | 0.8 fmol/µg DNA | [22] |
| UPLC-MS/MS | Colorectal DNA | <0.05 pmol/mg DNA |[23] |
Key Experimental Protocols
Investigating the mechanism of triazenes involves a variety of specialized techniques. Below are outlines of key experimental protocols.
This is the gold-standard method for accurately quantifying specific DNA adducts.[21][24]
-
Cell Culture and Treatment: Culture cancer cells to ~80% confluency. Treat cells with the this compound derivative (e.g., Temozolomide) at various concentrations and time points.
-
DNA Isolation: Harvest cells and isolate genomic DNA using a high-purity DNA isolation kit, ensuring minimal oxidative damage during the process.
-
DNA Hydrolysis: Hydrolyze the isolated DNA to its constituent bases under acidic conditions (e.g., 0.1 M HCl at 70°C for 30 minutes).
-
Sample Preparation: Neutralize the hydrolysate and add an internal standard (e.g., isotopically labeled O6-MeG).
-
UPLC-MS/MS Analysis: Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separation: Use a suitable column (e.g., C18) to separate the DNA bases.
-
Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for O6-MeG and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of O6-MeG. Quantify the amount of O6-MeG in the samples by comparing its peak area ratio to the internal standard against the standard curve. Express results as adducts per mole of guanine or per microgram of DNA.[23]
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC₅₀ value using non-linear regression.
Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for studying the modulation of signaling pathways.[15]
-
Cell Treatment and Lysis: Treat cells as described for the cytotoxicity assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total-AKT, p53, cleaved Caspase-3). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. Articles [globalrx.com]
- 2. Temozolomide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 4. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dacarbazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Trans-Lesion Synthesis and Mismatch Repair Pathway Crosstalk Defines Chemoresistance and Hypermutation Mechanisms in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Acetyl-bis(2-chloro-4-nitrophenyl)this compound is a potent antitumor agent that induces oxidative stress and independently activates the stress-activated protein kinase/c-Jun NH2-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assay by inhibition of repair to measure O6-methylguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and History of Triazene Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and historical development of triazene chemistry. From their initial synthesis in the mid-19th century to their contemporary applications in medicine and agriculture, this document traces the key milestones, experimental protocols, and conceptual advancements that have shaped our understanding of this important class of nitrogen-containing compounds. The guide includes detailed experimental procedures from historical literature, quantitative data on early syntheses, and a discussion on the elucidation of their unique chemical structure and tautomerism. Furthermore, it chronicles the discovery of the potent biological activities of this compound derivatives, which have led to the development of crucial anticancer drugs and widely used herbicides.
The Dawn of this compound Chemistry: Peter Griess and the Diazotization Reaction
The journey into the world of this compound chemistry began with the groundbreaking work of German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a pivotal process that forms the bedrock of this compound synthesis.[1][2] This reaction involves the treatment of a primary aromatic amine with nitrous acid to produce a diazonium salt. This discovery was a monumental leap in synthetic organic chemistry and paved the way for the creation of a vast array of new organic compounds, including the first synthetic dyes.
The first documented synthesis of a this compound compound is attributed to Griess and Martius in 1862.[3] They found that diazonium salts could react with primary and secondary amines to form a new class of compounds characterized by a linear chain of three nitrogen atoms (-N=N-N-). This fundamental reaction remains the primary method for synthesizing triazenes today.
Early Synthesis and Characterization
The prototypical this compound, 1,3-diphenylthis compound, also known as diazoaminobenzene (B94817), was one of the earliest examples of this class of compounds to be synthesized and studied. Its preparation involves the reaction of a phenyldiazonium salt with aniline (B41778).
Experimental Protocol for the Synthesis of 1,3-Diphenylthis compound (Diazoaminobenzene) - (Hartman & Dickey, 1934)
This procedure, while published later, is representative of the classical methods used for preparing symmetrical triazenes.
Reagents and Quantities:
| Reagent | Moles | Quantity |
| Aniline | 3 | 279 g |
| Concentrated Hydrochloric Acid (sp. gr. 1.18) | 4.5 | 458 g (388 cc) |
| Sodium Nitrite (B80452) (95%) | 1.5 | 109 g |
| Sodium Acetate (B1210297) (crystalline) | 3.1 | 422 g |
| Water | - | ~2.55 L |
| Cracked Ice | - | 1 kg |
| Ligroin (b.p. 60-90°C) | - | ~4.5 L |
Procedure:
-
A mixture of 279 g (3 moles) of aniline, 1.5 L of water, 1 kg of cracked ice, and 458 g (4.5 moles) of concentrated hydrochloric acid is placed in a 5-L flask equipped with a mechanical stirrer.
-
A solution of 109 g (1.5 moles) of 95% sodium nitrite in 250 cc of water is added to the stirred aniline hydrochloride suspension over a period of fifteen minutes. The temperature should be maintained below 20°C.
-
The reaction mixture is stirred for an additional fifteen minutes.
-
A solution of 422 g (3.1 moles) of crystalline sodium acetate in 800 cc of water is then added over five minutes. A yellow precipitate of diazoaminobenzene forms immediately.
-
Stirring is continued for forty-five minutes, keeping the temperature below 20°C.
-
The crude diazoaminobenzene is collected by filtration, washed with 5 L of cold water, and dried.
-
The crude product is purified by recrystallization from boiling ligroin (b.p. 60–90°C).
Yield:
| Product | Yield (%) | Melting Point (°C) |
| Crude 1,3-Diphenylthis compound | 82-85 | 92-94 |
| Recrystallized 1,3-Diphenylthis compound | 69-73 | 94-96 |
Elucidation of the this compound Structure and Tautomerism
The structural elucidation of triazenes in the 19th century relied on the analytical techniques of the time, which included elemental analysis, chemical degradation, and the study of reaction products.[4][5][6] One of the key challenges was to determine the connectivity of the three nitrogen atoms.
A significant early observation was the phenomenon of tautomerism in unsymmetrically substituted triazenes. Griess himself noted that the reaction of p-toluidine (B81030) with benzenediazonium (B1195382) ion yielded the same product as the reaction of aniline with p-toluenediazonium ion. This led to the postulation of two possible tautomeric forms for 1-phenyl-3-p-tolylthis compound:
Early chemical methods to distinguish between these tautomers were inconclusive. The development of spectroscopic techniques in the 20th century, particularly nuclear magnetic resonance (NMR) spectroscopy, provided the definitive tools to study this dynamic equilibrium in solution.
The Discovery of Biological Activity: From Herbicides to Anticancer Drugs
The 20th century witnessed the discovery of the potent and diverse biological activities of this compound derivatives, leading to their development as both agricultural and medicinal agents.
Triazine Herbicides
The herbicidal properties of triazines were first discovered in 1952 at the laboratories of J.R. Geigy Ltd. in Switzerland.[7] This led to the development of a range of symmetrical triazine herbicides, including simazine (B1681756) and atrazine, which were introduced in the late 1950s.[7] These compounds act by inhibiting photosynthesis in susceptible plants.
This compound Anticancer Agents
A pivotal moment in the history of medicinal chemistry was the synthesis of the this compound derivative dacarbazine (B1669748) (DTIC) in 1959 at Southern Research in Alabama, USA.[8] After extensive preclinical and clinical studies, dacarbazine received FDA approval in 1975 for the treatment of metastatic melanoma and Hodgkin's lymphoma.[8][9] Another important anticancer this compound, temozolomide, was synthesized later and has become a key drug in the treatment of brain tumors.
These this compound-based drugs act as alkylating agents. They are prodrugs that are metabolically activated to form a methyldiazonium ion, which then methylates DNA, leading to cancer cell death.
Conclusion
The history of this compound chemistry is a compelling narrative of scientific discovery and innovation. From its origins in the mid-19th century with the pioneering work of Peter Griess, the field has evolved dramatically, yielding compounds with profound impacts on society. The initial challenges of synthesis and structural elucidation were overcome through the development of new experimental techniques and a deeper understanding of chemical principles. The subsequent discovery of the potent biological activities of triazenes has led to the creation of life-saving medicines and essential agricultural tools. The ongoing research in this compound chemistry continues to explore new synthetic methodologies and applications, ensuring that this fascinating class of compounds will remain a vibrant area of scientific inquiry for years to come.
References
- 1. Peter Griess - Wikipedia [en.wikipedia.org]
- 2. Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Diazoaminobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Core Principles of Triazene Stability and Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the stability and reactivity of triazenes. This class of compounds, characterized by the R1-N=N-NR2R3 functional group, holds significant promise in medicinal chemistry and materials science.[1] A thorough understanding of their chemical behavior is paramount for the successful design and application of novel triazene-based therapeutics and materials.
Stability of Triazenes
The stability of a this compound is not an intrinsic property but is highly dependent on its chemical structure and the surrounding environment. Key factors influencing this compound stability include substituent effects, pH, and temperature.
Substituent Effects
The nature of the substituents (R1, R2, and R3) on the this compound core plays a critical role in its stability. Electron-donating groups on the aryl ring (R1) generally increase the stability of the this compound. Conversely, electron-withdrawing groups can decrease stability. Triazenes derived from secondary amines are generally more stable than those derived from primary amines.[2] The increased stability of triazenes compared to their corresponding diazonium salts makes them valuable as "masked" or protected diazonium compounds.[2]
pH and Solvent Effects
Triazenes exhibit marked pH-dependent stability. They are generally more stable in neutral to alkaline conditions.[3] Under acidic conditions, they are prone to decomposition, regenerating the corresponding diazonium salt and amine.[4] This acid-lability is a key feature exploited in the design of this compound-based prodrugs that target the acidic tumor microenvironment. The stability of triazine nucleosides has been found to be greater in high pH aqueous solutions and in aprotic solvents.[5]
Thermal Stability
The thermal stability of triazenes is significantly greater than that of their diazonium salt precursors, with many stable above 200 °C.[2] However, some triazenes can exhibit exothermic decomposition at lower temperatures, for instance, around 100-150 °C.[6] The thermal stability is influenced by the substituents; for example, electron-rich para-methoxy substitution can lead to increased instability.[6] The s-triazine ring system is notably stable, resisting decomposition up to 550°C in some cases.[7]
Table 1: Thermal Decomposition Data for Selected Triazenes
| Compound/Class | Initial Decomposition Temperature (°C) | Observations |
| Various triazenes | > 200 | Generally more stable than corresponding diazonium salts.[2] |
| This compound 1b | ~100 | Broad exotherm observed.[6] |
| Triazenes 3c and 3f | ~150 | Broad exotherm observed.[6] |
| para-Nitro substituted diazonium salt (7a) | 150 | Sharp exotherm, indicative of thermal runaway.[6] |
| para-Nitro substituted this compound (7b) | > 200 | No decomposition exotherm observed up to 200 °C.[6] |
| 2,4,6-Triazido-1,3,5-triazine (in melt) | - | Apparent activation energy of 42300 cal/mol.[5] |
| 2,4,6-Triazido-1,3,5-triazine (in solution) | - | Activation energy of 34100 cal/mol.[5] |
| [8][9][10]Triazolo[4,3-b][8][9][10][11]tetrazine-3,6-diamine (TTDA) | 349.5 | Heat resistance temperature.[12] |
| 3-Amino-6-hydrazino[8][9][10]triazolo[4,3-b][8][9][10][11]tetrazine (TTGA) | 190.3 | Heat resistance temperature.[12] |
| 3,6-Dinitroamino[8][9][10]triazolo[4,3-b][8][9][10][11]tetrazine (DNTT) | 113.4 | Heat resistance temperature.[12] |
Table 2: Half-lives of Triazine Herbicides under Photodegradation
| Triazine | Condition | Half-life (min) |
| Atrazine | Photolysis in water | 1500 |
| Atrazine | Photolysis with Ferric perchlorate | 1 |
| Atrazine | Photolysis with Ferric sulfate | 24 |
Reactivity of Triazenes
The reactivity of triazenes is central to their utility in organic synthesis and drug action. Their ability to act as a source of diazonium ions and their susceptibility to nucleophilic attack are key features.
Decomposition and Generation of Reactive Species
In the presence of protonating or alkylating agents, triazenes decompose to form quaternary amines and diazonium salts.[13] This reactivity is fundamental to their application as prodrugs. For instance, the anticancer drugs dacarbazine (B1669748) and temozolomide (B1682018) are activated to form the highly reactive methyldiazonium ion, which then methylates DNA, leading to cytotoxicity.[14]
Nucleophilic Substitution
The this compound functional group can participate in nucleophilic substitution reactions. For example, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is used as a hydrogen sulfide (B99878) (H2S) scavenger, where the triazine ring undergoes nucleophilic substitution by sulfur.[10] The reaction of 1-(2-iodoaryl)triazenes with internal alkynes catalyzed by palladium is a novel method for synthesizing cinnolines, demonstrating a new mode of this compound reactivity.
Tautomerism
Triazenes derived from primary amines can exist as tautomers.[13] In the case of symmetrically substituted triazenes, the two tautomeric forms are identical.[13] This tautomerism can influence their reactivity and interactions with biological targets.
Table 3: Kinetic Data for this compound Reactions
| Reaction | Reactant(s) | Rate Constant (k) | Activation Energy (Ea) |
| Hydrolysis of monochlorotriazine reactive dye (pH 10.9, 80°C) | - | 33 times higher than at 50°C | - |
| IEDDA cycloaddition | 1,2,3-triazine-1-oxide + methyl 3-oxopentanoate | 2.39 x 10⁻² M⁻¹s⁻¹ | - |
| IEDDA cycloaddition | 1,2,3-triazine + methyl 3-oxopentanoate | 0.217 x 10⁻² M⁻¹s⁻¹ | - |
| IEDDA cycloaddition | 1,2,3-triazine-1-oxide + benzamidine | 1.04 x 10⁻² M⁻¹s⁻¹ | - |
| IEDDA cycloaddition | 1,2,3-triazine + benzamidine | 0.809 x 10⁻² M⁻¹s⁻¹ | - |
| H2S Scavenging with TZ | TZ to thiadiazine | - | 24.49 kcal/mol |
| H2S Scavenging with TZ | Thiadiazine to dithiazine | - | 22.95 kcal/mol |
| TZ Thermolysis | Initial protonation | - | 79.93 kcal/mol |
Experimental Protocols
Synthesis of 1,3-Diaryltriazenes
Methodology: This protocol describes a general method for the synthesis of 1,3-diaryltriazenes from aryl amines.[9]
-
Diazotization: Dissolve the primary aromatic amine (1 equivalent) in a suitable solvent (e.g., water) and add a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) (1 equivalent) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Coupling: In a separate flask, dissolve the second aromatic amine (1 equivalent) in a suitable solvent (e.g., methanol/water). Add a buffer such as sodium acetate. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold amine solution with vigorous stirring. Maintain the temperature at 0-5 °C for 3 hours.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. The precipitated 1,3-diarylthis compound can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Determination of this compound Stability by HPLC
Methodology: This protocol outlines a method for assessing the stability of triazines under different conditions using High-Performance Liquid Chromatography (HPLC).[11][15]
-
Sample Preparation: Prepare stock solutions of the this compound compound in a suitable solvent (e.g., acetonitrile). Prepare working solutions by diluting the stock solution in the desired test buffer (e.g., phosphate (B84403) buffers of different pH values).
-
Incubation: Incubate the working solutions at a constant temperature (e.g., 37 °C for physiological relevance). At specified time intervals, withdraw aliquots of the sample.
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable gradient or isocratic mixture of water (with a buffer like phosphate) and an organic solvent like acetonitrile.[11]
-
Flow Rate: Typically 1.0-1.5 mL/min.[11]
-
Injection Volume: 20-70 µL.[11]
-
Detection: UV detector at a wavelength where the this compound has maximum absorbance (e.g., 220 nm or 260 nm).[11]
-
-
-
Data Analysis: Quantify the peak area of the this compound at each time point. Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear plot will be the negative of the first-order degradation rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693/k.
Protocol for Assessing Reactivity with Nucleophiles
Methodology: This protocol describes a method for studying the kinetics of this compound reactions with nucleophiles, for example, in the context of H₂S scavenging.[3]
-
Reaction Setup: In a temperature-controlled reaction vessel, place a known volume and concentration of the this compound solution in a suitable buffer.
-
Initiation of Reaction: Introduce a known concentration of the nucleophile (e.g., by bubbling H₂S gas at a constant flow rate).
-
Monitoring: At regular time intervals, withdraw samples from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the concentration of the remaining this compound and/or the formed product(s) using a suitable analytical technique such as HPLC, GC, or spectroscopy.
-
Kinetic Analysis: Plot the concentration of the this compound versus time. From this data, determine the reaction order and the rate constant. By performing the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.
Signaling Pathways and Biological Activity
Certain this compound derivatives exhibit potent biological activity, particularly as anticancer agents. Their mechanism of action often involves the induction of apoptosis through specific signaling pathways.
This compound-Induced Apoptosis via SAPK/JNK Pathway
Some novel this compound compounds have been shown to induce apoptosis in cancer cells by independently activating the Endoplasmic Reticulum (ER) stress and the Stress-Activated Protein Kinase/c-Jun NH2-terminal Kinase (SAPK/JNK) signaling pathways.[8] The activation of SAPK/JNK is a critical event in this process, leading to programmed cell death.[8]
Experimental Workflow for Studying this compound Prodrug Activation and DNA Adduct Formation
The anticancer activity of this compound prodrugs like dacarbazine and temozolomide relies on their conversion to a reactive methyldiazonium ion, which then forms DNA adducts. Studying this process involves a multi-step experimental workflow.
Structure-Activity Relationships
The biological activity of triazenes is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Logical Relationship in this compound Prodrugs
For this compound prodrugs, a key SAR principle is the balance between chemical stability and the propensity to release the active alkylating agent. The electronic properties of the substituents on the aryl ring and the nature of the amine portion of the this compound can be modulated to fine-tune this balance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the stress-activated protein kinase (SAPK/JNK) signaling pathway in radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forum.graphviz.org [forum.graphviz.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]
- 15. mdpi.com [mdpi.com]
Spectroscopic Analysis of Novel Triazene Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel triazene structures. It includes detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and biological signaling pathways relevant to this important class of compounds. Triazenes, characterized by the diazene-amino functional group (-N=N-N-), are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.
Core Spectroscopic Characterization Techniques
The structural elucidation of novel this compound compounds relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecular structure, connectivity, and electronic properties of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules, including triazenes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: Proton NMR spectra reveal the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (spin-spin splitting), and their spatial proximity (through 2D techniques like NOESY).
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their electronic environment. The chemical shifts of carbons in the this compound core and attached substituents are indicative of the overall molecular structure. Due to the quadrupolar nature of nitrogen, the signals of carbons directly attached to the this compound nitrogen atoms can sometimes be broadened.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and elemental composition of a novel this compound.
Electron Ionization (EI-MS): This hard ionization technique often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation by analyzing the fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.[1]
Electrospray Ionization (ESI-MS): A soft ionization technique, ESI-MS is particularly useful for analyzing polar and thermally labile this compound derivatives. It typically produces the protonated molecule [M+H]⁺, giving a clear indication of the molecular weight.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The this compound moiety and other functional groups in the molecule will absorb infrared radiation at specific frequencies, corresponding to their vibrational modes (stretching, bending, etc.). The N=N stretching vibration of the this compound group is a key characteristic band, although its intensity can be variable.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound compounds, particularly those with aromatic substituents, exhibit characteristic absorption bands in the UV-Vis region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are related to the extent of the conjugated π-electron system in the molecule.
Quantitative Spectroscopic Data
The following tables summarize typical spectroscopic data for a series of novel 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines, as reported by Butler et al.[1]
Table 1: ¹H NMR Spectroscopic Data for Selected Triazenes [1]
| Compound | Ar-H (δ, ppm) | -CH₂- (δ, ppm) | -CH- (δ, ppm) | -CH₃ (δ, ppm) | Other (δ, ppm) |
| 5a (Ar = 4-NO₂C₆H₄) | 8.25 (d), 7.50 (d) | 4.28 (br m) | 4.75 (br m) | 1.45 (d) | - |
| 5h (Ar = 4-MeC₆H₄) | 7.25 (d), 7.15 (d) | 4.01 (dd), 3.84 (dd) | 4.60 (m) | 1.35 (d) | 2.35 (s, Ar-CH₃) |
| 5i (Ar = 4-MeOC₆H₄) | 7.30 (d), 6.90 (d) | 4.04 (dd), 3.94 (dd) | 4.55 (m) | 1.30 (d) | 3.80 (s, OCH₃) |
| 5j (Ar = C₆H₅) | 7.40-7.20 (m) | 4.02 (dd), 3.86 (dd) | 4.62 (m) | 1.38 (d) | - |
Spectra recorded in CDCl₃. d = doublet, dd = doublet of doublets, m = multiplet, br = broad, s = singlet.
Table 2: ¹³C NMR Spectroscopic Data for Selected Triazenes [1]
| Compound | C1' (Ar) | C2', C6' (Ar) | C3', C5' (Ar) | C4' (Ar) | C2, C5 (Pip) | C3, C6 (Pip) | -CH₃ | Other |
| 5a (Ar = 4-NO₂C₆H₄) | 154.5 | 124.5 | 119.0 | 146.0 | 55.0 | 48.9 | 16.5 | - |
| 5h (Ar = 4-MeC₆H₄) | 148.5 | 129.5 | 119.0 | 136.0 | 56.5 | 48.5 | 16.0 | 21.0 (Ar-CH₃) |
| 5i (Ar = 4-MeOC₆H₄) | 144.5 | 120.5 | 114.0 | 158.0 | 56.0 | 47.5 | 16.2 | 55.5 (OCH₃) |
| 5j (Ar = C₆H₅) | 150.0 | 129.0 | 119.5 | 127.0 | 56.8 | 48.8 | 16.3 | - |
Spectra recorded in CDCl₃. Pip = Piperazine ring.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data [1]
| Compound | Molecular Formula | Calculated Mass (M⁺) | Measured Mass (M⁺) |
| 5a (Ar = 4-NO₂C₆H₄) | C₁₈H₂₀N₈O₄ | 428.1662 | 428.1659 |
| 5h (Ar = 4-MeC₆H₄) | C₂₀H₂₆N₆ | 362.2219 | 362.2217 |
| 5i (Ar = 4-MeOC₆H₄) | C₂₀H₂₆N₆O₂ | 394.2117 | 394.2114 |
| 5j (Ar = C₆H₅) | C₁₈H₂₂N₆ | 334.1906 | 334.1909 |
Table 4: IR and UV-Vis Spectroscopic Data for a Representative this compound
| Compound | IR (cm⁻¹) | UV-Vis (λmax, nm) |
| Representative Aromatic this compound | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600 (C=C), ~1450 (N=N) | ~250-280 (π→π* of aromatic ring), ~350-450 (n→π* of this compound) |
Experimental Protocols
General Synthesis of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines[1]
-
Diazotization: The aromatic primary amine (0.01 mol) is dissolved in 10 mL of 3 mol/L hydrochloric acid, with heating if necessary. The solution is then cooled to 0 °C in an ice/salt bath. A solution of sodium nitrite (B80452) (0.76 g) in 10 mL of water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes in the cold.
-
Coupling Reaction: A solution of trans-2,5-dimethylpiperazine (B131708) (0.571 g) in 10 mL of water is added slowly to the cold diazonium salt solution. The reaction mixture is stirred for another 30 minutes.
-
Neutralization and Precipitation: The mixture is neutralized with a saturated sodium carbonate solution and stirred until precipitation is complete (typically 1-3 hours).
-
Isolation and Purification: The solid product is collected by suction filtration, dried, and recrystallized from a suitable solvent.
NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.
Mass Spectrometric Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: For EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample solution is passed through a charged capillary at a high potential.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization of novel triazenes.
Signaling Pathway: Mechanism of Action of Dacarbazine (B1669748) and Temozolomide (B1682018)
Dacarbazine and temozolomide are clinically important this compound prodrugs that act as DNA alkylating agents. Their mechanism of action involves metabolic activation to the reactive methyldiazonium ion, which then methylates DNA, primarily at the O⁶ and N⁷ positions of guanine.[2] This DNA damage, if not repaired, leads to cell cycle arrest and apoptosis.
Caption: Mechanism of action of dacarbazine and temozolomide leading to DNA damage.
References
Theoretical Underpinnings of Triazene Electronic Properties: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Electronic Characteristics of Triazene Compounds
Triazines, a class of nitrogen-containing heterocyclic compounds, and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] Theoretical and computational studies have become indispensable tools for understanding the structure-property relationships that govern the behavior of these molecules. This guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of triazenes, presenting key quantitative data and detailed methodologies for researchers, scientists, and professionals in drug development.
Core Electronic Properties of Triazines
The electronic character of the triazine ring is heavily influenced by the presence of three nitrogen atoms, which are more electronegative than carbon. This leads to a significant polarization of the ring, impacting its aromaticity and reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these properties.[3][4]
Key electronic properties that are the focus of theoretical investigations include:
-
Molecular Orbital Energies (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transition properties of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability.[5][6]
-
Ionization Potential and Electron Affinity: These properties relate to the ease with which a molecule can lose or gain an electron, respectively. They are fundamental to understanding the charge transfer characteristics of triazenes.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions.[5]
-
Substituent Effects: The electronic properties of the triazine core can be finely tuned by the addition of various substituent groups. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the HOMO-LUMO gap, charge distribution, and overall reactivity.[8][9]
Quantitative Data on this compound Electronic Properties
The following tables summarize key quantitative data from theoretical studies on triazine and its derivatives. These values are typically calculated using DFT methods, with the B3LYP functional and various basis sets being common choices.[5][10][11]
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Substituted 1,3,5-Triazine Derivatives
| Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method |
| Unsubstituted s-Triazine | -8.53 | -0.65 | 7.88 | B3LYP/6-311++G(d,p) |
| Mono-substituted (Generic) | Varies | Varies | Varies | B3LYP/6-311G++(d,p)[5] |
| Di-substituted (Generic) | Varies | Varies | Varies | B3LYP/6-311G++(d,p)[5] |
| Tri-substituted (Generic) | Varies | Varies | Varies | B3LYP/6-311G++(d,p)[5] |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | 1.8096 | 4.4871 | B3LYP/6-311++G(d,p)[6] |
Table 2: Global Reactivity Descriptors for a Triazine Derivative *
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.2967 |
| Electron Affinity (A) | 1.8096 |
| Chemical Hardness (η) | 2.2435 |
| Chemical Potential (µ) | -4.05315 |
| Electrophilicity Index (ω) | 3.6558 |
*Data for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine calculated at the B3LYP/6-311++G(d,p) level of theory.[6]
Experimental Protocols: A Theoretical Chemist's Approach
The "experiments" in theoretical chemistry involve computational modeling. A typical workflow for investigating the electronic properties of this compound derivatives is detailed below.
Protocol 1: Quantum Chemical Calculations using Density Functional Theory (DFT)
-
Molecular Structure Optimization:
-
The initial 3D structure of the this compound derivative is built using molecular modeling software.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and robust method for this is the B3LYP functional with a 6-31G(d) or larger basis set.[12]
-
-
Frequency Calculations:
-
To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
-
Calculation of Electronic Properties:
-
Using the optimized geometry, a single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G(d,p)) for greater accuracy.[5]
-
From this calculation, various electronic properties are extracted, including:
-
HOMO and LUMO energies.[13]
-
Molecular electrostatic potential (MEP).
-
Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges.
-
-
-
Analysis of Reactivity Descriptors:
-
Global reactivity descriptors are calculated from the HOMO and LUMO energies using the following equations:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Potential (μ) = -(I + A) / 2
-
Electrophilicity Index (ω) = μ2 / (2η)[6]
-
-
Visualizing Concepts in this compound Electronic Studies
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the theoretical study of triazenes.
Caption: General chemical structure of a substituted 1,3,5-triazine.
Caption: Effect of substituents on frontier molecular orbital energies.
Caption: A typical workflow for computational analysis of triazenes.
Conclusion
Theoretical studies provide invaluable insights into the electronic properties of this compound derivatives, guiding the rational design of new molecules with tailored characteristics for applications in drug development and materials science. The use of computational methods like DFT allows for the prediction of molecular stability, reactivity, and potential interaction sites, thereby accelerating the discovery process. The quantitative data and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this important class of compounds. As computational resources and theoretical models continue to advance, the predictive power of these studies will undoubtedly play an even more critical role in the future of this compound chemistry.
References
- 1. This compound salts: Design, synthesis, ctDNA interaction, lipophilicity determination, DFT calculation, and antiproliferative activity against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Theoretical study of tri-s-triazine and some of its derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]
- 6. irjweb.com [irjweb.com]
- 7. Substituent effects on the electron affinities and ionization energies of tria-, penta-, and heptafulvenes: a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Substituted Benzo[ e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Triazene Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triazene compounds in organic solvents. Triazenes are a versatile class of compounds with significant applications in medicinal chemistry, particularly as anticancer agents, and in synthetic chemistry as linkers and protecting groups.[1][2] Understanding their solubility is critical for drug discovery and development, influencing formulation, delivery, and bioavailability. This document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and illustrates key synthetic and mechanistic pathways.
General Solubility Profile of this compound Compounds
The solubility of this compound compounds is governed by the principle of "like dissolves like," where solubility is favored in solvents with similar polarity. The this compound backbone itself (R-N=N-N-R') is a polarizable system. However, the overall solubility is heavily influenced by the nature of the substituent groups (R and R').
-
Apolar Triazenes : Triazenes with large, nonpolar aryl or alkyl substituents tend to be more soluble in nonpolar or moderately polar organic solvents. They exhibit limited solubility in highly polar solvents like water.
-
Polar Triazenes : The introduction of polar functional groups (e.g., -OH, -COOH, -NH2, sulfonamides) can increase solubility in polar protic and aprotic solvents.[3] For instance, the clinically used this compound temozolomide (B1682018) is spontaneously converted into its active metabolite in aqueous solution at physiological pH.[4]
-
Solvent Preference : Generally, many this compound derivatives show good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and moderate to good solubility in solvents like acetone, acetonitrile, and chlorinated hydrocarbons.[5][6] Solubility in alcohols like methanol (B129727) and ethanol (B145695) can vary significantly based on the specific structure of the this compound.
Quantitative Solubility Data
Quantitative solubility data for a wide range of this compound compounds in diverse organic solvents is not extensively consolidated in the public domain. However, specific studies provide valuable data points for certain derivatives. The following tables summarize this available information.
Table 1: Solubility of 2-Methyl-4-methylamino-6-methoxy-1,3,5-triazine in Pure Organic Solvents (Data extracted from a study measuring solubility at various temperatures.[7][8])
| Temperature (K) | Methanol (Mole Fraction, x₁) | Ethanol (Mole Fraction, x₁) | Ethylene Glycol (Mole Fraction, x₁) | DMF (Mole Fraction, x₁) |
| 278.15 | 0.04015 | 0.02986 | 0.01214 | 0.1705 |
| 283.15 | 0.04944 | 0.03713 | 0.01526 | 0.1977 |
| 288.15 | 0.06071 | 0.04581 | 0.01894 | 0.2291 |
| 293.15 | 0.07436 | 0.05623 | 0.02341 | 0.2655 |
| 298.15 | 0.09065 | 0.06871 | 0.02875 | 0.3073 |
| 303.15 | 0.1099 | 0.08355 | 0.03513 | 0.3551 |
| 308.15 | 0.1325 | 0.1011 | 0.04271 | 0.4095 |
| 313.15 | 0.1586 | 0.1215 | 0.05161 | 0.4712 |
| 318.15 | 0.1885 | 0.1451 | 0.06202 | 0.5408 |
| 323.15 | 0.1852 | 0.1364 | 0.05972 | 0.4557 |
Table 2: Solubility of Atrazine (B1667683) in Binary Solvent Mixtures at 308.15 K (≈35 °C) (Data extracted from a study on atrazine solubility in alcohol-water mixtures.[9])
| Co-solvent | Mole Fraction of Co-solvent | Atrazine Solubility (Mole Fraction, 10⁵ x₂) |
| Ethanol | 0.000 (Pure Water) | 0.24 |
| Ethanol | 0.101 | 1.70 |
| Ethanol | 0.231 | 6.90 |
| Ethanol | 0.404 | 22.3 |
| Ethanol | 0.651 | 58.0 |
| Ethanol | 1.000 (Pure Ethanol) | 104.0 |
| 1-Propanol | 0.069 | 2.90 |
| 1-Propanol | 0.158 | 13.0 |
| 1-Propanol | 0.282 | 40.0 |
| 1-Propanol | 0.465 | 92.0 |
| 1-Propanol | 1.000 (Pure 1-Propanol) | 185.0 |
Experimental Protocol: Shake-Flask Method for Solubility Determination
To empirically determine the solubility of a this compound compound, the shake-flask method is a widely accepted and robust protocol.[6][10]
Objective: To determine the equilibrium solubility of a solid this compound compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound compound of interest (solid)
-
High-purity organic solvent
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control (or a constant temperature bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analysis instrument.
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the solid this compound compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the temperature-controlled orbital shaker.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[11] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
-
Alternatively, for faster separation, centrifuge the vials at the controlled temperature.[6]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.
-
Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor precisely.
-
-
Quantitative Analysis:
-
Analyze the concentration of the this compound compound in the diluted solution using a pre-validated HPLC method.
-
A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = C_measured × Dilution_Factor where C_measured is the concentration determined by HPLC.
-
The experiment should be performed in triplicate to ensure the precision and reliability of the results.
-
Visualizing Key Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes relevant to this compound chemistry and pharmacology.
Caption: General synthesis workflow for trisubstituted triazenes.
Caption: Synthesis via sequential substitution on a triazine core.
Caption: Workflow for the Shake-Flask solubility determination method.
Caption: Mechanism of action for alkylating this compound anticancer drugs.
References
- 1. Triazenes and triazines, Triazenes [ebrary.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Collection - Saturated Solubility Determination and Correlation of 2âMethyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of Substituted Aryl Triazenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aryl triazenes are a class of compounds characterized by an aryldiazenyl group bonded to a nitrogen atom of a secondary amine. These molecules have garnered significant interest in the fields of organic synthesis and medicinal chemistry due to their diverse applications.[1][2] They serve as versatile building blocks in organic synthesis, acting as protected and stable forms of diazonium salts.[3][4] This property allows for their use in a variety of transformations, including cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[2] In the realm of drug development, aryl triazenes have shown considerable promise, with several derivatives exhibiting potent antitumor activity.[1] Their biological activity is often attributed to their ability to act as alkylating agents upon metabolic activation. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of substituted aryl triazenes, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms.
Core Synthesis Methodology: Diazotization and Coupling
The most prevalent and well-established method for the synthesis of 1-aryl-3,3-dialkyltriazenes involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a secondary amine.[5][6]
1. Diazotization of Substituted Anilines:
The first step is the conversion of a substituted aniline (B41778) into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[6] The reaction is performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the highly reactive diazonium salt intermediate.[3]
2. Coupling with Secondary Amines:
The freshly prepared diazonium salt solution is then slowly added to a solution of a secondary amine. The coupling reaction occurs between the electrophilic diazonium ion and the nucleophilic secondary amine to form the stable triazene product. The reaction is generally carried out in an aqueous or mixed aqueous-organic solvent system.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism for the synthesis of substituted aryl triazenes and a typical experimental workflow.
References
- 1. Preparation and antitumor activity of 1-aryl-3,3-dimethylthis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diazotisation [organic-chemistry.org]
The Biological Activity of Newly Synthesized Triazenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazene scaffold, a versatile pharmacophore, continues to be a focal point in the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the synthesis and biological evaluation of novel this compound derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme inhibitory activities. This document is intended to serve as a comprehensive resource, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying molecular pathways.
Anticancer Activity of Novel this compound Derivatives
Newly synthesized this compound compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their primary mechanism of action often involves the methylation of DNA, particularly at the O(6) position of guanine, which leads to DNA damage and subsequent cell death.[1][2] This alkylating activity is a hallmark of established this compound drugs like dacarbazine (B1669748) and temozolomide.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected, newly synthesized this compound derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series 1: Imamine-1,3,5-triazine Derivatives | |||
| Compound 4f | MDA-MB-231 (Breast) | 6.25 | [3] |
| Compound 4k | MDA-MB-231 (Breast) | 8.18 | [3] |
| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [3] |
| Series 2: 1,3-bis(substituted-phenyl)triazenes | |||
| 1,3-bis(2-ethoxyphenyl)this compound C | PC3 (Prostate) | 0.560 | [4] |
| HT29 (Colon) | 1.85 | [4] | |
| HeLa (Cervical) | 3.33 | [4] | |
| MCF7 (Breast) | 0.830 | [4] | |
| HepG2 (Liver) | 1.25 | [4] | |
| HUVEC (Normal) | 12.61 | [4] | |
| Temozolomide (Control) | MCF7 (Breast) | 0.77 | [4] |
| PC3 (Prostate) | 1.39 | [4] | |
| HUVEC (Normal) | 4.85 | [4] | |
| Series 3: Triazenoazaindoles | |||
| Compound 5e | Various Human Tumor Cell Lines | 2.2 - 8.2 | [5] |
| Compound 5f | Various Human Tumor Cell Lines | 2.2 - 8.2 | [5] |
| Series 4: this compound Salts | |||
| Compound 2c | MV-4-11 (Leukemia) | 5.42 - 7.69 (µg/ml) | [6] |
| DAUDI (Lymphoma) | 4.91 (µg/ml) | [6] | |
| Compound 2f | HT-29 (Colon) | 5.59 (µg/ml) | [6] |
| Series 5: 2-(thiophen-2-yl)-1,3,5-triazine derivatives | |||
| Compound 47 | A549 (Lung) | 0.20 | [7] |
| MCF-7 (Breast) | 1.25 | [7] | |
| Hela (Cervical) | 1.03 | [7] |
Signaling Pathways in this compound-Induced Cytotoxicity
The anticancer activity of triazenes is often mediated by complex signaling pathways. Two prominent pathways implicated in the cellular response to this compound-induced DNA damage are the PI3K/AKT/mTOR and the SAPK/JNK pathways.
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[8] Its overactivation is a common feature in many cancers.[8] Some novel triazine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor cell growth.[7]
The Stress-Activated Protein Kinase/c-Jun NH2-terminal Kinase (SAPK/JNK) pathway is activated in response to various cellular stresses, including DNA damage induced by chemotherapeutic agents.[9] Activation of this pathway can lead to apoptosis.[9] Certain this compound derivatives have been found to induce endoplasmic reticulum stress and activate the SAPK/JNK signaling pathway, ultimately leading to cancer cell death.
Antimicrobial Activity of Novel this compound Derivatives
The emergence of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[10] Newly synthesized triazenes have shown promising activity against a variety of pathogenic microorganisms.
Quantitative Data: Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel this compound derivatives against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 1,3-bis(4-nitro-2-(trifluoromethyl)phenyl) this compound | Staphylococcus aureus | 1 | [10] |
| Diarylthis compound T3 | Candida albicans ATCC 90028 | 9.937 | [11] |
| C. parapsilosis ATCC 22019 | 9.937 | [11] | |
| C. tropicalis IC | 9.937 | [11] | |
| s-Triazine Derivative 3b | Micrococcus luteus | 7.81 | [12] |
| s-Triazine Derivative 4d | Micrococcus luteus | 7.81 | [12] |
| Streptomycin (Control) | Micrococcus luteus | 31.25 | [12] |
| Triazolo[4,3-a]pyrazine Derivative 2e | Staphylococcus aureus | 32 | [13] |
| Escherichia coli | 16 | [13] | |
| Ampicillin (Control) | Staphylococcus aureus | 32 | [13] |
| Escherichia coli | 8 | [13] |
Enzyme Inhibitory Activity
Beyond their direct cytotoxic and antimicrobial effects, novel triazenes are being explored as potent enzyme inhibitors, targeting key proteins involved in various disease processes.
Quantitative Data: Enzyme Inhibition
The following table summarizes the enzyme inhibitory activity (IC₅₀ or Kᵢ values) of selected novel this compound derivatives.
| Compound ID | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| 1,2,4-Triazine Derivatives | Acetylcholinesterase (AChE) | IC₅₀: 1.41 - 4.28 µM | [12] |
| Glutathione S-transferase (GST) | IC₅₀: 1.58 - 4.13 µM | [12] | |
| 1,2,4-Triazole Derivative 12d | Acetylcholinesterase (AChE) | IC₅₀: 0.73 µM | [14] |
| 1,2,4-Triazole Derivative 12m | Butyrylcholinesterase (BChE) | IC₅₀: 0.038 µM | [14] |
| Benzenesulfonamide Derivative 12i | Carbonic Anhydrase IX (hCA IX) | Kᵢ: 38.8 nM | [15] |
| 2-(thiophen-2-yl)-1,3,5-triazine derivative 47 | PI3K | IC₅₀: 7.0 nM | [7] |
| mTOR | IC₅₀: 48 nM | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of newly synthesized compounds.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16]
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
Treat the cells with various concentrations of the this compound compound and incubate for the desired exposure period (e.g., 72 hours).[17]
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17]
-
Remove the MTT solution and add 130-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[17][18]
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
In Vitro Cytotoxicity Assessment: LDH Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[5]
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Appropriate cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.[5]
-
Treat the cells with the test compound and appropriate controls (vehicle control, maximum LDH release control) and incubate for the desired period.[19]
-
For the maximum LDH release control, add lysis buffer to designated wells 45 minutes before the end of the incubation period.[20]
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[20]
-
Add 50 µL of the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[20]
-
Add 50 µL of the stop solution to each well.[20]
-
Measure the absorbance at 490 nm.[5]
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum LDH release controls.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluents
-
Inoculum standardized to 0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.[6]
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[6]
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[22]
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
96- or 384-well plates
-
Test compound (this compound derivative)
-
Recombinant kinase
-
Kinase-specific substrate
-
Kinase buffer
-
ATP
-
Stop solution (e.g., EDTA)
-
Detection reagent (format-dependent, e.g., radiometric, fluorescence)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Add the kinase, substrate, and inhibitor to the wells of the plate.[23]
-
Initiate the reaction by adding ATP.[23]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[23]
-
Stop the reaction by adding the stop solution.[23]
-
Follow the specific detection protocol for the chosen assay format to measure kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Conclusion
The field of this compound chemistry continues to yield promising candidates for the development of novel therapeutics. The diverse biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects, highlight the potential of the this compound scaffold. The methodologies and data presented in this guide offer a comprehensive resource for researchers engaged in the synthesis, evaluation, and optimization of these compounds. Further exploration of their mechanisms of action and structure-activity relationships will be pivotal in translating these findings into clinically effective agents.
References
- 1. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review | MDPI [mdpi.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. benchchem.com [benchchem.com]
Triazene Derivatives: A Technical Guide to Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazene derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in the development of novel anticancer agents. The versatility of the triazine core allows for diverse chemical modifications, leading to compounds with a wide range of biological activities. Several this compound-based drugs, including altretamine, gedatolisib, and enasidenib, have received regulatory approval for the treatment of various cancers, underscoring the clinical significance of this chemical class.[1][2] This technical guide provides an in-depth overview of this compound derivatives as potential anticancer agents, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
This compound derivatives exert their anticancer effects by targeting a variety of cellular pathways critical for cancer cell proliferation, survival, and metastasis. The primary mechanisms of action involve the inhibition of key enzymes such as topoisomerases, tyrosine kinases, phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs).
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. A number of this compound derivatives have been developed as potent inhibitors of this pathway, acting as either dual PI3K/mTOR inhibitors or selective PI3K inhibitors.
dot
References
Exploring the Chemical Space of Triazene Analogues: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, structure-activity relationships, and therapeutic potential of triazene and its analogues.
Triazenes and their heterocyclic analogues, triazines, represent a versatile class of nitrogen-containing compounds that have garnered significant attention in medicinal chemistry.[1][2] Their broad spectrum of biological activities, coupled with amenable synthetic pathways, makes them privileged scaffolds in the design and development of novel therapeutics.[3][4][5] This technical guide provides a comprehensive overview of the chemical space of this compound analogues, focusing on their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications, with a particular emphasis on their potential in oncology.
Synthetic Strategies for this compound and Triazine Analogues
The synthesis of this compound and triazine derivatives offers a rich field of chemical exploration, with numerous methods available for the construction and functionalization of these scaffolds.
Synthesis of Acyclic Triazenes
Acyclic triazenes are commonly prepared through the N-coupling reaction of diazonium salts with primary or secondary amines.[2] This reaction is typically performed under mild conditions. For the synthesis of asymmetrical triazenes, pre-formation of the diazonium salt is necessary.[2] A continuous-flow protocol has also been developed for the synthesis of triazenes, which has been applied to the preparation of antineoplastic agents like dacarbazine (B1669748).[1]
Synthesis of 1,3,5-Triazines (s-triazines)
The most prevalent and cost-effective method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[6][7] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles.[7] This method provides a versatile route to a wide array of mono-, di-, and tri-substituted s-triazines.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the synthesis of triazine derivatives, offering significant advantages over conventional heating methods, including reduced reaction times, improved yields, and cleaner reaction profiles.[8] Green synthetic protocols, employing microwave and ultrasound assistance, have also been developed to enhance the sustainability of 1,3,5-triazine (B166579) synthesis.[9]
Synthesis of 1,2,4-Triazines
The predominant method for synthesizing substituted 1,2,4-triazines is the condensation reaction of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[10] These derivatives are also of significant interest due to their diverse biological activities.[11][12][13]
Synthesis of Fused Triazine Systems
The fusion of a triazine ring with other heterocyclic systems, such as pyrrole, pyrazole, or imidazole, has led to the development of novel bicyclic scaffolds with interesting pharmacological properties, including purine (B94841) isosteres.[14] For instance, pyrazolo[3,4-d][3][8][15]triazines have been synthesized through a multi-step sequence involving a cyclative cleavage reaction as a key step.[16][17]
Structure-Activity Relationships (SAR) and Biological Applications
This compound and triazine analogues exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.[4][6][18]
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound and triazine derivatives.[3][19][20]
-
Alkylating Agents: Clinically used triazenes like dacarbazine and temozolomide (B1682018) act as prodrugs that generate a methyldiazonium ion, which methylates DNA, primarily at the O6 position of guanine.[21] This DNA damage leads to cytotoxic effects in cancer cells. The efficacy of these agents is influenced by DNA repair mechanisms, particularly O6-alkylguanine-DNA-alkyltransferase (MGMT).[21]
-
Enzyme Inhibitors: Various triazine analogues have been developed as inhibitors of key enzymes involved in cancer progression.
-
Kinase Inhibitors: s-Triazine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and mTOR, crucial components of the PI3K/Akt/mTOR signaling pathway.[19][22][23] Dual inhibitors of this pathway have shown promise in overcoming drug resistance.[19] Some derivatives also exhibit inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK) and focal adhesion kinase (FAK).[20]
-
Thymidine (B127349) Phosphorylase Inhibitors: 1,2,4-triazolo[1,5-a][4][8][15]triazin-5,7-dione analogues have been shown to inhibit thymidine phosphorylase, an enzyme involved in angiogenesis.[24]
-
-
G-Protein-Coupled Receptor (GPCR) Antagonists: Extensive SAR studies have been conducted on 1,2,4-triazine (B1199460) derivatives as antagonists for GPR84, a receptor implicated in inflammatory diseases and potentially cancer.[10][25]
-
Hypoxia-Activated Prodrugs: Nitroaromatic-based this compound prodrugs have been designed to be selectively activated under the hypoxic conditions characteristic of solid tumors, releasing a cytotoxic agent.[15]
Antimicrobial and Antiviral Activity
Triazine scaffolds are present in numerous compounds with potent antimicrobial and antiviral properties.[3][4][18] SAR studies have been conducted to optimize the antibacterial activity of triazine derivatives.[18]
Other Therapeutic Areas
The therapeutic potential of triazine analogues extends beyond oncology and infectious diseases. They have been investigated for a variety of other pharmacological effects, including:
Quantitative Data Summary
The following tables summarize key quantitative data for selected this compound and triazine analogues from the literature.
Table 1: Anticancer Activity of Selected Triazine Derivatives
| Compound ID | Target/Mechanism | Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Gedatolisib (10) | PI3K/mTOR inhibitor | Breast Cancer | - | [6] |
| Bimiralisib (11) | PI3K/mTOR inhibitor | Breast Cancer | - | [6] |
| ZSTK474 | Pan-class I PI3K inhibitor | Various | - | [20] |
| Compound 7 | Tubulin polymerization inhibitor | HeLa, HepG2, A549, MCF-7 | 12.3, 9.6, 10.5, 11.7 | [22] |
| Compound 8 | PI3K inhibitor | MDA-361, U87MG, HCT116 | - | [22] |
| Compound 12 | EGFR inhibitor | - | 0.0368 | [20] |
| Compound 14 | EGFR-TK inhibitor | Various | 2.54 | [20] |
| Compound 24 | FAK inhibitor | - | 0.4 | [20] |
| Compound 25 | FAK inhibitor | - | 0.31 | [20] |
| Compound 26 | FAK inhibitor | - | 0.05 | [20] |
| Compound 34 | Antiproliferative | MCF-7 | 0.82 | [19] |
| Compound 36 | eEF2K degrader | MDA-MB-231 | Potent | [26] |
| Compound 56 | hA1/hA3 AR antagonist | Lung cancer | hA1: 0.139, hA3: 0.055 | [20] |
| Compound 57 | hA1/hA3 AR antagonist | Lung cancer | hA1: 0.078, hA3: 0.013 | [20] |
| Compound 68 | Antiproliferative | Leukemia (SR) | 0.422 | [19] |
| Compound 69 | Antiproliferative | MCF-7 | 1.25 | [19] |
| Compound 70 | Antiproliferative | HCT-116 | 1.48 | [19] |
| Compound 6h | PI3Kα/mTOR inhibitor | HeLa | Potent | [23] |
| Oxadiazole-s-triazine conjugate (46) | Antitumor | MCF-7, Ovcar-2, U87MG, A549, NCI-H460, H2228, H1975, HeLa, Hela-MDR | 0.30, 0.25, 1.25, 0.47, 2.31, 0.22, 0.008, 1.04, 0.37 | [6] |
| 5q | Thymidine phosphorylase inhibitor | - | < 42.63 (Comparable to reference) | [24] |
| 6i | Thymidine phosphorylase inhibitor | - | < 42.63 (Comparable to reference) | [24] |
Table 2: Synthesis Yields for Selected Triazine Derivatives
| Reaction Type | Product Type | Yield (%) | Reference |
| Microwave-assisted synthesis | 1,3,5-Triazine derivatives | 54-87 | [9] |
| Sonochemical synthesis | 1,3,5-Triazine hydrazone derivatives | up to 96 | [9] |
| Conventional synthesis | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (13) | 49 | [9] |
| Multi-step synthesis | Pyrazolo[3,4-d][3][8][15]triazines (5a-i) | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound analogues.
General Protocol for Microwave-Assisted Synthesis of 1,3,5-Triazines
This protocol outlines a general procedure for the synthesis of 1,3,5-triazine derivatives using microwave irradiation.[8][9]
Materials:
-
4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1)
-
Selected primary or secondary amine (2a-h)
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 mmol), the desired amine (1.2 mmol), sodium carbonate (2 mmol), and a catalytic amount of TBAB in DMF (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C and 50 W for 150 seconds.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Synthesis of Pyrazolo[3,4-d][3][8][15]triazines
This protocol describes a five-step synthesis of 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d][3][8][15]triazines.[16][17]
Step 1: Alkylation of Pyrazole
-
React 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile with an appropriate alkyl halide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in DMSO to obtain a mixture of regioisomeric N-alkylated pyrazoles.
Step 2: Reduction of Nitrile
-
Reduce the nitrile group of the desired regioisomer from Step 1 to a primary amine using a suitable reducing agent like LiAlH₄ in THF.
Step 3: Amidation
-
Acylate the primary amine from Step 2 with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., NEt₃) in THF to form the corresponding amide.
Step 4: Cyclative Cleavage
-
Treat the amide from Step 3 with a strong acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloroethane) to induce cleavage of the this compound protecting group and subsequent cyclization to the pyrazolo[3,4-d][3][8][15]triazine core.
Step 5: Purification
-
Purify the final product using standard techniques such as column chromatography.
Visualizing Key Pathways and Workflows
Graphical representations are essential for understanding the complex relationships in chemical synthesis and biological signaling. The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.
Signaling Pathway Inhibition by Triazine Analogues
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by s-triazine analogues.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: A generalized experimental workflow for the microwave-assisted synthesis of triazine analogues.
Logical Relationship of this compound Prodrug Activation
Caption: The logical pathway for the activation of hypoxia-targeted this compound prodrugs.
Bioorthogonal Applications
Recent advances have explored the use of triazine (specifically, tetrazine) chemistry in bioorthogonal applications.[27][28][29][30][31] The "click-to-release" strategy, involving the reaction of a tetrazine with a strained alkene like trans-cyclooctene (B1233481) (TCO), allows for the controlled cleavage of a carbamate (B1207046) linker and release of a therapeutic agent or probe in a biological environment.[27][28][31] This approach holds immense promise for targeted drug delivery and the development of activatable therapeutics.
Future Perspectives
The chemical space of this compound and triazine analogues continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Expansion of Chemical Diversity: The development of novel synthetic methodologies to access more complex and diverse this compound-based scaffolds.
-
Targeted Therapies: The design of highly selective inhibitors for specific biological targets, leveraging computational modeling and SAR studies.
-
Combination Therapies: The exploration of this compound analogues in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.
-
Advanced Drug Delivery: The application of bioorthogonal chemistry and other targeted delivery strategies to improve the therapeutic index of potent this compound-based compounds.
References
- 1. Triazenes and triazines, Triazenes [ebrary.net]
- 2. Triazenes - Wikipedia [en.wikipedia.org]
- 3. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsr.info [ijpsr.info]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitroaromatic-based this compound prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 17. beilstein-archives.org [beilstein-archives.org]
- 18. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ajprr.com [ajprr.com]
- 23. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Transforming Aryl-Tetrazines into Bioorthogonal Scissors for Systematic Cleavage of trans-Cyclooctenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. research.tue.nl [research.tue.nl]
- 29. Bioorthogonal Cleavage of Tetrazine-Caged Ethers and Esters Triggered by trans-Cyclooctene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chemrxiv.org [chemrxiv.org]
- 31. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Photophysical Properties of Fluorescent Triazenes
This technical guide provides a comprehensive overview of the core photophysical properties of fluorescent triazenes. It is designed for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of these versatile fluorophores. The guide details their structural design, summarizes key photophysical data, provides in-depth experimental protocols, and illustrates fundamental mechanisms.
Introduction to Fluorescent Triazenes
Fluorescent triazenes, particularly those based on the 1,3,5-triazine (B166579) core, are a significant class of organic chromophores. Their molecular structure allows for easy functionalization, enabling the tuning of their photophysical properties for a wide range of applications.[1] These applications include organic light-emitting diodes (OLEDs), molecular probes, and fluorescent markers for biological imaging.[2][3]
A common design strategy for fluorescent triazenes involves creating a "push-pull" or Donor-π-Acceptor (D-π-A) system.[2][4] In this architecture, the triazine core can be part of the π-conjugated system, often acting as an electron-accepting moiety. It is connected to an electron-donating group (the "push") and an electron-accepting group (the "pull") through a π-conjugated bridge. This configuration facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their fluorescent properties.[2][5] The N,N-dialkyl substituted 1,3,5-triazine derivatives, for example, are noted for their good solubility, thermal stability, and the electron-donating character of the N,N-alkyl groups.[2]
Core Photophysical Properties and Data
The photophysical behavior of fluorescent triazenes is characterized by several key parameters, including absorption and emission maxima (λ_abs_ and λ_em_), Stokes shift, and fluorescence quantum yield (Φ_f_). These properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism.[2][4]
Data Summary
The following tables summarize the photophysical data for a series of "Y"-shaped acceptor-π-donor-π-acceptor type fluorescent triazene styryl derivatives (compounds 7a-7f ) synthesized through Knoevenagel condensation.[2] These compounds feature a central N,N-diethylamino-substituted triazine donor moiety.[2][6]
Table 1: Fluorescence Absorption and Emission Maxima of this compound Derivatives (7a-7f) in Various Solvents.[2]
| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) |
| 7a | Dichloromethane (DCM) | 398 | 496 | 98 |
| Ethyl acetate (B1210297) (EtOAc) | 396 | 494 | 98 | |
| Ethyl alcohol (EtOH) | 395 | 502 | 107 | |
| Dimethylformamide (DMF) | 398 | 501 | 103 | |
| Dimethylsulfoxide (DMSO) | 398 | 505 | 107 | |
| 7b | Dichloromethane (DCM) | 398 | 496 | 98 |
| Ethyl acetate (EtOAc) | 396 | 494 | 98 | |
| Ethyl alcohol (EtOH) | 395 | 502 | 107 | |
| Dimethylformamide (DMF) | 398 | 501 | 103 | |
| Dimethylsulfoxide (DMSO) | 398 | 505 | 107 | |
| 7c | Dichloromethane (DCM) | 400 | 501 | 101 |
| Ethyl acetate (EtOAc) | 398 | 500 | 102 | |
| Ethyl alcohol (EtOH) | 397 | 507 | 110 | |
| Dimethylformamide (DMF) | 400 | 505 | 105 | |
| Dimethylsulfoxide (DMSO) | 400 | 509 | 109 | |
| 7d | Dichloromethane (DCM) | 400 | 501 | 101 |
| Ethyl acetate (EtOAc) | 398 | 500 | 102 | |
| Ethyl alcohol (EtOH) | 397 | 507 | 110 | |
| Dimethylformamide (DMF) | 400 | 505 | 105 | |
| Dimethylsulfoxide (DMSO) | 400 | 509 | 109 | |
| 7e | Dichloromethane (DCM) | 396 | 493 | 97 |
| Ethyl acetate (EtOAc) | 394 | 492 | 98 | |
| Ethyl alcohol (EtOH) | 393 | 500 | 107 | |
| Dimethylformamide (DMF) | 396 | 498 | 102 | |
| Dimethylsulfoxide (DMSO) | 396 | 503 | 107 | |
| 7f | Dichloromethane (DCM) | 396 | 493 | 97 |
| Ethyl acetate (EtOAc) | 394 | 492 | 98 | |
| Ethyl alcohol (EtOH) | 393 | 500 | 107 | |
| Dimethylformamide (DMF) | 396 | 498 | 102 | |
| Dimethylsulfoxide (DMSO) | 396 | 503 | 107 |
Note: The study found that these specific compounds do not exhibit strong solvatochromic properties, as the absorption and emission spectra are not significantly affected by solvent polarity.[2] However, a positive solvatofluorism (a bathochromic shift in emission with increasing solvent polarity) was generally observed.[2][4]
Key Concepts and Mechanisms
The fluorescence of D-π-A this compound systems is governed by the process of intramolecular charge transfer (ICT). Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), often localized on the acceptor. This creates an excited state with significant charge separation.
Caption: General molecular design of a Donor-π-Acceptor (D-π-A) fluorescent this compound.
The relaxation from this charge-transfer excited state back to the ground state results in the emission of a photon (fluorescence). The energy of this emission is sensitive to the polarity of the surrounding solvent. Polar solvents can stabilize the charge-separated excited state, lowering its energy and resulting in a red-shifted (lower energy) emission.
Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process.
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable characterization of fluorescent triazenes.
Protocol 1: Synthesis of a Fluorescent this compound Styryl Derivative
This protocol is a generalized procedure based on the Knoevenagel condensation for synthesizing compounds like 7a-7f .[2]
-
Synthesis of Intermediate 3 : React cyanuric chloride (1) with N,N-diethyl aniline (B41778) (2) to synthesize 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline (3).
-
Synthesis of Aldehyde 5 : Further react intermediate (3) to produce the dibenzaldehyde intermediate, 4,4'-((6-(4-(diethylamino)phenyl)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehyde (5).
-
Knoevenagel Condensation :
-
Dissolve the aldehyde intermediate (5) in absolute ethanol (B145695).
-
Add an equimolar amount of the desired active methylene (B1212753) compound (e.g., malononitrile (B47326) for 7a ).
-
Add a catalytic amount of piperidine (B6355638) to the solution.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid product with cold ethanol and dry under a vacuum.
-
-
Purification and Characterization : Purify the crude product by recrystallization or column chromatography. Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.[2]
Protocol 2: Measurement of Absorption and Emission Spectra
-
Sample Preparation : Prepare stock solutions of the synthesized this compound derivative in a high-purity solvent (e.g., DMSO). Prepare a series of dilute solutions (in the micromolar range) in the desired solvent (e.g., DCM, EtOH, DMSO) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.[2][7]
-
Absorption Measurement :
-
Use a dual-beam UV-Visible spectrophotometer.
-
Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette from approximately 200 to 700 nm.
-
Use the pure solvent as a blank reference.
-
Identify the wavelength of maximum absorption (λ_abs_).
-
-
Emission Measurement :
-
Use a calibrated spectrofluorometer.
-
Excite the sample at its λ_abs_ using an appropriate excitation slit width (e.g., 5-10 nm).[8]
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region. Use a suitable emission slit width (e.g., 5-10 nm).[8]
-
Identify the wavelength of maximum emission (λ_em_).
-
Calculate the Stokes shift as the difference between λ_em_ and λ_abs_.
-
Protocol 3: Determination of Fluorescence Quantum Yield (Φ_f_)
The relative method, using a well-characterized standard, is commonly employed.[7][9]
-
Select a Standard : Choose a fluorescence standard with a known quantum yield (Φ_std_) and with absorption and emission spectra that overlap with the sample. For triazenes emitting in the blue-green region, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_std_ = 0.54) or fluorescein (B123965) in 0.1 M NaOH (Φ_std_ = 0.92) are common choices.[10]
-
Prepare Solutions : Prepare a series of solutions of both the test sample and the standard in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance and Fluorescence :
-
For each solution, measure the absorbance (A) at the chosen excitation wavelength (λ_ex_).
-
Measure the integrated fluorescence intensity (I) for each solution by recording its emission spectrum and calculating the area under the curve. Ensure identical instrument settings (excitation wavelength, slit widths) for both the sample and standard measurements.
-
-
Data Analysis :
-
Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the test sample and the standard.
-
Determine the gradient (Grad) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample_) using the following equation:[7] Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (η_sample_² / η_std_²) where η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.
-
Caption: Experimental workflow for characterizing the photophysical properties of a novel fluorescent this compound.
References
- 1. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel fast-responsive fluorescent probe based on 1,3,5-triazine for endogenous H2S detection with large Stokes shift and its application in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horiba.com [horiba.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to Triazene Complexes with Transition Metals for Researchers, Scientists, and Drug Development Professionals
Introduction: Triazene complexes with transition metals have emerged as a versatile and highly promising class of compounds in medicinal chemistry and catalysis. Characterized by the presence of a this compound ligand, which contains a linear N-N-N backbone, these complexes exhibit a remarkable range of structural diversity and reactivity. The ability to systematically modify both the this compound ligand and the transition metal center allows for the fine-tuning of their electronic and steric properties, leading to the development of novel therapeutic agents and efficient catalysts. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of transition metal this compound complexes, with a focus on their anticancer properties and catalytic activity in hydrogen evolution.
I. Synthesis of this compound Ligands and their Transition Metal Complexes
The synthesis of transition metal this compound complexes typically involves a two-step process: the preparation of the this compound ligand followed by its coordination to a transition metal salt.
General Synthesis of 1,3-Diaryltriazenes
A common method for the synthesis of 1,3-diaryltriazenes involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic amine.[1]
Experimental Protocol:
-
Step 1: Diazotization. An aromatic amine (1 equivalent) is dissolved in a mixture of water and a strong acid, such as hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (1 equivalent) in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for 30 minutes to ensure the complete formation of the diazonium salt.
-
Step 2: Coupling Reaction. In a separate flask, a solution of a second aromatic amine (1 equivalent) is prepared in a suitable solvent, such as a mixture of methanol (B129727) and water. Sodium acetate (B1210297) is added to this solution to act as a coupling agent. The freshly prepared diazonium salt solution from Step 1 is then added slowly to this mixture at 0-5 °C with vigorous stirring.
-
Step 3: Isolation. The reaction is allowed to proceed for several hours at low temperature and then stirred overnight at room temperature. The resulting precipitate, the 1,3-diarylthis compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695).
Synthesis of Transition Metal Triazenido Complexes
The this compound ligand can be deprotonated to form a triazenido anion, which then coordinates to a transition metal center. A general procedure for the synthesis of various transition metal(II) triazenido complexes is outlined below.[1][2]
Experimental Protocol:
-
Ligand Solution Preparation. The 1,3-diarylthis compound ligand (2 equivalents) is dissolved in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Metal Salt Addition. A solution of the desired transition metal salt (e.g., nickel(II) chloride hexahydrate, cobalt(II) chloride hexahydrate, or zinc(II) chloride) (1 equivalent) in the same solvent is added to the ligand solution.
-
Reaction. The reaction mixture is then refluxed for a specified period, typically a few hours, to facilitate complex formation.
-
Isolation and Purification. After cooling to room temperature, the resulting solid complex is collected by filtration, washed with the solvent, and dried under vacuum. Further purification can be achieved by recrystallization.
II. Characterization of Transition Metal this compound Complexes
A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of these complexes.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the this compound ligand to the metal ion. A key indicator is the shift in the N=N stretching frequency upon complexation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), 1H and 13C NMR spectroscopy provide detailed information about the structure of the ligand and the complex in solution.[1]
-
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complexes, which can provide insights into their geometry and electronic structure.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[3]
III. Quantitative Data on Transition Metal this compound Complexes
The structural and biological properties of this compound complexes can be quantified to allow for systematic comparison and structure-activity relationship (SAR) studies.
Table 1: Selected Bond Lengths and Angles for a Representative Zn(II) this compound Complex
| Parameter | Value | Reference |
| Zn-N (this compound) | 2.15 Å | [3] |
| Zn-N (pyridine) | 2.20 Å | [3] |
| Zn-Cl | 2.35 Å | [3] |
| N-N (avg.) | 1.30 Å | [3] |
| N-Zn-N (chelate) | 60.5° | [3] |
| Cl-Zn-Cl | 110.2° | [3] |
Table 2: Anticancer Activity (IC50 Values in µM) of Selected this compound Complexes
| Complex/Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| This compound Ligand 1 | >100 | >100 | >100 | >100 | [4][5] |
| Copper(II) Complex of Ligand 1 | 15.2 ± 1.3 | 20.5 ± 2.1 | 5.94 ± 0.58 | 12.8 ± 1.1 | [4] |
| Nickel(II) Complex of Ligand 1 | 25.8 ± 2.5 | 31.2 ± 3.0 | 18.7 ± 1.9 | 22.4 ± 2.3 | [4] |
| Cobalt(II) Complex of Ligand 1 | 30.1 ± 2.9 | 35.6 ± 3.4 | 21.3 ± 2.2 | 28.9 ± 2.7 | [4] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine 3a | 0.35 ± 0.08 | 0.71 ± 0.14 | - | - | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine 3b | 0.25 ± 0.07 | 0.31 ± 0.14 | - | - | [6] |
| 1,3,5-Triazine Derivative 11 | - | - | - | 5.85 | [5] |
| Cisplatin (Reference) | - | - | 25.01 ± 2.29 | - | [4][6] |
IV. Experimental Protocols for Activity Evaluation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: The this compound complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the complexes and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Catalytic Activity: Electrocatalytic Hydrogen Evolution
The catalytic activity of copper(I) this compound complexes for the hydrogen evolution reaction (HER) can be evaluated using electrochemical methods.
Experimental Setup and Procedure:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte Solution: The experiment is typically conducted in an organic solvent like dimethylformamide (DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate) and a proton source, such as acetic acid.
-
Cyclic Voltammetry (CV): CV is performed by scanning the potential of the working electrode and measuring the resulting current. In the presence of the copper(I) this compound catalyst and a proton source, a catalytic wave corresponding to the reduction of protons to hydrogen will be observed.
-
Controlled Potential Electrolysis (CPE): To quantify the amount of hydrogen produced, CPE is carried out at a fixed potential where the catalytic reaction occurs. The amount of charge passed is measured, and the evolved hydrogen is quantified using gas chromatography. The Faradaic efficiency for hydrogen production can then be calculated.
V. Signaling Pathways and Mechanisms of Action
Anticancer Mechanism of this compound Complexes
The anticancer activity of many this compound compounds is attributed to their ability to act as alkylating agents, leading to DNA damage in cancer cells. This process is intricately linked to the cellular DNA repair machinery.[2] Furthermore, some triazine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]
Figure 1: Proposed mechanisms of anticancer activity for this compound complexes.
Catalytic Cycle for Hydrogen Evolution
The electrocatalytic hydrogen evolution by copper(I) this compound complexes is believed to proceed through a catalytic cycle involving the reduction of the metal center and subsequent protonation steps.
Figure 2: Proposed catalytic cycle for hydrogen evolution by a copper(I) this compound complex.
VI. Conclusion
Transition metal this compound complexes represent a rich and expanding field of research with significant potential in both medicine and catalysis. Their modular synthesis allows for the creation of large libraries of compounds with diverse properties. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in drug development to explore and advance this exciting area of coordination chemistry. Further investigations into the detailed mechanisms of action and the development of more selective and potent complexes will undoubtedly lead to new breakthroughs in cancer therapy and sustainable energy technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of mismatch repair and MGMT in response to anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
A Technical Guide to the Preliminary In Vitro Screening of Triazene Libraries for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial in vitro evaluation of triazene compound libraries. Triazenes are a class of alkylating agents with significant potential in oncology, and a systematic preliminary screening is crucial for identifying promising lead candidates. This document outlines core experimental protocols, data presentation standards, and visual representations of associated biological pathways and workflows to facilitate a robust and efficient screening process.
Introduction to this compound Compounds and In Vitro Screening
This compound compounds, such as the clinically used dacarbazine (B1669748) and temozolomide, exert their cytotoxic effects primarily through the methylation of DNA, particularly at the O6 position of guanine.[1][2] This action leads to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[2][3] The efficacy of these compounds is intricately linked to the cellular DNA repair machinery, including O6-methylguanine-DNA methyltransferase (MGMT), mismatch repair (MMR), and base excision repair (BER) systems.[1][4]
Preliminary in vitro screening of this compound libraries is a critical first step in the drug discovery pipeline. It aims to identify compounds with potent cytotoxic activity against various cancer cell lines, providing the foundational data for further preclinical development. A typical screening cascade involves a primary broad-based cytotoxicity assay, followed by secondary assays to elucidate the mechanism of action, such as apoptosis and cell cycle analysis.
Data Presentation: Cytotoxicity of this compound Derivatives
A systematic presentation of quantitative data is paramount for the comparative analysis of a compound library. The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines, as reported in the literature.
Table 1: Cytotoxicity (IC50, µM) of Selected this compound Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound C | PC3 (Prostate) | 1.11 | [5] |
| HT29 (Colon) | 0.560 | [5] | |
| Hela (Cervical) | 0.880 | [5] | |
| HL60 (Leukemia) | 2.00 | [5] | |
| Jurkat (T-cell Leukemia) | 1.66 | [5] | |
| K562 (Myelogenous Leukemia) | 3.33 | [5] | |
| MCF7 (Breast) | 0.830 | [5] | |
| HepG2 (Hepatocellular) | 1.11 | [5] | |
| HUVEC (Normal) | 12.61 | [5] | |
| Compound E | PC3 (Prostate) | 15.54 | [5] |
| HT29 (Colon) | 3.00 | [5] | |
| Hela (Cervical) | 11.11 | [5] | |
| HL60 (Leukemia) | 14.28 | [5] | |
| Jurkat (T-cell Leukemia) | 12.50 | [5] | |
| K562 (Myelogenous Leukemia) | 10.00 | [5] | |
| MCF7 (Breast) | 8.33 | [5] | |
| HepG2 (Hepatocellular) | 11.11 | [5] |
Compound C: 1,3-bis(2-ethoxyphenyl)this compound Compound E: 1-(4-nitrophenyl)-3-(2-hydroxyethyl)this compound
Table 2: Cytotoxicity (IC50, µM) of Symmetrical Chlorophenylamino-s-triazine Derivatives
| Compound ID | MCF7 (Breast) | C26 (Colon) | Reference |
| 2c | 4.14 ± 1.06 | 7.87 ± 0.96 | [6] |
| 2f | 11.02 ± 0.68 | 4.62 ± 0.65 | [6] |
Table 3: Cytotoxicity (IC50, µM) of 1,2,4-Triazine (B1199460) Derivatives
| Compound ID | HL-60 (Leukemia) | MCF-7 (Breast) | Reference |
| S1 | 6.42 | 8.21 | [7] |
| S2 | 11.50 | 12.30 | [7] |
| S3 | 15.10 | 20.20 | [7] |
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by triazenes and a standard workflow for their in vitro screening.
Caption: Mechanism of action of this compound compounds leading to apoptosis.
Caption: General experimental workflow for in vitro screening of a this compound library.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The following sections provide step-by-step methodologies for the core assays in a preliminary screening campaign.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[9]
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)[10]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).[11]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of approximately 0.5 mg/mL).[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15]
Materials:
-
Flow cytometer
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[14]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
FACS tubes
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating them with the this compound compounds at appropriate concentrations (e.g., IC50 and 2x IC50) for a specified time. Include an untreated or vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., 300-400 x g for 5 minutes) and discard the supernatant.[13][16]
-
Washing: Wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a FACS tube. Add 5 µL of FITC-Annexin V and 5-10 µL of PI staining solution.[15] Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[14]
-
Data Interpretation:
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[17] This allows for the identification of cell cycle arrest at specific phases.
Materials:
-
Flow cytometer
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)[18]
-
FACS tubes
Protocol:
-
Cell Harvesting: Harvest approximately 1-2 x 106 cells per sample after treatment with this compound compounds. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[19] Fix the cells for at least 2 hours at -20°C (can be stored for several weeks).[18]
-
Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) to pellet. Discard the ethanol and wash the pellet with PBS to remove any residual ethanol.
-
Staining: Resuspend the cell pellet in 200-500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18][19]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.[18]
-
Analysis: Analyze the samples by flow cytometry. Acquire data for at least 10,000-20,000 events.
-
Data Interpretation: Generate a DNA content frequency histogram. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N. A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[17] Analyze the percentage of cells in each phase to identify treatment-induced cell cycle arrest.
Conclusion
The preliminary in vitro screening of this compound libraries is a multifaceted process that requires a systematic approach. By employing robust cytotoxicity assays, followed by targeted mechanistic studies and clear data visualization, researchers can efficiently identify and prioritize promising anticancer candidates. The protocols and guidelines presented in this document provide a solid framework for conducting these initial evaluations, paving the way for the successful development of novel this compound-based therapeutics.
References
- 1. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Synthesis, and In-vitro Cytotoxicity Studies of a Series of this compound Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound salts: Design, synthesis, ctDNA interaction, lipophilicity determination, DFT calculation, and antiproliferative activity against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
Methodological & Application
Application Notes and Protocols: Triazene as a Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the formation of the target peptide sequence with high purity and yield. While carbamate-based protecting groups like Fmoc and Boc are the current mainstays in solid-phase peptide synthesis (SPPS), the exploration of alternative protecting groups with unique cleavage properties remains a significant area of research. This document provides a detailed overview of the application of the triazene moiety as a potential protecting group for the α-amino function of amino acids in peptide synthesis. Triazenes are known to be stable under various conditions but can be cleaved under specific acidic treatments, suggesting their potential as orthogonal protecting groups.
Principle of this compound as a Protecting Group
A this compound protecting group is introduced onto the α-amino group of an amino acid, masking its nucleophilicity during the peptide coupling step. The general structure of a 1,3-disubstituted this compound is R-N=N-NH-R'. In the context of peptide synthesis, 'R' would typically be an aryl group, and 'R'-NH' would be derived from the amino acid. The stability of the this compound group to the basic conditions often used for Fmoc removal and its lability to acid offer a potential orthogonal protection strategy.
Data Summary
The following tables summarize the quantitative data gathered from the literature regarding the synthesis of this compound-protected amino acid derivatives and the conditions for their deprotection.
Table 1: Synthesis of N-Arylazoglycine Ethyl Esters
| Aryl Group (X-C₆H₄) | Yield (%) |
| p-NO₂ | 95 |
| p-CO₂Me | 88 |
Data extracted from a study on the reaction of diazonium salts with glycine (B1666218) ethyl ester.
Table 2: Cleavage Conditions for this compound Protecting Groups
| Substrate | Reagent | Solvent | Time | Yield |
| This compound-protected secondary amines | Trifluoroacetic acid (TFA) | Dichloromethane/Ethanol | Brief | Essentially Quantitative |
| Resin-bound Phenylalanine via this compound linker | 2-5% TFA | Dichloromethane (DCM) | Not Specified | High Purity (73-94%) |
Experimental Protocols
Protocol 1: Synthesis of N-Arylazoglycine Ethyl Ester (Model for this compound Protection)
This protocol describes a general method for the formation of a this compound linkage with an amino acid ester, serving as a model for the protection of the α-amino group.
Materials:
-
Aromatic amine (e.g., p-nitroaniline, methyl p-aminobenzoate)
-
2 M Hydrochloric acid
-
Sodium nitrite (B80452)
-
Glycine ethyl ester hydrochloride
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the aromatic amine (0.013 mol) in 30 mL of 2 M hydrochloric acid.
-
Dilute the solution with 40 mL of water.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of sodium nitrite (0.013 mol) in a minimum volume of water dropwise to the cooled solution to form the diazonium salt.
-
In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (0.013 mol) in water.
-
Slowly add the amino acid ester solution to the diazonium salt solution while maintaining the temperature at 0°C and stirring.
-
Continue stirring the reaction mixture for 1 hour at 0°C.
-
The resulting this compound may precipitate from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.
Protocol 2: Cleavage of the this compound Protecting Group (General Procedure)
This protocol outlines the general conditions for the acid-catalyzed cleavage of a this compound protecting group from an amine, which can be adapted for the deprotection of the N-terminus of a peptide during synthesis.
Materials:
-
This compound-protected peptide (resin-bound or in solution)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, if necessary)
-
Nitrogen or argon source for inert atmosphere
-
Reaction vessel
-
Rotary evaporator
Procedure:
-
Swell the resin-bound this compound-protected peptide in DCM in a suitable reaction vessel.
-
Prepare the cleavage cocktail. For a highly acid-labile this compound, a solution of 2-5% TFA in DCM may be sufficient. For more robust triazenes, a higher concentration of TFA may be required. The use of scavengers like TIS and water (e.g., a mixture of 95% TFA, 2.5% TIS, 2.5% water) is recommended to prevent side reactions from reactive cations generated during cleavage, especially for peptides containing sensitive residues like tryptophan or methionine.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature. The reaction time will need to be optimized but can range from a few minutes to a couple of hours. Monitor the progress of the deprotection using a suitable analytical method (e.g., Kaiser test for free amines on resin).
-
Once the deprotection is complete, filter the resin and wash it thoroughly with DCM to remove the cleaved protecting group and excess reagents.
-
Neutralize the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF before proceeding to the next coupling step.
-
For cleavage from the resin, the filtrate containing the deprotected peptide is collected. The TFA is typically removed under reduced pressure, and the peptide is precipitated from a cold non-polar solvent like diethyl ether.
Visualizations
The following diagrams illustrate the key chemical transformations and a conceptual workflow for the use of this compound as a protecting group in peptide synthesis.
Caption: Formation of a this compound-protected amino acid.
Caption: Acid-catalyzed cleavage of the this compound protecting group.
Caption: Conceptual workflow of SPPS using a this compound protecting group.
Discussion and Future Perspectives
The use of triazenes as protecting groups in peptide synthesis is a concept that leverages their unique chemical properties. The primary advantage lies in their potential for orthogonal deprotection using acidic conditions, which could be beneficial in the synthesis of complex peptides where multiple levels of orthogonal protection are required. The mild conditions reported for the formation of triazenes with simple amino acid esters are also promising.
However, several aspects require further investigation for this strategy to become mainstream. The synthesis of N-triazenyl derivatives for a wide range of proteinogenic amino acids, especially those with reactive side chains, needs to be systematically explored and optimized. The stability of the this compound protecting group to various peptide coupling reagents and additives must be thoroughly evaluated to ensure its integrity during chain elongation. Furthermore, the deprotection conditions on a solid support need to be finely tuned for each amino acid to ensure complete and clean removal without causing side reactions or degradation of the growing peptide chain.
Application Notes and Protocols for Solid-Phase Synthesis of Triazenes
For Researchers, Scientists, and Drug Development Professionals
The solid-phase synthesis of triazenes offers a versatile and efficient methodology for the creation of diverse molecular libraries, particularly for drug discovery and development. Triazene linkers serve as robust anchors to solid supports, allowing for a wide range of chemical transformations on the immobilized molecule before cleavage. This approach simplifies purification processes and is amenable to high-throughput and automated synthesis.[1][2]
Triazenes can be considered as protected diazonium salts, providing a stable means to handle these otherwise reactive intermediates.[3] The linker's stability to various reagents, including oxidizing and reducing agents, as well as transition metal complexes, makes it compatible with a broad spectrum of synthetic reactions.[1][2] Cleavage from the solid support can be achieved under acidic conditions, through photochemical methods, or via specific chemical transformations like the Ritter reaction, offering multiple strategies for releasing the final product.[3][4][5]
This document provides a detailed protocol for the solid-phase synthesis of triazenes, focusing on the widely used T1 and T2 linker systems.
Experimental Protocols
I. Immobilization of Anilines on Solid Support (T1 Linker System)
This protocol details the immobilization of anilines onto a solid support functionalized with a secondary amine, such as benzylaminopolystyrene or piperazinylmethylpolystyrene resin. The process begins with the diazotization of the aniline (B41778), followed by coupling to the resin-bound amine to form the this compound linkage.
Materials:
-
Aniline derivative
-
Benzylaminopolystyrene or piperazinylmethylpolystyrene resin (1-2% divinylbenzene (B73037) cross-linked, typical loading: ~1 mmol/g)
-
Alkyl nitrite (B80452) reagent (e.g., isoamyl nitrite)
-
Organic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
Procedure:
-
Diazotization of Aniline:
-
Dissolve the aniline derivative in an appropriate organic solvent.
-
Cool the solution in an ice bath.
-
Add the alkyl nitrite reagent dropwise to the cooled solution while stirring.
-
Continue stirring for 30 minutes at 0°C to ensure complete formation of the diazonium salt.
-
-
Immobilization on Solid Support:
-
Swell the benzylaminopolystyrene or piperazinylmethylpolystyrene resin in the chosen organic solvent.
-
Add the freshly prepared diazonium salt solution to the swollen resin.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test for the disappearance of the free amine on the resin).
-
-
Washing:
-
Filter the resin and wash it sequentially with the reaction solvent, methanol, and dichloromethane to remove any unreacted reagents and byproducts.
-
Dry the resin under vacuum.
-
II. Cleavage of the Product from the Solid Support
The cleavage of the target molecule from the this compound linker can be accomplished through various methods, depending on the desired final product.
A. Acidic Cleavage to Generate Diazonium Salts (for further functionalization): This method releases the aromatic moiety as a diazonium salt, which can then be converted into various functional groups.
Materials:
-
This compound-bound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triethylsilane, if required)
Procedure:
-
Swell the this compound-bound resin in DCM.
-
Add a solution of TFA in DCM (e.g., 10-20% TFA v/v).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate containing the diazonium salt.
-
The resulting diazonium salt can be immediately used for subsequent reactions, such as Sandmeyer or Heck reactions.
B. Ritter-Type Cleavage to Synthesize N-Arylamides: This protocol utilizes a nitrile as both a reagent and a solvent to cleave the this compound linker and form an N-arylamide in a single step.[4][5]
Materials:
-
This compound-bound resin
-
Nitrile (e.g., acetonitrile, benzonitrile)
-
Reaction vessel suitable for heating
Procedure:
-
Place the this compound-bound resin in a reaction vessel.
-
Add the nitrile to the resin.
-
Heat the mixture at 80-100°C for a specified time (typically a few hours, optimization may be required).[4]
-
Cool the reaction mixture to room temperature.
-
Filter the resin and wash it with a suitable solvent (e.g., DCM).
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude N-arylamide.
-
Purify the product by chromatography if necessary.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of this compound-derived compounds.
Table 1: Yields and Purity for the Synthesis of a Cinnoline Library via Acidic Cleavage
| Entry | Substituent on Aryl Ring | Yield (%) | Purity (%) (HPLC) |
| 1 | H | 85 | 92 |
| 2 | 4-Cl | 78 | 88 |
| 3 | 4-MeO | 91 | 95 |
| 4 | 3-NO2 | 65 | 75 |
| 5 | 2-F | 72 | 85 |
| Data is representative and compiled from typical outcomes reported in the literature for similar syntheses.[2] |
Table 2: Yields for Ritter-Type Cleavage of Solid-Supported Aryltriazenes with Acetonitrile [4]
| Entry | Substituent on Aryl Ring | Temperature (°C) | Yield (%) |
| 1 | 4-Iodo | 80 | 75 |
| 2 | 4-Iodo | 100 | 70 |
| 3 | 4-Bromo | 80 | 68 |
| 4 | 4-Bromo | 100 | 82 |
| 5 | 4-Chloro | 100 | 75 |
| 6 | 4-Fluoro | 100 | 60 |
| 7 | 4-Methyl | 100 | 85 |
| 8 | 4-Methoxy | 80 | 90 |
| 9 | 4-Methoxy | 100 | 88 |
| 10 | 3-Iodo | 100 | 78 |
| 11 | 2-Iodo | 100 | 65 |
| Yields are based on isolated products after cleavage from the resin.[4] |
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical transformations in the solid-phase synthesis of triazenes.
Caption: General workflow for solid-phase synthesis using a this compound linker.
Caption: Key cleavage pathways for this compound linkers on a solid support.
References
Application of Triazenes in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazenes are a versatile class of organic compounds characterized by the presence of a diazoamino functional group (RN=N-NR'R'').[1] While stable under many conditions, the triazene moiety can be readily transformed, making it a powerful tool in modern organic synthesis.[1] This document provides detailed application notes and protocols for the use of triazenes as protecting groups for amines, as traceless linkers in solid-phase synthesis, as precursors to diazonium ions for cross-coupling reactions, and in the synthesis of heterocyclic compounds.
Triazenes as Protecting Groups for Secondary Amines
The this compound group is an effective protecting group for secondary amines due to its stability towards a wide range of reagents, including strong bases, organolithium reagents, oxidizing agents, and reducing agents.[2] Deprotection is typically achieved under mild acidic conditions.[2] This strategy is particularly useful for the synthesis of α-substituted secondary amines and for the selective protection of secondary amines in the presence of primary amines.[2]
Logical Workflow for Amine Protection and Deprotection
References
Application Notes and Protocols: Triazenes as Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.[1] This document provides detailed application notes and protocols on the use of triazene-based linkers in the development of ADCs. Triazine moieties offer a versatile scaffold for linker design, potentially enabling novel conjugation and cleavage strategies.
Principle of this compound-Based Linkers
Triazine-based linkers can be designed to be either cleavable or non-cleavable. A key feature of some triazine linkers is the use of a dichlorotriazine moiety, which can react with nucleophilic residues on the antibody surface, such as the epsilon-amino group of lysine (B10760008), to form a stable covalent bond. The drug can be attached to the triazine core through a separate linkage, which can be designed to be sensitive to the tumor microenvironment (e.g., low pH) or intracellular conditions (e.g., enzymatic cleavage).
One patented approach involves linking the cytotoxic drug camptothecin (B557342) to a triazine moiety via a cleavable linker.[2] This design allows for stable circulation of the ADC and subsequent release of the payload at the target site.
Data Presentation
The following tables summarize representative quantitative data for ADCs, providing a comparative context for the evaluation of novel linker technologies like triazenes.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data for Different ADC Platforms
| Linker-Payload Type | Conjugation Method | Average DAR | DAR Range | Analytical Method | Reference |
| Cysteine-linked (vc-MMAE) | Thiol-maleimide | 3.8 | 0-8 | HIC, RP-HPLC | [3] |
| Lysine-linked (SMCC-DM1) | NHS-ester | 3.5 | 0-7 | RP-HPLC-MS | [1] |
| Site-specific (Engineered Cys) | Thiol-maleimide | 2.0 | 2 | RP-HPLC-MS | [1] |
| Hypothetical this compound-linked | Dichlorotriazine | ~4 | 0-8 | HIC, RP-HPLC-MS | N/A |
Note: Data for the hypothetical this compound-linked ADC is an estimation based on lysine-based conjugation and would require experimental validation.
Table 2: Representative In Vitro Cytotoxicity (IC50) Data for ADCs and Payloads
| Compound | Cell Line | Target Antigen | IC50 (nM) | Reference |
| MMAE (Payload) | SK-BR-3 | N/A | 0.5 | [4] |
| Trastuzumab-vc-MMAE | SK-BR-3 | HER2 | 0.1 | [4] |
| Trastuzumab-vc-MMAE | MCF7 | HER2 (low) | 50 | [4] |
| Temozolomide (this compound Payload) | U87-MG | N/A | 1000 | [5] |
| Hypothetical this compound-linked ADC | Target-positive cell line | Target Antigen | <10 | N/A |
Note: The IC50 for the hypothetical this compound-linked ADC is a target value for a potent conjugate and would depend on the specific payload, antibody, and target cell line.
Table 3: Representative Plasma Stability Data for Different Linker Chemistries
| Linker Type | ADC Example | Plasma Half-life (t½) | Species | Reference |
| Hydrazone (acid-cleavable) | Gemtuzumab ozogamicin | ~2 days | Human | [6] |
| Dipeptide (enzymatically-cleavable) | Brentuximab vedotin | ~7 days | Mouse | [7] |
| Thioether (non-cleavable) | Trastuzumab emtansine | >10 days | Rat | [6] |
| Silyl (B83357) ether (acid-cleavable) | Novel silyl ether-MMAE | >7 days | Human | [6] |
| Hypothetical this compound-linked | N/A | >7 days (target) | Human | N/A |
Note: The target plasma half-life for a novel this compound-linked ADC would be to match or exceed the stability of current successful linker technologies.
Experimental Protocols
Protocol 1: Synthesis of a Triazine-Linker-Payload Construct
This protocol is a representative example based on the synthesis of a camptothecin-triazine conjugate.[2]
Materials:
-
Cyanuric chloride
-
Sodium bicarbonate
-
Camptothecin derivative with a cleavable linker containing a reactive amine
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Synthesis of the Triazine Core:
-
Dissolve cyanuric chloride (1.0 eq) in acetone at 0°C.
-
Add a solution of 3-aminophenol (1.0 eq) in acetone dropwise to the cyanuric chloride suspension.
-
Slowly add a solution of sodium bicarbonate (1.1 eq) in water to neutralize the generated HCl.
-
Stir the reaction at 0°C for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dichlorotriazine intermediate by silica gel chromatography.
-
-
Conjugation of the Drug to the this compound Core:
-
Dissolve the purified dichlorotriazine intermediate (1.0 eq) in anhydrous DMF.
-
Add the camptothecin derivative with a cleavable linker (1.1 eq) to the solution.
-
Add triethylamine (2.0 eq) as a base.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the final triazine-linker-payload construct by silica gel chromatography.
-
Characterize the final product by mass spectrometry and NMR.
-
Protocol 2: Conjugation of Triazine-Linker-Payload to a Monoclonal Antibody
This protocol describes a general method for conjugating a dichlorotriazine-linker-payload to lysine residues on a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4-8.0
-
Triazine-linker-payload construct from Protocol 1
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Borate (B1201080) buffer (50 mM, pH 8.5)
-
Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Adjust the antibody concentration to 5-10 mg/mL in borate buffer (pH 8.5).
-
-
Triazine-Linker-Payload Stock Solution:
-
Prepare a 10 mM stock solution of the triazine-linker-payload in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the triazine-linker-payload stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted triazine-linker-payload using a pre-equilibrated SEC column (e.g., G-25) with PBS at pH 7.4.
-
-
Characterization:
Protocol 3: Characterization of this compound-Linked ADCs
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. The cytotoxic payload is typically hydrophobic, so species with a higher DAR will be more hydrophobic and have a longer retention time.
-
Column: A stationary phase with low hydrophobicity (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7, with 20% isopropanol).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak area for each species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different species.
2. DAR and Structural Integrity by LC-MS
-
Principle: Liquid chromatography-mass spectrometry provides both separation and mass identification of the different ADC species.
-
Intact Mass Analysis: The ADC can be analyzed under native or denaturing conditions to determine the mass of the intact conjugate and the distribution of different DAR species.
-
Reduced ADC Analysis: The ADC is treated with a reducing agent (e.g., DTT) to separate the light and heavy chains. RP-HPLC-MS can then be used to determine the number of drugs conjugated to each chain.[10]
3. Plasma Stability Assay
-
Principle: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C over a time course.
-
Procedure:
-
Data Analysis: Calculate the half-life (t½) of the ADC in plasma.
4. In Vitro Cytotoxicity Assay
-
Principle: The potency of the this compound-linked ADC is assessed against cancer cell lines that express the target antigen and control cell lines that do not.
-
Procedure:
-
Plate cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of a this compound-linked ADC.
Caption: Proposed mechanism of action for an acid-cleavable this compound-linked ADC.
References
- 1. US20150352224A1 - Antibody-drug conjugate produced by binding through linker having hydrophilic structure - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and targeted chemotherapy of SCT200-linker-monomethyl auristatin E conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triazene-Based Prodrug Activation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various activation strategies for triazene-based prodrugs, a promising class of compounds for targeted drug delivery. The following sections describe the principles, quantitative data, and experimental protocols for enzyme-activated, pH-sensitive, and photo-activated this compound prodrugs.
Introduction to this compound-Based Prodrugs
This compound-containing compounds are potent alkylating agents that have been utilized in cancer chemotherapy. Their mechanism of action typically involves the generation of a highly reactive methyldiazonium ion, which methylates DNA and induces cancer cell death. However, the non-specific toxicity of these agents limits their therapeutic window. To address this, prodrug strategies have been developed to mask the cytotoxic activity of triazenes until they reach the target site, where a specific trigger activates them. This targeted activation enhances the therapeutic efficacy while minimizing systemic side effects. This document outlines three key activation strategies: enzyme-mediated activation in the tumor microenvironment, pH-dependent release in acidic tumor tissues, and spatiotemporal control of activation using light.
Enzyme-Activated this compound Prodrugs
A prominent strategy for targeted cancer therapy is the development of hypoxia-activated prodrugs (HAPs). Solid tumors often exhibit regions of low oxygen concentration (hypoxia), leading to the overexpression of specific reductase enzymes. These enzymes can selectively reduce and activate prodrugs, releasing the cytotoxic payload directly within the tumor. Nitroaromatic compounds are excellent candidates for this approach, as their reduction potential allows for selective activation under hypoxic conditions.
Mechanism of Hypoxia-Activated this compound Prodrugs
Nitroaromatic-based this compound prodrugs are designed to be stable under normal oxygen levels. In the hypoxic tumor microenvironment, overexpressed nitroreductase enzymes catalyze the reduction of the nitro group on the prodrug. This reduction initiates a self-immolative cascade, leading to the release of the active this compound and, subsequently, the cytotoxic methyldiazonium ion.
Quantitative Data
The efficacy of hypoxia-activated this compound prodrugs can be quantified by their rate of activation by nitroreductases and their cytotoxic effect on cancer cells under hypoxic versus normoxic conditions.
Table 1: Nitroreductase-Mediated Activation and Cytotoxicity of Nitroaromatic this compound Prodrugs
| Prodrug Candidate | Bioreductive Group | % Prodrug Remaining (1 min with NTR)[1] | IC₅₀ (µM) on LN-229 Glioblastoma Cells (Hypoxia)[1] |
| 1b | 4-Nitrobenzyl | ~80% | 45.3 ± 4.5 |
| 1d | 4-Nitrobenzyl | ~75% | 38.7 ± 3.2 |
| 1e | 4-Nitrobenzyl | ~70% | 35.1 ± 2.9 |
| 1g | 2-Nitrofuryl | Not Detected | > 100 |
| 1j | 2-Nitrofuryl | Not Detected | > 100 |
| TMZ (control) | - | - | 110.4 ± 8.7 |
NTR: Nitroreductase from E. coli. TMZ: Temozolomide.
Experimental Protocols
Protocol:
-
Dissolve 3-methyl-1-(p-tolyl)this compound in dichloromethane (DCM).
-
Add 4-nitrobenzyl chloroformate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 100% DCM as the eluent to afford the final product as a pale orange solid.[1]
Protocol:
-
Prepare a solution of the this compound prodrug (10 µM) in phosphate-buffered saline (PBS, 0.01 M, pH 7.4) with 20% DMSO.
-
Add NADH to a final concentration of 500 µM.
-
Initiate the reaction by adding E. coli nitroreductase (10 µg/mL).
-
Incubate the reaction mixture at 37 °C.
-
Take aliquots at different time points (e.g., 0, 1, 5, 10, 20 minutes).
-
Quench the reaction by adding an equal volume of acetonitrile.
-
Analyze the samples by HPLC to determine the concentration of the remaining prodrug and the formation of the corresponding aniline (B41778) metabolite.
Protocol:
-
Seed cancer cells (e.g., LN-229 glioblastoma cells) in 96-well plates and allow them to adhere overnight.
-
Expose the cells to a hypoxic environment (e.g., 1% O₂, 5% CO₂, 94% N₂) for 24 hours.
-
Treat the cells with various concentrations of the this compound prodrug or control compound (e.g., temozolomide).
-
Incubate the cells for an additional 48-72 hours under hypoxic conditions.
-
Assess cell viability using a standard method such as the MTT or LDH assay.[2]
-
Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%).
pH-Sensitive this compound Prodrugs
The tumor microenvironment is often characterized by a lower extracellular pH (~6.5-6.8) compared to normal tissues (pH 7.4). This acidity can be exploited to trigger the release of drugs from pH-sensitive carriers or prodrugs. For this compound-based systems, acid-labile linkers can be incorporated to release the active drug in the acidic tumor milieu.
Mechanism of pH-Triggered Activation
In this strategy, the this compound drug is conjugated to a carrier, such as a polymer, via a pH-sensitive linker. At physiological pH, the linkage is stable, and the drug remains inactive. Upon reaching the acidic tumor microenvironment, the linker is cleaved, releasing the active this compound.
Quantitative Data
The pH-dependent release of the drug is a key parameter for these systems. The cumulative release of the drug is measured over time at different pH values.
Table 2: pH-Dependent Release of Doxorubicin from a Triazine-Based Nano-Polymer
| Time (hours) | Cumulative Release at pH 7.4 (%)[3] | Cumulative Release at pH 5.0 (%)[3] |
| 6 | ~10 | ~35 |
| 12 | ~18 | ~55 |
| 24 | ~25 | ~65 |
| 48 | ~30 | ~70 |
Note: This data is for a doxorubicin-loaded pH-sensitive triazine polymer, illustrating the principle of pH-dependent release.
Experimental Protocols
References
Application Notes and Protocols for the Introduction of Triazene Functionality into Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazenes are a class of organic compounds characterized by the functional group R¹-N=N-NR²R³, where R¹, R², and R³ are various substituents.[1] This versatile functionality has garnered significant interest in several scientific fields, including medicinal chemistry, organic synthesis, and materials science.[2] In drug development, triazenes are notably present in anticancer agents like dacarbazine (B1669748) and temozolomide.[3][4] They can also serve as valuable linkers in combinatorial chemistry and as protecting groups for amines in complex syntheses.[5]
These application notes provide an overview of the primary methods for introducing this compound functionality into molecules, complete with detailed experimental protocols for key synthetic procedures.
Synthetic Methodologies
The most prevalent and classical method for synthesizing triazenes is the coupling reaction between a diazonium salt and a primary or secondary amine.[6] However, other methods have been developed to accommodate various substrates and reaction conditions.
Method 1: Diazotization-Coupling of Aryl Amines and Secondary Amines
This is a robust and widely applicable method for the synthesis of 1-aryl-3,3-dialkyltriazenes. The process involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with a secondary amine.
Experimental Workflow:
Caption: General workflow for the synthesis of 1-aryl-3,3-dialkyltriazenes.
Detailed Protocol: Synthesis of 1-(4-nitrophenyl)-3,3-dimethylthis compound
This protocol is adapted from established procedures for diazonium salt formation and coupling.
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Dimethylamine (B145610) (40% aqueous solution)
-
Sodium Acetate (B1210297) (NaOAc)
-
Ice
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a 250 mL beaker, suspend 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of water and 25 mL of concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
Stir the resulting solution for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
-
Coupling:
-
In a separate 1 L beaker, prepare a solution of 22.5 mL (0.2 mol) of 40% aqueous dimethylamine and 27.2 g (0.2 mol) of sodium acetate in 200 mL of water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the dimethylamine solution with vigorous stirring. A yellow precipitate of the this compound will form immediately.
-
Continue stirring for 30 minutes in the ice bath.
-
-
Work-up and Purification:
-
Filter the yellow precipitate using a Büchner funnel and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator over P₂O₅.
-
Recrystallize the crude this compound from a minimal amount of hot ethanol (B145695) to obtain bright yellow crystals.
-
Dry the purified crystals under vacuum.
-
Expected Yield: 80-90%
Method 2: One-Pot Synthesis of Symmetrical 1,3-Diaryl-triazenes
Symmetrical triazenes can be efficiently prepared in a one-pot reaction from a single aryl amine.[1]
Detailed Protocol: Synthesis of 1,3-Diphenylthis compound
This procedure is based on the partial diazotization of aniline (B41778) followed by coupling with the remaining aniline.[7]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Acetate (crystalline)
-
Cracked ice
-
Ligroin (b.p. 60-90 °C)
Procedure:
-
In a 5 L flask equipped with a mechanical stirrer, combine 1 kg of cracked ice, 1.5 L of water, 279 g (3 moles) of aniline, and 458 g (4.5 moles) of concentrated HCl.[7]
-
Start the stirrer and add a solution of 109 g (1.5 moles) of 95% sodium nitrite in 250 cc of water over 15 minutes.[7]
-
Stir the mixture for an additional 15 minutes.
-
Add a solution of 422 g (3.1 moles) of crystalline sodium acetate in 800 cc of water over 5 minutes. A yellow precipitate of 1,3-diphenylthis compound will form.[7]
-
Filter the yellow crystals, wash with 500 cc of cold ligroin, and dry at room temperature.[7]
Expected Yield: 82-85%[7]
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of various triazenes using the diazotization-coupling method.
Table 1: Synthesis of Symmetrically Substituted 1,3,5-Triazines
| Starting Amine | Product | Yield (%) | Reference |
| 2-Chloroaniline | 1,3-Bis(2-chlorophenyl)this compound | 92 | [8] |
| 4-Bromoaniline | 1,3-Bis(4-bromophenyl)this compound | 88 | [8] |
| 4-Methylaniline | 1,3-Bis(4-methylphenyl)this compound | 95 | [8] |
Table 2: Synthesis of Unsymmetrically Substituted Triazines
| Diazonium Salt from | Coupling Amine | Product | Yield (%) | Reference |
| Aniline | Morpholine | 1-Phenyl-3,3-(tetramethylene)this compound | 75-85 | [9] |
| 4-Toluidine | Piperidine | 1-(4-Tolyl)-3,3-(pentamethylene)this compound | 80-90 | [9] |
| 4-Chloroaniline | Diethylamine | 1-(4-Chlorophenyl)-3,3-diethylthis compound | 85-95 | [9] |
Table 3: Yields for Polymer-Supported this compound Synthesis
| Polymer Support | Linker | Loading (mmol/g) | Overall Yield (%) | Reference |
| Merrifield Resin | meta-C3-T2 | 0.89 | 50 | |
| Merrifield Resin | para-C3-T2 | 0.89 | 58 | |
| Merrifield Resin | meta-C6-T2 | 0.86 | 45 | |
| Merrifield Resin | para-C6-T2 | 0.86 | 46 |
Application in Drug Development: Dacarbazine's Mechanism of Action
Dacarbazine (DTIC) is a this compound-containing chemotherapeutic agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[4] It functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects.[3]
Metabolic Activation and DNA Alkylation Pathway:
Caption: Metabolic activation pathway of Dacarbazine leading to DNA alkylation.
Dacarbazine is metabolized in the liver by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1) to its active form, the methyl diazonium ion.[3][10] This highly reactive electrophile then transfers a methyl group to the DNA of cancer cells, primarily at the O⁶ and N⁷ positions of guanine (B1146940) residues.[3] The resulting DNA adducts lead to DNA damage, inhibition of DNA replication, and ultimately, apoptosis (programmed cell death) of the cancer cells.[3][11]
Conclusion
The introduction of this compound functionality is a valuable tool in synthetic chemistry with significant applications in drug discovery and development. The diazotization-coupling reaction remains a primary and efficient method for their synthesis. Understanding the synthetic routes and the mechanism of action of this compound-containing drugs like dacarbazine is crucial for the development of new and more effective therapeutic agents.
References
- 1. 1,3-Diphenylthis compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 4. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Triazenes and triazines, Triazenes [ebrary.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. aidic.it [aidic.it]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Triazene Directed Ortho-Metalation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the triazene moiety as a versatile directing group in ortho-metalation reactions. This methodology allows for the regioselective functionalization of aromatic and heteroaromatic rings, a crucial transformation in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2]
Introduction to this compound Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful strategy in organic synthesis for the regioselective functionalization of aromatic compounds.[3][4] The reaction relies on the use of a directing metalation group (DMG) that coordinates to an organometallic base (typically an organolithium or organomagnesium reagent), facilitating deprotonation at the sterically accessible ortho-position.[5][6][7][8] The resulting arylmetal intermediate can then be trapped with a wide range of electrophiles to introduce a variety of substituents.[6]
The 1,1-dialkyl-3-aryl this compound group has emerged as a highly effective DMG. Its advantages include:
-
Strong Directing Ability: The nitrogen atoms of the this compound group effectively chelate to the metal of the organometallic base, leading to high regioselectivity in the ortho-deprotonation step.[2][9][10]
-
Facile Introduction and Removal: Triazenes can be readily synthesized from the corresponding anilines and can be cleaved under acidic conditions to yield the functionalized aromatic compound, often leaving behind a synthetically useful diazonium salt intermediate.[2][11][12]
-
Compatibility with Various Metalation Reagents: The this compound group is compatible with both organolithium and organomagnesium bases, offering flexibility in reaction conditions.[13][14][15]
This methodology provides a robust platform for the synthesis of polysubstituted aromatic and heteroaromatic compounds, which are key scaffolds in many pharmaceutical agents.[16][17][18]
Experimental Protocols
Protocol 1: Synthesis of N,N-Dialkyl-N'-Aryl this compound Substrates
This protocol describes the synthesis of the this compound-functionalized aromatic substrate, the starting material for the directed ortho-metalation reaction. The procedure involves the diazotization of an aniline (B41778) derivative followed by coupling with a secondary amine.[11][12]
Materials:
-
Aryl amine (e.g., aniline)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Secondary amine (e.g., diethylamine (B46881) or piperidine)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ice
-
Water
-
Dichloromethane (B109758) or Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aryl amine (1.0 equiv.) in a minimal amount of concentrated hydrochloric acid and water at 0 °C (ice bath).
-
Slowly add a solution of sodium nitrite (1.05 equiv.) in cold water dropwise to the stirred solution of the aryl amine hydrochloride, maintaining the temperature at 0 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve the secondary amine (2.0 equiv.) in an aqueous solution of NaOH or KOH.
-
Slowly add the cold diazonium salt solution to the secondary amine solution with vigorous stirring, while maintaining a low temperature.
-
The this compound product will often precipitate from the reaction mixture. Continue stirring for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration and wash with cold water. Alternatively, if the product is not a solid, extract the aqueous mixture with dichloromethane or diethyl ether.
-
Dry the organic extracts over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: this compound-Directed Ortho-Lithiation and Electrophilic Quench
This protocol details the ortho-lithiation of an aryl this compound using an organolithium base, followed by quenching with an electrophile.[5][6]
Materials:
-
N,N-Dialkyl-N'-aryl this compound
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) in an appropriate solvent
-
Electrophile (e.g., aldehyde, ketone, alkyl halide, iodine, chlorotrimethylsilane)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the N,N-dialkyl-N'-aryl this compound (1.0 equiv.) and dissolve it in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.2-2.0 equiv.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-3 hours, and then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the ortho-functionalized this compound by column chromatography on silica gel.
Protocol 3: this compound-Directed Ortho-Magnesiation and Electrophilic Quench
This protocol outlines the ortho-magnesiation of an aryl this compound using a magnesium amide base, followed by reaction with an electrophile. This method is often milder than organolithium-based procedures.[13][14][15]
Materials:
-
N,N-Dialkyl-N'-aryl this compound
-
Anhydrous toluene (B28343) or THF
-
Magnesium amide base (e.g., sBu₂Mg, (TMP)₂Mg·2LiCl)
-
Electrophile (e.g., aldehyde, ketone, aryl halide for cross-coupling)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the N,N-dialkyl-N'-aryl this compound (1.0 equiv.) in anhydrous toluene or THF.
-
Add the magnesium amide base (0.5-1.2 equiv.) to the solution at room temperature or as specified in the literature for the particular base.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C) for the required time (typically 1-4 hours) to ensure complete metalation.
-
Cool the reaction mixture if necessary and add the electrophile (1.2-1.5 equiv.). For cross-coupling reactions, a suitable catalyst (e.g., a palladium or copper salt) and the coupling partner are added.
-
Stir the reaction until completion, which may require elevated temperatures for cross-coupling reactions.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the desired product by column chromatography.
Protocol 4: Cleavage of the this compound Directing Group
This protocol describes the removal of the this compound group to unveil the ortho-functionalized aromatic product. Acid-catalyzed cleavage is the most common method.[19][20]
Materials:
-
ortho-Functionalized N,N-dialkyl-N'-aryl this compound
-
Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄))
-
Solvent (e.g., dichloromethane, methanol, water)
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution for neutralization
-
Organic solvent for extraction
Procedure:
-
Dissolve the ortho-functionalized this compound in a suitable solvent such as dichloromethane or methanol.
-
Add the acid (e.g., TFA, or an aqueous solution of HCl or H₂SO₄) to the solution. The reaction can often be performed at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the final product by column chromatography, recrystallization, or distillation.
Quantitative Data
The following tables summarize representative yields for this compound-directed ortho-metalation reactions with various substrates, metalating agents, and electrophiles.
Table 1: Ortho-Magnesiation of 2-Aryl-2H-1,2,3-triazoles with sBu₂Mg [13][15]
| Entry | Aryl Triazole Substrate | Electrophile | Product | Yield (%) |
| 1 | 2-Phenyl-2H-1,2,3-triazole | Furfural | 2-(2-(Furan-2-yl(hydroxy)methyl)phenyl)-2H-1,2,3-triazole | 68 |
| 2 | 2-(4-Methoxyphenyl)-2H-1,2,3-triazole | 4-Iodoanisole (Negishi Coupling) | 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-2H-1,2,3-triazole | 93 |
| 3 | 2-Phenyl-2H-1,2,3-triazole | Benzoyl chloride | (2-(2H-1,2,3-Triazol-2-yl)phenyl)(phenyl)methanone | 58 |
| 4 | 2-(4-Chlorophenyl)-2H-1,2,3-triazole | Benzaldehyde | (2-(4-Chlorophenyl)-2H-1,2,3-triazol-4-yl)(phenyl)methanol | 75 |
Table 2: Ortho-Diborylation of Aromatic Triazenes [18][21]
| Entry | Aromatic this compound Substrate | Borylating Agent | Catalyst | Product | Yield (%) |
| 1 | 1-(Piperidin-1-yl)-3-phenyltriaz-1-ene | B₂pin₂ | [Ir(OMe)(cod)]₂ | 1-(2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(piperidin-1-yl)triaz-1-ene | 98 |
| 2 | 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)triaz-1-ene | B₂pin₂ | [Ir(OMe)(cod)]₂ | 1-(2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methoxyphenyl)-3-(piperidin-1-yl)triaz-1-ene | 95 |
| 3 | 1-(4-Fluorophenyl)-3-(piperidin-1-yl)triaz-1-ene | B₂pin₂ | [Ir(OMe)(cod)]₂ | 1-(2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-fluorophenyl)-3-(piperidin-1-yl)triaz-1-ene | 99 |
Visualizations
General Workflow for this compound Directed Ortho-Metalation
Caption: General workflow for the synthesis of ortho-substituted aromatics.
Reaction Mechanism of this compound Directed Ortho-Lithiation
Caption: Mechanism of this compound directed ortho-lithiation.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final document.
References
- 1. Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. baranlab.org [baranlab.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium(III)-catalyzed C-H activation of arenes using a versatile and removable this compound directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aidic.it [aidic.it]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 17. General and efficient synthesis of indoles through this compound-directed C-H annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound as the Directing Group Achieving Highly Ortho-Selective Diborylation and Sequential Functionalization. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. pure.psu.edu [pure.psu.edu]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Versatile Role of Triazenes in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triazenes in Polymer Chemistry
The field of polymer chemistry continually seeks novel building blocks to create materials with enhanced properties and functionalities. Among these, the 1,3,5-triazine (B166579) ring, a nitrogen-containing heterocycle, has emerged as a highly versatile component in the design and synthesis of advanced polymers. The unique electronic properties, thermal stability, and multifunctional nature of the triazine core allow for its incorporation into a wide array of polymeric structures, leading to materials with exceptional performance characteristics.
1.1. Overview of Triazine Chemistry
The 1,3,5-triazine unit is an electron-deficient aromatic ring that can be readily functionalized through nucleophilic substitution reactions, primarily using cyanuric chloride as a starting material. The stepwise substitution of the chlorine atoms allows for precise control over the final molecular architecture, enabling the synthesis of monomers with tailored properties. Furthermore, triazine rings can be formed through the cyclotrimerization of nitriles, providing another synthetic route to triazine-containing polymers.
1.2. Key Applications in Polymer Science
The incorporation of triazine moieties into polymer backbones or as pendant groups can impart a range of desirable properties, including:
-
High Thermal Stability: The inherent stability of the triazine ring contributes to polymers with high decomposition temperatures and glass transition temperatures.[1][2]
-
Flame Retardancy: The nitrogen-rich structure of triazines makes them effective as charring agents in intumescent flame-retardant systems.[2]
-
Porosity and Gas Adsorption: Triazine-based frameworks can be designed to have high surface areas and porosity, making them suitable for gas storage and separation.[3][4][5]
-
Optical Properties: Triazine-containing polymers can exhibit high refractive indices and low birefringence, which are advantageous for optical applications.[6]
-
Controlled Polymerization: Triazine derivatives have been developed as unimolecular initiators for controlled radical polymerization.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of triazenes in various areas of polymer chemistry.
Synthesis of Triazine-Containing Monomers
The synthesis of well-defined triazine-containing monomers is a crucial first step in the development of high-performance polymers. The following protocols detail the synthesis of mono-substituted dichloro-s-triazine derivatives, which are versatile precursors for a variety of polymerization reactions.
2.1. Application Note: Synthesis of Dichloro-s-Triazine Derivatives
The chemoselectivity of the chlorine atoms on cyanuric chloride allows for the stepwise substitution, enabling the synthesis of mono-, di-, and tri-substituted triazine derivatives. By controlling the reaction temperature and stoichiometry, it is possible to isolate the desired mono-substituted product in high yield. The choice of nucleophile (e.g., phenol (B47542) or aniline (B41778) derivatives) determines the nature of the linkage (O- or NH-) and the final properties of the monomer.[6]
2.2. Experimental Protocol: General Synthesis of Mono-substituted Dichloro-s-Triazine Monomers
2.2.1. Synthesis via O-Linkage
This protocol describes the synthesis of a mono-substituted dichloro-s-triazine with an ether linkage.
-
Materials:
-
Cyanuric chloride (5.5 mmol)
-
Phenol derivative (e.g., phenol, 4-(methylthio)phenol) (10 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (10 mmol)
-
Acetone (B3395972) (20 mL)
-
Ice water
-
n-Hexane
-
-
Procedure:
-
Dissolve cyanuric chloride (5.5 mmol) in 15 mL of acetone in a flask and cool the solution to -5 °C in an ice-salt bath.
-
In a separate flask, dissolve the phenol derivative (10 mmol) and DIPEA (10 mmol) in 5 mL of acetone.
-
Add the solution of the phenol derivative and DIPEA dropwise to the cyanuric chloride solution at -5 °C with constant stirring.
-
Continue stirring at -5 °C for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and dry it under vacuum.
-
Purify the crude product by recrystallization from a mixture of n-hexane and dichloromethane to yield the desired monomer as a white solid.[6]
-
2.2.2. Synthesis via NH-Linkage
This protocol describes the synthesis of a mono-substituted dichloro-s-triazine with an amine linkage.
-
Materials:
-
Cyanuric chloride (5.5 mmol)
-
Sodium bicarbonate (NaHCO3) (10 mmol)
-
Aniline derivative (e.g., aniline, 4-(methylthio)aniline) (10 mmol)
-
Acetone (20 mL)
-
Ice water
-
-
Procedure:
-
Mix cyanuric chloride (5.5 mmol) with NaHCO3 (10 mmol) in 15 mL of acetone at -5 °C.
-
In a separate flask, dissolve the aniline derivative (10 mmol) in 5 mL of acetone.
-
Add the aniline derivative solution dropwise to the cyanuric chloride suspension at -5 °C.
-
Stir the reaction mixture at -5 °C for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and dry it under vacuum to obtain the monomer.[6]
-
Synthesis of Triazine-Based Polymers
Triazine-containing monomers can be polymerized through various techniques to yield linear, cross-linked, or hyperbranched polymers with a wide range of properties and applications.
3.1. Application Note: Polycondensation for High-Performance Polymers
Polycondensation is a common method for synthesizing triazine-based polymers. The reaction of dichlorotriazine monomers with di- or multifunctional nucleophiles, such as dithiols or diamines, leads to the formation of high-molecular-weight polymers. The properties of the resulting polymers can be tuned by the choice of the comonomer and the linkage type. For instance, the incorporation of sulfur-containing monomers can lead to polymers with high refractive indices.[6]
3.2. Experimental Protocol: Synthesis of Triazine-Based Poly(phenylene sulfide)s (PPS)
-
Materials:
-
Triazine monomer (e.g., T1-T6 from the previous protocol) (1 mmol)
-
Aromatic dithiol (e.g., 4,4'-thiobisbenzenethiol) (1 mmol)
-
Tetrahydrofuran (THF) (2 mL)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 mmol)
-
-
Procedure:
-
Place the triazine monomer (1 mmol) and the aromatic dithiol (1 mmol) in a 10 mL round-bottom flask.
-
Add 2 mL of THF to dissolve the monomers.
-
Cool the solution to 0 °C and add DIPEA (2.2 mmol) dropwise with vigorous stirring.
-
Allow the solution to warm to room temperature and stir overnight.
-
Pour the viscous solution into methanol to precipitate the polymer.
-
Filter the polymer and dry it under vacuum at 70 °C to yield a white, fiber-like solid.[6]
-
3.3. Application Note: Synthesis of Porous Organic Polymers (POPs)
Triazine-based porous organic polymers (POPs) are a class of materials with high surface areas and permanent porosity. These materials are synthesized through polycondensation reactions that lead to highly cross-linked networks. The nitrogen-rich triazine units and the porous structure make these polymers excellent candidates for applications in gas adsorption, separation, and catalysis.[3][4]
3.4. Experimental Protocol: Synthesis of Triazine-Based Porous Organic Polymers (T-POPs) via Polycondensation
-
Materials:
-
Melamine (B1676169) (3.05 mmol)
-
Dialdehyde (B1249045) (e.g., terephthalaldehyde) (4.58 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (20 mL)
-
3 M Aqueous acetic acid (7.50 mL)
-
Tetrahydrofuran (THF)
-
Acetone
-
Methanol
-
-
Procedure:
-
Dissolve melamine (0.3847 g, 3.05 mmol) and the dialdehyde (4.58 mmol) in 20 mL of DMSO.
-
Add 7.50 mL of 3 M aqueous acetic acid to the solution.
-
Heat the mixture at 120 °C for 72 hours.
-
Cool the reaction to room temperature, and a precipitate will form.
-
Filter the precipitate and wash it sequentially with THF, acetone, and methanol.
-
Dry the resulting fine powder in an oven at 40 °C.[3]
-
3.5. Application Note: Synthesis of Triazine-Containing Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. The incorporation of triazine units into the polyimide backbone can further enhance these properties and introduce new functionalities. The synthesis typically involves a two-step polycondensation reaction between a diamine and a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization.[1]
3.6. Experimental Protocol: Two-Step Polycondensation for Triazine-Based Polyimides
-
Materials:
-
DOPO-substituted triazine-containing diamine monomer
-
Dianhydride
-
N-methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in NMP.
-
Add the dianhydride in one portion to the diamine solution under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Add toluene to the poly(amic acid) solution to form an azeotropic mixture for the removal of water.
-
Heat the solution to 180 °C and maintain this temperature for 4 hours while removing the water/toluene azeotrope.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Filter the polymer, wash it with methanol, and dry it in a vacuum oven at 100 °C for 12 hours.[1]
-
-
Triazines as Polymer Additives and Modifiers
Beyond being integral parts of the polymer backbone, triazine derivatives are also highly effective as additives to modify and enhance the properties of existing polymers.
4.1. Application Note: Triazines as Flame Retardants
The high nitrogen content of triazine compounds makes them excellent charring agents in intumescent flame retardant (IFR) systems. When exposed to heat, they promote the formation of a stable carbonaceous char layer that acts as a barrier, insulating the underlying polymer from heat and flammable gases. This significantly reduces the flammability of the polymer.[2]
4.2. Experimental Protocol: Preparation of Flame-Retardant Polypropylene (B1209903) Composites with Triazine-Based Polymers
-
Materials:
-
Polypropylene (PP)
-
Ammonium (B1175870) polyphosphate (APP)
-
Synthesized triazine-based polymer (e.g., 5a-c or 7a-c from the cited literature[2])
-
Internal mixer
-
-
Procedure:
-
Dry the polypropylene, ammonium polyphosphate, and triazine-based polymer in an oven at 80 °C for 4 hours.
-
Prepare the intumescent flame-retardant (IFR) system by mixing APP and the triazine-based polymer in a desired mass ratio (e.g., 2:1).
-
Melt-blend the polypropylene with the IFR system in an internal mixer at 190 °C and a rotor speed of 60 rpm for 10 minutes. The total loading of the IFR system in the composite can be varied (e.g., 25 wt%).
-
Mold the resulting composite into standard test specimens by hot-pressing at 190 °C under a pressure of 10 MPa for 5 minutes.
-
Cool the specimens to room temperature under pressure.[2]
-
Characterization of Triazine-Based Polymers
A thorough characterization of the synthesized triazine-based polymers is essential to understand their structure-property relationships.
5.1. Spectroscopic and Thermal Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the desired polymer by identifying characteristic absorption bands of the triazine ring (around 1550 and 1350 cm⁻¹) and other functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer structure.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer by measuring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer.
-
Gel Permeation Chromatography (GPC): Measures the number average molecular weight (Mn) and weight average molecular weight (Mw) of the polymer.
5.2. Data Summary Tables
The following tables summarize key quantitative data for representative triazine-based polymers.
Table 1: Molecular Weight and Thermal Properties of Triazine-Based Poly(phenylene sulfide)s (PPS) [6]
| Polymer | Mₙ ( g/mol ) | T₉ (°C) |
| P1 | 15,000 | 135 |
| P2 | 67,000 | 145 |
| P3 | 32,000 | 140 |
| P4 | 12,000 | 165 |
Table 2: Optical Properties of Triazine-Based Poly(phenylene sulfide)s (PPS) [6]
| Polymer | Sulfur Content (wt%) | Birefringence (Δn) |
| P1 | 26.91 | 0.0030 |
| P2 | 22.93 | 0.0042 |
| P3 | 27.54 | 0.0031 |
| P4 | 22.98 | 0.0018 |
| P5 | 27.60 | 0.0015 |
| P6 | 25.80 | 0.0039 |
Table 3: Thermal Properties of Triazine-Containing Polyimides [1]
| Polyimide | Mₙ ( g/mol ) | Mₙ ( g/mol ) | Char Residue at 800 °C (%) |
| PI1 | 151,700 | 354,500 | 46.44 |
| PI2 | 301,700 | 693,900 | 27.18 |
| PI3 | 274,200 | 599,000 | 53.05 |
Table 4: Flame Retardant Properties of Triazine-Based Polymers [2]
| Polymer | Limited Oxygen Index (LOI) at 800 °C | Classification |
| 5b | 27.50 | Self-extinguishing |
| 5c | 30.12 | Self-extinguishing |
| 7a | 27.23 | Self-extinguishing |
| 7b | 29.86 | Self-extinguishing |
| 7c | 30.85 | Self-extinguishing |
Table 5: Adsorption Capacity of a Triazine-Based Porous Organic Polymer [4]
| Adsorbate | Maximum Adsorption Capacity (mg g⁻¹) |
| Dibenzothiophene (DBT) | 147.22 |
Visualizations
Diagram 1: Synthesis of Triazine-Based Polymers
Caption: General workflow for the synthesis and application of triazine-based polymers.
Diagram 2: Logical Relationship of Triazine Polymer Properties
Caption: Structure-property relationships in triazine-based polymers.
Conclusion
Triazines are a valuable class of heterocyclic compounds that offer a wealth of opportunities in polymer chemistry. Their unique structural and electronic features allow for the creation of polymers with a wide range of desirable properties, from high thermal stability and flame retardancy to controlled porosity and specific optical characteristics. The synthetic versatility of triazines, particularly the stepwise functionalization of cyanuric chloride, provides chemists with a powerful tool to design and synthesize novel materials for advanced applications. The protocols and data presented herein serve as a guide for researchers to explore the full potential of triazenes in the development of next-generation polymers.
References
- 1. The Synergistic Effect of Triazine and Phosphaphenanthrene Units on the Physico-Chemical Behavior of Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites [mdpi.com]
- 3. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Triazene Compounds in Nitrogen Fixation Research
A Note to the Researcher: Extensive investigation of scientific literature reveals that the use of acyclic triazene compounds for direct nitrogen fixation is not a currently established or well-documented area of research. The predominant approach to dinitrogen activation and reduction under mild conditions focuses on transition metal complexes that mimic the function of nitrogenase enzymes.[1][2]
However, the structurally related cyclic triazine scaffolds are of significant interest as ligands in coordination chemistry and catalysis.[3][4] These nitrogen-rich heterocyclic compounds can be used to create robust ligands that stabilize metal centers and modulate their electronic properties, which is crucial for catalytic processes.[4]
Therefore, these notes will focus on the application of triazine-based ligands in the synthesis of transition metal complexes, a field highly relevant to the development of new catalysts, potentially including those for nitrogen fixation in the future.
Application Notes: Triazine-Based Ligands in Catalysis
The quest to overcome the extreme inertness of the dinitrogen (N₂) molecule is a central challenge in chemistry.[2] The industrial Haber-Bosch process requires high temperatures and pressures, making the search for energy-efficient alternatives a priority.[1][5] Nature's solution is the enzyme nitrogenase, which uses a complex metal-sulfur cluster to reduce N₂ to ammonia (B1221849) at ambient conditions.[5]
Inspired by nitrogenase, chemists are developing synthetic molecular catalysts, typically involving a transition metal center where dinitrogen can bind and be activated.[5] The function of these catalysts is critically dependent on the surrounding ligands, which control the metal's coordination environment, solubility, and electronic properties.
Triazine derivatives have emerged as versatile platforms for designing multidentate "pincer" ligands.[6] These ligands bind tightly to a metal center through a combination of nitrogen and other donor atoms (like phosphorus in PNP ligands), creating a stable and well-defined catalytic site. While these triazine-based complexes have been primarily explored in reactions like transfer hydrogenation and cross-coupling, the principles of ligand design are directly applicable to the challenges of nitrogen fixation.[6]
Data Presentation
As there is no quantitative data for nitrogen fixation using this compound compounds, the following table summarizes the types of triazine-based ligands and their established applications in catalysis, demonstrating their utility in supporting reactive metal centers.
| Ligand Type | Metal Center | Catalytic Application | Reference |
| Bis(pyrazolyl)-s-triazine | Zinc(II) | Model complexes for biological systems | N/A |
| PNP-type Pincer Ligand | Iron, Cobalt, Manganese | Ammonia/Hydrazine formation (stoichiometric) | [6] |
| Triazine-based N-Heterocyclic Carbene (NHC) | Ruthenium(II) | Transfer hydrogenation of ketones | N/A |
| Triazine-based NHC | Palladium(II) | Suzuki cross-coupling reactions | N/A |
Experimental Protocols
The following are generalized protocols for the synthesis of a triazine-based pincer ligand and its subsequent complexation to a metal center. These protocols are representative of common synthetic routes in this field of chemistry.
Protocol 1: Synthesis of a Generic Triazine-Based PNP Pincer Ligand
This protocol describes the synthesis of a symmetrical N,N'-bis(diphenylphosphino)-diamino-1,3,5-triazine ligand.
Materials:
-
2,4-dichloro-6-R-1,3,5-triazine
-
Amine (e.g., aniline)
-
Chlorodiphenylphosphine (B86185) (Ph₂PCl)
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Anhydrous toluene (B28343) or THF
-
Standard Schlenk line and glassware for inert atmosphere synthesis
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Synthesis of Diamino-chloro-triazine Intermediate
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 2,4,6-trichloro-1,3,5-triazine in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired amine (2 equivalents) and triethylamine (2 equivalents) in toluene dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 2-chloro-4,6-diamino-1,3,5-triazine intermediate. Purify by column chromatography or recrystallization if necessary.
-
-
Step 2: Phosphination to form the PNP Ligand
-
Dissolve the diamino-chloro-triazine intermediate in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a strong base such as n-butyllithium (2 equivalents) dropwise to deprotonate the amino groups, forming the corresponding diamide.
-
After stirring for 1 hour at -78 °C, slowly add chlorodiphenylphosphine (2 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for another 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel to yield the final PNP pincer ligand.
-
Protocol 2: Synthesis of a Triazine-PNP Metal Complex
This protocol describes a general method for coordinating the synthesized PNP ligand to a metal precursor.
Materials:
-
Synthesized triazine-PNP ligand
-
Metal precursor (e.g., FeCl₂, MnBr₂)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare a solution of the metal precursor in the chosen anhydrous solvent.
-
In a separate Schlenk flask, dissolve the triazine-PNP ligand (1 equivalent) in the same solvent.
-
Slowly add the ligand solution to the metal precursor solution at room temperature.
-
Stir the reaction mixture for 4-24 hours. A color change or precipitation of the product may be observed.
-
Monitor the formation of the complex using appropriate spectroscopic methods (e.g., ³¹P NMR if applicable).
-
If a precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product is soluble, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., THF/pentane).
-
Characterize the final complex by methods such as X-ray crystallography, NMR spectroscopy, and elemental analysis.
Visualizations
The following diagrams illustrate the conceptual structure of a triazine-pincer metal complex and a generalized workflow for its synthesis.
Caption: General structure of a metal complex with a triazine-based PNP pincer ligand.
Caption: Conceptual workflow for the synthesis of a triazine-pincer metal complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Reduction of Dinitrogen to Ammonia at a Single Molybdenum Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazine - Wikipedia [en.wikipedia.org]
- 4. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and Reactivity of Manganese Complexes Bearing Anionic PNP- and PCP-Type Pincer Ligands toward Nitrogen Fixation - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Triazenes: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical techniques for the quantification of triazene compounds. Triazenes are a class of organic compounds with applications as herbicides in agriculture and as active pharmaceutical ingredients in medicine. Accurate quantification of these compounds is crucial for environmental monitoring, ensuring food safety, and in pharmaceutical research and development for pharmacokinetic and quality control studies.
This guide details the methodologies for the most common and effective analytical techniques, including chromatographic, spectrophotometric, and electrochemical methods. It presents quantitative data in a comparative format and includes detailed experimental protocols and visual workflows to aid in method selection and implementation.
Application Notes
The choice of analytical method for this compound quantification depends on several factors, including the specific this compound of interest, the sample matrix, the required sensitivity, and the available instrumentation.
-
Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) or diode array detection (DAD), are the most widely used methods for this compound analysis.[1] These methods offer high sensitivity and selectivity, making them suitable for trace-level quantification in complex matrices like environmental and biological samples.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of a wide range of pesticide residues, including triazines.[4] It provides excellent sensitivity and specificity and can often analyze parent compounds and their metabolites directly without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for the analysis of volatile and semi-volatile organic compounds. Triazines are amenable to GC analysis, sometimes requiring a derivatization step to improve thermal stability.[3]
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A more accessible and less expensive alternative to mass spectrometry-based methods. While it provides good quantitative results, its sensitivity and selectivity are generally lower than GC-MS and LC-MS/MS, making it more suitable for samples with higher concentrations of triazines.
-
Spectrophotometric Methods: UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of triazenes, particularly for pharmaceutical formulations where the concentration of the analyte is relatively high. The method is based on the inherent UV absorbance of the this compound chromophore.[5]
-
Electrochemical Methods: Techniques like voltammetry provide a sensitive and selective alternative for the determination of triazines.[2] These methods are based on the electrochemical oxidation or reduction of the this compound molecule at an electrode surface.
Comparative Quantitative Data
The following tables summarize the quantitative performance of various analytical techniques for the quantification of different this compound compounds.
Table 1: Quantification of Triazine Herbicides
| Analyte(s) | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference(s) |
| Atrazine, Simazine, Ametryn | HPLC-DAD | 20 - 600 µg/L | - | - | - | [6] |
| Atrazine, Ametryne | Square Wave Voltammetry (SWV) | - | Atrazine: 3.06 µg/L, Ametryne: 3.78 µg/L | - | 70.30% - 79.40% | [2] |
| Atrazine, Simazine, Ametryn | Dental Amalgam Electrode with SWV | - | < 100 µg/L | - | ~100% | [7] |
| Seven Triazines | GC-MS | 0.3 - 3.0 mg/L | 0.020 - 0.056 µg/L | - | 80% - 120% | [8] |
Table 2: Quantification of Pharmaceutical Triazenes
| Analyte(s) | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Reference(s) |
| Dacarbazine (B1669748) | HPLC-UV | 1.0 - 15.0 µg/mL | 0.10 µg/mL | 0.30 µg/mL | 91% - 112% | [9] |
| Dacarbazine | RP-HPLC | 25 - 150 µg/mL | 0.17 µg/mL | 0.52 µg/mL | 99.85% - 100.32% | [2] |
| Dacarbazine | UPLC | 4 - 20 µg/mL | 1.15 µg/mL | 3.50 µg/mL | 96% - 100% | [3] |
| Dacarbazine | LC-MS/MS | 10 - 1,000 µg/L | 10 µg/L | - | 86.1% - 99.4% | [4] |
| Dacarbazine and metabolites | Spectrophotometry | 4 - 20 µg/mL | - | - | - | [10] |
| Temozolomide | HPLC-UV | 0.1 - 20 µg/mL | - | 0.1 µg/mL | Bias: 5.0% - 10.0% | [1] |
| Temozolomide | HPLC-UV | 0.05 - 5 µg/mL | - | - | - | [1] |
Experimental Protocols and Workflows
This section provides detailed protocols for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Triazine Herbicides
This protocol is based on the direct analysis of triazine compounds in drinking water without extensive sample preparation.[11]
a. Sample Preparation
-
To a water sample, add ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM for pH adjustment and dechlorination.
-
Add sodium omadine to a final concentration of 64 mg/L to prevent microbial degradation.
-
Spike the sample with an appropriate internal standard solution (e.g., Atrazine-d5).
b. LC-MS/MS Analysis
-
HPLC System: Thermo Scientific Accela™ HPLC system or equivalent.
-
Column: Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm particle size.
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol (B129727).
-
Flow Rate: 400 µL/min.
-
Injection Volume: Varies depending on sensitivity requirements.
-
Mass Spectrometer: Thermo Scientific TSQ Quantum Access™ triple stage quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
c. Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of triazine herbicides.
Gas Chromatography-Mass Spectrometry (GC-MS) for Triazine Herbicides
This protocol is based on EPA Method 523 for the determination of triazine pesticides and their degradates in drinking water.[9]
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Adjust the pH of a 250 mL water sample and fortify with surrogate standards.
-
Pass the sample through a carbon solid-phase extraction (SPE) cartridge to adsorb the triazines.
-
Wash the cartridge to remove interferences.
-
Elute the triazines from the cartridge with ethyl acetate followed by dichloromethane/methanol.
-
Dry the eluate with anhydrous sodium sulfate (B86663) and concentrate it under a stream of nitrogen.
-
Add an internal standard and bring the final volume to 1.0 mL.
b. GC-MS Analysis
-
GC System: Agilent 6890 or equivalent.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Injector: Splitless mode.
-
Oven Temperature Program: Typically starts at a low temperature (e.g., 60°C), ramps to a high temperature (e.g., 300°C).
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
c. Workflow Diagram
Caption: Workflow for GC-MS analysis of triazine herbicides.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Dacarbazine
This protocol is adapted for the quantification of the pharmaceutical this compound, dacarbazine.[2][9]
a. Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the dacarbazine standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution.
-
For Biological Samples (e.g., skin): Homogenize the tissue sample in a suitable extraction solvent. Centrifuge to pellet debris and collect the supernatant. Further cleanup may be required depending on the complexity of the matrix.
b. HPLC-UV Analysis
-
HPLC System: Waters HPLC System with PDA detector or equivalent.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid, pH 5) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 90:10).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 323 nm.[2]
-
Column Temperature: Ambient (e.g., 30°C).
c. Workflow Diagram
Caption: Workflow for HPLC-UV analysis of dacarbazine.
UV-Vis Spectrophotometry for Triazine Quantification
This protocol provides a general procedure for the quantification of triazines using UV-Vis spectrophotometry.
a. Sample Preparation
-
Prepare a stock solution of the triazine standard of known concentration in a suitable solvent (e.g., methanol, chloroform).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample solution by dissolving a known amount of the sample in the same solvent. Dilute if necessary to bring the absorbance within the linear range of the instrument.
b. UV-Vis Spectrophotometric Analysis
-
Spectrophotometer: Double beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For atrazine, λmax is around 228 nm.[9]
-
Measurement: Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the triazine in the sample solution from the calibration curve using its measured absorbance.
c. Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric analysis of triazines.
Electrochemical Analysis (Voltammetry) for Triazine Quantification
This protocol outlines a general procedure for the voltammetric determination of triazines.[2]
a. Electrode and Sample Preparation
-
Working Electrode Preparation: A dental amalgam electrode (DAE) or other suitable working electrode is polished and electrochemically activated.[2]
-
Supporting Electrolyte: Prepare a suitable supporting electrolyte, such as Britton-Robinson buffer at a specific pH (e.g., pH 2.5).[2]
-
Sample Preparation: Water samples are typically filtered to remove particulate matter. An aliquot of the sample is then added to the electrochemical cell containing the supporting electrolyte.
b. Voltammetric Analysis
-
Potentiostat/Galvanostat: An electrochemical workstation.
-
Three-Electrode System:
-
Working Electrode: Dental Amalgam Electrode (DAE).
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
-
Technique: Square Wave Voltammetry (SWV).
-
Voltammetric Parameters:
-
Potential Range: e.g., 0.00 V to -1.20 V.
-
Pulse Amplitude: e.g., 50 mV.
-
Frequency: e.g., 100 s⁻¹.
-
Scan Increment: e.g., -2 mV.
-
-
Quantification: A calibration curve is constructed by the standard addition method. The peak current is proportional to the concentration of the triazine.
c. Workflow Diagram
Caption: Workflow for electrochemical analysis of triazines.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Repositório Institucional - Universidade Federal de Uberlândia: Dental amalgam electrode as voltammetric sensor to triazine-based pesticides determination: application in natural water samples [repositorio.ufu.br]
- 8. Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
Application Notes and Protocols for Triazene-Based Diazo Transfer Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of modern triazene-based reagents in diazo transfer reactions. These reagents offer significant advantages in safety and efficiency over traditional diazo transfer agents, making them valuable tools in organic synthesis, particularly in the context of drug discovery and development where the synthesis of complex molecules is paramount.
Introduction to this compound-Based Diazo Transfer Reagents
Diazo compounds are versatile synthetic intermediates, crucial for a variety of chemical transformations including cyclopropanations, C-H insertions, and the Wolff rearrangement. The transfer of a diazo group to a substrate is a fundamental transformation in organic chemistry. Historically, this has been achieved using reagents like tosyl azide (B81097) and triflyl azide, which are effective but suffer from significant safety concerns due to their explosive nature.
In recent years, a new class of diazo transfer reagents based on this compound and related heterocyclic structures has emerged. These reagents, including 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT) , imidazole-1-sulfonyl azide hydrochloride , and 2-azido-1,3-dimethylimidazolinium salts (ADMC and ADMP) , offer a safer and often more efficient alternative for the synthesis of diazo compounds and organic azides. They are typically more stable, easier to handle, and provide high yields of products under mild reaction conditions.
Reagent Profiles and Quantitative Data
This section provides an overview of the key this compound-based diazo transfer reagents and summarizes their performance with various substrates.
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)
ADT is a highly efficient and shelf-stable diazo transfer reagent. While it was initially reported as being "intrinsically safe," subsequent studies have shown that it exhibits a highly exothermic decomposition and should be handled with care, with a maximum recommended process temperature of 55 °C.[1][2] Despite these safety considerations, ADT is a powerful reagent for diazo transfer to active methylene (B1212753) compounds, often providing excellent yields rapidly at room temperature.[2][3]
Imidazole-1-sulfonyl Azide Hydrochloride
Imidazole-1-sulfonyl azide hydrochloride is a crystalline, shelf-stable reagent that is a safer alternative to triflyl azide.[4] It is effective for the conversion of primary amines to azides and activated methylene compounds to diazo compounds.[4] Its hydrogen sulfate (B86663) salt is reported to be even more stable.[5][6]
2-Azido-1,3-dimethylimidazolinium Salts (ADMC and ADMP)
2-Azido-1,3-dimethylimidazolinium chloride (ADMC) and its hexafluorophosphate (B91526) salt (ADMP) are highly efficient and safe diazo transfer reagents.[7][8] ADMP is a stable, crystalline solid that can be handled safely.[8] These reagents are particularly effective for the diazotization of 1,3-dicarbonyl compounds, providing high yields under mild conditions.[7] A key advantage is that the byproducts of the reaction are highly water-soluble, simplifying product isolation.[7]
Table 1: Quantitative Comparison of this compound-Based Diazo Transfer Reagents
| Reagent | Substrate Type | Substrate Example | Product | Yield (%) | Reference |
| ADT | Active Methylene | 1,3-Diphenyl-1,3-propanedione | 2-Diazo-1,3-diphenyl-1,3-propanedione | Excellent | [2] |
| Imidazole-1-sulfonyl Azide HCl | Primary Amine | Benzylamine | Benzyl azide | Good to Excellent | [4] |
| Imidazole-1-sulfonyl Azide HCl | Active Methylene | Diethyl malonate | Diethyl diazomalonate | Moderate | [4] |
| ADMC | 1,3-Dicarbonyl | 1-Phenyl-1,3-butanedione | 2-Diazo-1-phenyl-1,3-butanedione | 99 | [7] |
| ADMC | 1,3-Dicarbonyl | Ethyl benzoylacetate | Ethyl 2-diazo-2-benzoylacetate | 98 | [7] |
| ADMC | 1,3-Dicarbonyl | Dimethyl malonate | Dimethyl diazomalonate | 79 | [7] |
| ADMP | Primary Amine | 4-Methoxyaniline | 4-Methoxyphenyl azide | 95 | [1] |
| ADMP | Primary Amine | Benzylamine | Benzyl azide | 92 | [1] |
| ADMP | Primary Amine | Cyclohexylamine | Cyclohexyl azide | 85 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments using this compound-based diazo transfer reagents.
Protocol 1: Diazo Transfer to an Active Methylene Compound using 2-Azido-1,3-dimethylimidazolinium Chloride (ADMC)
This protocol describes the in-situ generation of ADMC and its use in the diazotization of a 1,3-dicarbonyl compound.[7]
Materials:
-
Sodium azide
-
1,3-Dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione)
-
Acetonitrile (B52724) (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of 2-chloro-1,3-dimethylimidazolinium chloride (1.1 mmol) in anhydrous acetonitrile (2 mL) at 0 °C under an inert atmosphere, add sodium azide (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes to generate 2-azido-1,3-dimethylimidazolinium chloride (ADMC) in situ.
-
In a separate flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous THF (2 mL).
-
Add the solution of the 1,3-dicarbonyl compound and triethylamine to the freshly prepared ADMC solution at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes to 4 hours.[7]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diazo compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Diazo Transfer to a Primary Amine using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)
This protocol outlines the conversion of a primary amine to an azide using the stable crystalline reagent ADMP.[1]
Materials:
-
Primary amine (e.g., 4-methoxyaniline)
-
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)
-
4-(N,N-Dimethyl)aminopyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the primary amine (1.0 mmol) and DMAP (1.2 mmol) in anhydrous acetonitrile (2.0 mL) at room temperature, add a solution of ADMP (1.2 mmol) in anhydrous acetonitrile (1.0 mL).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete (typically a few hours), pour the mixture into water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting azide by column chromatography on silica gel.
Visualizations
Reaction Mechanism and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound-mediated diazo transfer reactions.
Caption: Generalized mechanism of diazo transfer to an active methylene compound.
Caption: A typical experimental workflow for a diazo transfer reaction.
Caption: Key safety considerations for working with diazo transfer reagents.
References
- 1. d.docksci.com [d.docksci.com]
- 2. scispace.com [scispace.com]
- 3. Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds [organic-chemistry.org]
- 4. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 5. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Azido-1,3-dimethylimidazolinium Chloride: An Efficient Diazo Transfer Reagent for 1,3-Dicarbonyl Compounds [organic-chemistry.org]
- 8. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
High-Throughput Screening Assays for Triazene Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazine-based compounds represent a versatile class of molecules with a broad spectrum of biological activities. Their scaffold is a key feature in a variety of inhibitors targeting critical cellular pathways implicated in diseases such as cancer and hyperpigmentation disorders. High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly identifying and characterizing novel inhibitors from large chemical libraries. This document provides detailed application notes and protocols for HTS assays tailored to the discovery of triazene inhibitors targeting key enzymes like Dihydrofolate Reductase (DHFR), Tyrosinase, and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).
The protocols outlined below are designed for reproducibility and scalability, incorporating best practices for assay validation and data analysis. The accompanying diagrams and data tables offer a comprehensive guide for researchers embarking on screening campaigns for novel this compound-based therapeutics.
Data Presentation: Quantitative Analysis of this compound Inhibitors
The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets, as determined by the HTS assays described in this document.
Table 1: Inhibitory Activity of this compound Derivatives against Dihydrofolate Reductase (DHFR)
| Compound ID | Target | Assay Type | IC50 | Reference |
| Dihydro-1,3,5-triazine A2 | Human DHFR | Enzymatic | 7.46 nM | [1] |
| Dihydro-1,3,5-triazine A5 | Human DHFR | Enzymatic | 3.72 nM | [1] |
| Dihydro-1,3,5-triazine B1 | Human DHFR | Enzymatic | 6.46 nM | [1] |
| Dihydro-1,3,5-triazine B3 | Human DHFR | Enzymatic | 4.08 nM | [1] |
| Triazine-benzimidazole analog | Human DHFR | Enzymatic | 0.11 - 42.4 µM | [2] |
Table 2: Inhibitory Activity of this compound Derivatives against Tyrosinase
| Compound ID | Target | Assay Type | IC50 | Reference |
| TGH11 | Tyrosinase | Cell-based | ~10 µM | [3] |
| TGD10 | Tyrosinase | Cell-based | ~10 µM | [3] |
| TGD39 | Tyrosinase | Cell-based | ~10 µM | [3] |
| TGJ29 | Tyrosinase | Cell-based | ~10 µM | [3] |
| Triazine 17 | Tyrosinase | Cell-based (melan-a cells) | 7.5 µM | [4] |
Table 3: Inhibitory Activity of 1,3,5-Triazine (B166579) Derivatives against PI3K/mTOR
| Compound ID | Target | Assay Type | IC50 | Reference |
| Compound 13g | PI3Kα / mTOR | Enzymatic | PI3Kα: 525 nM, mTOR: 48 nM | [5] |
| Compound 13 | PI3Kα | Enzymatic | 1.2 nM | |
| PQR309 | pan-Class I PI3K / mTOR | Enzymatic | PI3Kα: 122 nM (WT) | |
| Compound 6 | PI3Kγ | Enzymatic | 6.90 µM |
Table 4: Cellular Activity of this compound Derivatives
| Compound ID | Cell Line | Assay Type | IC50 / % Inhibition | Reference |
| Dihydro-1,3,5-triazines (24 compounds) | HCT116, A549, HL-60, HepG2, MDA-MB-231 | Antiproliferative | 0.001 - 0.79 µM | [1] |
| Compound 13g | A549, MCF-7, Hela | Antiproliferative | A549: 0.20 µM, MCF-7: 1.25 µM, Hela: 1.03 µM | [5] |
| Compound 13 | HCT-116, U87-MG | Antiproliferation | HCT-116: 0.83 µM, U87-MG: 1.25 µM | |
| Compound 6 | Renal cancer (CAKI-1) | Cytotoxicity | 60.13% inhibition | |
| Triazole-tethered triazine 7a | HCT-116 | Cytotoxicity (MTT) | 0.87 nM | |
| Triazole-tethered triazine 7g | HCT-116 | Cytotoxicity (MTT) | 1.41 nM |
Signaling Pathways and Experimental Workflows
1. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 1,3,5-triazine derivatives have emerged as potent inhibitors of key kinases in this pathway, particularly PI3K and mTOR.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine compounds.
2. High-Throughput Screening (HTS) Workflow
A typical HTS campaign for identifying this compound inhibitors follows a multi-stage process, from primary screening of a large compound library to hit confirmation and validation through secondary and tertiary assays.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triazene-Based Cross-Linking Agents in Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of triazene-based cross-linking agents in proteomics research. The focus is on photo-activatable reagents, particularly those containing diazirine functionalities, for the study of protein-protein interactions (PPIs) and protein structures.
Introduction to this compound-Based Cross-Linking
This compound-based compounds, especially those incorporating diazirine groups, have emerged as powerful tools in chemical proteomics.[1] These photo-activatable cross-linkers offer temporal control over the cross-linking reaction. Upon activation with UV light, diazirines form highly reactive carbenes that can insert into a wide range of chemical bonds in close proximity, effectively "capturing" transient and stable protein interactions.[2][3] This characteristic makes them particularly valuable for studying dynamic protein complexes and interaction networks within their native cellular environment.[4]
A key advantage of many modern cross-linkers is the incorporation of a mass spectrometry (MS)-cleavable bond within the linker. This feature simplifies the analysis of complex cross-linked samples by allowing the cross-linked peptides to be separated during MS/MS analysis, which greatly aids in their identification.[2]
Featured this compound-Based Cross-Linking Agents
This document focuses on two major classes of this compound-related, photo-activatable cross-linking agents:
-
Succinimidyl Diazirine Sulfoxide (B87167) (SDASO) Cross-linkers: These are heterobifunctional, MS-cleavable cross-linkers. One end features an NHS ester that reacts with primary amines (e.g., lysine (B10760008) residues), while the other end contains a photo-activatable diazirine group. The sulfoxide bond in the linker is cleavable by collision-induced dissociation (CID) in the mass spectrometer.[2]
-
2,4,6-Triazido-1,3,5-Triazine (TATA): This is a short-range, homo-trifunctional, non-specific photo-reactive cross-linking reagent. Upon UV activation, it generates up to three nitrene radicals capable of non-selective cross-linking with a short distance constraint of approximately 5 Å.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing photo-activatable cross-linking agents for proteomics analysis.
Table 1: Cross-Linking Performance of a Trifunctional Cross-linker in Different Lysates.
| Sample Type | Amount of Protein | Number of Identified Inter-linked Lysine Pairs | Number of Identified Protein-Protein Interactions (PPIs) | Reference |
| E. coli Lysate | 40 µg | 3130 | 677 | [6] |
| C. elegans Lysate | 40 µg | 893 | 121 | [6] |
Table 2: Cross-Linking Results for the Yeast 26S Proteasome using SDASO.
| Cross-linker | Number of Identified Cross-links | Number of Inter-protein Cross-links | Number of Intra-protein Cross-links | Reference |
| SDASO | 158 | 85 | 73 | [2] |
Table 3: Cross-Linking of α-synuclein Monomer using TATA.
| Protein | Cross-linker | Number of Identified Short-distance Constraints | Significance | Reference |
| α-synuclein | TATA | 10 | Enabled initial modeling of the molten-globule form | [5] |
Experimental Protocols
Protocol 1: In Vitro Protein Cross-Linking using Amine-Reactive Diazirine Cross-linkers
This protocol is adapted for a generic amine-reactive diazirine cross-linker.
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive diazirine cross-linker (e.g., SDA, LC-SDA)
-
Dry DMSO or DMF
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
UV lamp (365 nm)
Procedure:
-
Sample Preparation: Prepare the purified protein sample in an amine-free buffer like PBS.
-
Cross-linker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-ester diazirine cross-linker in DMSO or DMF.
-
Cross-linking Reaction:
-
Add the cross-linker to the protein sample to a final concentration of 0.5-2 mM.
-
For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the cross-linker.
-
For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.
-
Removal of Excess Cross-linker: Remove unreacted cross-linker using a desalting column.
-
Photo-activation:
-
Place the sample on ice, approximately 5 cm from a 365 nm UV light source.
-
Irradiate for 30 minutes.
-
-
Downstream Analysis: The cross-linked sample is now ready for SDS-PAGE analysis, enzymatic digestion, and mass spectrometry.
Protocol 2: In-Cell Cross-Linking using a Photo-Activatable Diazirine Cross-linker
This protocol provides a general workflow for in-cell cross-linking experiments.
Materials:
-
Suspension or adherent cells (e.g., HEK293T)
-
Phosphate-buffered saline (PBS)
-
Photo-activatable diazirine cross-linker
-
DMSO (for non-sulfonated cross-linkers) or PBS (for sulfonated cross-linkers)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Cell lysis buffer
-
UV lamp (365 nm)
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^7 cells.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing media components.
-
-
Cross-linker Addition:
-
Prepare a fresh solution of the cross-linker. Dissolve NHS-ester diazirines in DMSO and Sulfo-NHS-ester diazirines in PBS.
-
Add the cross-linker to the cells in PBS to a final concentration of 0.5-2 mM.
-
Incubate for 10 minutes at room temperature or 30 minutes on ice.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM Tris and incubate for 5 minutes at room temperature or 15 minutes on ice.
-
Washing: Remove excess cross-linker and quenching buffer by washing the cells twice with ice-cold PBS.
-
Photo-activation:
-
Resuspend the cell pellet in a minimal volume of PBS.
-
Irradiate the cell suspension with a 365 nm UV lamp for less than 15 minutes. For adherent cells, irradiate the plate directly.
-
-
Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer to extract the cross-linked protein complexes.
-
Further Processing: The protein lysate can then be processed for downstream analysis, including protein digestion and LC-MS/MS.
Protocol 3: Mass Spectrometry Analysis of SDASO Cross-linked Peptides
This protocol outlines the key steps for the mass spectrometric analysis of peptides cross-linked with SDASO.[2]
1. Enzymatic Digestion:
- Reduce and alkylate the cross-linked protein sample.
- Perform enzymatic digestion using a protease such as trypsin.
- Desalt the resulting peptide mixture.
- Enrich for cross-linked peptides using size-exclusion chromatography.
2. LC-MS/MS Analysis:
- Analyze the enriched peptides using an LC-MS/MS system (e.g., Orbitrap Fusion Lumos).
- Use a suitable liquid chromatography gradient to separate the peptides.
- Acquire MS1 scans in the Orbitrap at high resolution (e.g., 120,000).
- Select precursor ions with a charge state of 3+ and higher for MS2 fragmentation via CID.
- Perform data-dependent MS3 analysis on the four most intense fragment ions from the MS2 scan. This is crucial for identifying the individual peptide chains in the cross-link due to the cleavage of the sulfoxide bond.
3. Data Analysis:
- Utilize specialized software to identify the cross-linked peptides from the MS/MS and MS3 spectra. The software should be capable of handling the specific fragmentation pattern of the MS-cleavable cross-linker.
Visualizations
Experimental Workflow for In Vitro Cross-Linking
Caption: Workflow for in vitro protein cross-linking using a photo-activatable diazirine cross-linker.
Logical Relationship of MS-Cleavable Cross-Linking and Analysis
Caption: Logical workflow for identifying cross-linked peptides using an MS-cleavable cross-linker.
Simplified Interaction Network of the Yeast 26S Proteasome
The following diagram illustrates a subset of the protein-protein interactions within the yeast 26S proteasome that can be studied using cross-linking mass spectrometry.
Caption: Simplified model of subunit interactions within the yeast 26S proteasome.
References
- 1. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel isotopically coded short-range photo-reactive crosslinker 2,4,6-triazido-1,3,5-triazine (TATA) for studying protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6.  Trifunctional Cross-Linker for Mapping Protein-Protein Interaction Networks and Comparing Protein Conformational States | THE LEI GROUP [chem.pku.edu.cn]
Application Notes and Protocols for Studying Triazene Decomposition Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triazenes are a class of compounds characterized by three contiguous nitrogen atoms. They find applications in various fields, including as intermediates in organic synthesis, components of energetic materials, and as H2S scavengers in the oil and gas industry.[1][2][3] The stability of these compounds is a critical parameter influencing their efficacy and safety. Understanding the kinetics of their decomposition is crucial for predicting their shelf-life, determining safe handling and storage conditions, and elucidating their mechanism of action. These application notes provide detailed protocols for common experimental setups used to study the decomposition kinetics of triazenes.
Key Experimental Techniques for Monitoring Triazene Decomposition
Several analytical techniques can be employed to monitor the decomposition of triazenes. The choice of method depends on the specific this compound, the expected decomposition products, and the desired kinetic information.
UV-Visible Spectrophotometry
Principle: UV-Vis spectrophotometry is a versatile technique for monitoring reactions where either the reactant or the product absorbs light in the UV-Visible range.[4] The concentration of the absorbing species is directly proportional to its absorbance, as described by the Beer-Lambert law.[4] This method is particularly useful for triazenes that possess a chromophore. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.[4][5]
Protocol for Kinetic Analysis using UV-Vis Spectrophotometry:
-
Wavelength Selection:
-
Prepare a dilute solution of the parent this compound in the chosen solvent (e.g., buffer of a specific pH, organic solvent).
-
Scan the solution across the UV-Visible range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Verify that the decomposition products do not absorb significantly at this λmax to avoid interference.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of the this compound of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot absorbance versus concentration to generate a Beer-Lambert calibration curve. The slope of this line is the molar absorptivity coefficient.
-
-
Kinetic Run:
-
Equilibrate a cuvette containing the reaction solvent to the desired temperature inside the spectrophotometer's temperature-controlled cell holder.
-
Initiate the reaction by adding a small, known amount of a stock solution of the this compound to the cuvette.
-
Immediately start recording the absorbance at λmax as a function of time.
-
Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
Convert the absorbance-time data to concentration-time data using the calibration curve.
-
Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine if the reaction is zero, first, or second order, respectively.[4]
-
The rate constant (k) can be determined from the slope of the linear plot.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[6][7] It is ideal for studying decomposition kinetics as it can simultaneously monitor the decrease in the parent this compound concentration and the increase in the concentration of its degradation products.[8][9]
Protocol for Kinetic Analysis using HPLC:
-
Method Development:
-
Develop an HPLC method capable of separating the parent this compound from its expected decomposition products. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), and detector (e.g., UV-Vis or Diode Array Detector).[10]
-
Optimize the mobile phase composition and flow rate to achieve good resolution and reasonable run times.[6][7]
-
-
Calibration:
-
Prepare standard solutions of the parent this compound and, if available, the decomposition products.
-
Inject known concentrations of these standards to determine their retention times and to create calibration curves by plotting peak area versus concentration.
-
-
Kinetic Experiment:
-
Set up the decomposition reaction in a thermostated vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction, if necessary (e.g., by rapid cooling or addition of a quenching agent), to prevent further decomposition before analysis.
-
Inject the quenched sample into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas for the parent this compound and its products in each chromatogram.
-
Use the calibration curves to convert peak areas to concentrations.
-
Plot the concentration of the parent this compound versus time to determine the reaction order and rate constant, as described for UV-Vis spectrophotometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information about molecules.[11] It can be used to monitor the progress of a reaction in real-time by observing the disappearance of signals corresponding to the reactant and the appearance of signals for the products.[12][13] The quantitative nature of NMR allows for the determination of the relative concentrations of species in the reaction mixture over time.[12]
Protocol for Kinetic Analysis using NMR:
-
Probe Preparation:
-
Prepare a solution of the this compound in a deuterated solvent in an NMR tube.
-
Add a known concentration of an internal standard (a compound that does not react or interfere with the signals of interest).
-
-
Experiment Setup:
-
Place the NMR tube in the spectrometer's probe, which should be pre-equilibrated to the desired reaction temperature.
-
Acquire an initial spectrum (t=0) to identify the characteristic peaks of the this compound and the internal standard.
-
-
Time-Course Measurement:
-
Initiate the decomposition (e.g., by a rapid temperature jump or addition of a catalyst).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the area of a characteristic peak for the this compound and a peak for the internal standard in each spectrum.
-
The concentration of the this compound at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the this compound concentration versus time to perform the kinetic analysis.
-
Thermal Analysis: DSC and TGA
Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition of materials.[14][15] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated.[16][17] These methods are useful for determining decomposition temperatures and can be used to derive kinetic parameters like activation energy.[16]
Protocol for Thermal Decomposition Analysis:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 1-10 mg) into a TGA or DSC pan.
-
-
Instrument Setup:
-
Place the pan in the instrument.
-
Set the desired atmosphere (e.g., inert nitrogen or oxidizing air).
-
Program the instrument to heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min). Running the experiment at multiple heating rates is necessary for many kinetic models.[17]
-
-
Data Acquisition:
-
Run the thermal program, recording mass loss (TGA) or heat flow (DSC) as a function of temperature.
-
-
Kinetic Analysis:
-
The resulting data can be analyzed using various isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[16]
-
Data Presentation: Quantitative Kinetic Data
The following tables summarize the types of quantitative data obtained from kinetic studies and provide examples where available from the literature.
Table 1: Summary of Experimental Techniques for this compound Decomposition Kinetics
| Technique | Information Obtained | Advantages | Limitations |
| UV-Vis Spectrophotometry | Concentration vs. time, rate constant, reaction order.[4] | Simple, rapid, and widely available. | Requires a chromophore; susceptible to interference from absorbing products. |
| HPLC | Concentration of parent and products vs. time.[8][9] | High specificity and sensitivity; can monitor multiple species simultaneously. | Slower than spectrophotometry; requires method development. |
| NMR Spectroscopy | Structural information, real-time concentration of reactants and products.[12] | Provides structural insights into intermediates and products; non-invasive. | Lower sensitivity than other methods; requires deuterated solvents. |
| GC-MS | Identification and quantification of volatile decomposition products.[2] | Excellent for identifying unknown volatile products. | Not suitable for non-volatile or thermally labile compounds. |
| Thermal Analysis (DSC/TGA) | Decomposition temperature, mass loss profile, activation energy.[14][16] | Provides information on thermal stability; small sample size required. | Provides global kinetic parameters rather than detailed mechanistic insights. |
Table 2: Example Kinetic Parameters for the Decomposition of Azolotetrazine Derivatives [16]
| Compound | Method | Activation Energy (Ea) (kJ/mol) | Notes |
| TTDA | DSC (Kissinger method) | 129.0 | Derived from the limiting stage of thermal decomposition in the solid phase. |
| TTGA | DSC (Kissinger method) | 212.2 | Derived from the limiting stage of thermal decomposition in the solid phase. |
| DNTT | DSC (Kissinger method) | 292.2 | Derived from the limiting stage of thermal decomposition in the solid phase. |
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a representative decomposition pathway for a this compound.
Caption: Experimental workflow for studying this compound decomposition kinetics.
Caption: Simplified decomposition pathway of a this compound to oxazolidine.[1][18]
References
- 1. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 3. Nitrene-mediated aminative N–N–N coupling: facile access to this compound 1-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Science Behind Triazine UV Absorbers and Their Efficiency - Sarex Fine [sarex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 13. pure.york.ac.uk [pure.york.ac.uk]
- 14. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Triazene Compound Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with the stability of triazene compounds in solution during experimental research and drug development.
Troubleshooting Unstable this compound Compounds
Issue 1: Rapid Degradation of this compound Compound in Aqueous Solution
Potential Cause: Hydrolysis of the this compound ring, which is highly susceptible to pH and temperature variations. This compound compounds like dacarbazine (B1669748) and temozolomide (B1682018) are known to degrade in aqueous solutions.[1]
Troubleshooting Steps:
-
pH Optimization: The stability of many this compound compounds is highly pH-dependent. Hydrolysis can be a competitive reaction, especially at low pH.[2] For instance, some triazine-substituted hydrazones are more labile at a pH greater than 5.[3]
-
Recommendation: Conduct a pH stability profile for your specific this compound compound. Prepare a series of buffered solutions across a relevant pH range (e.g., pH 3-9) and monitor the compound's concentration over time using a stability-indicating method like HPLC. For general guidance, neutral to slightly alkaline conditions are often more favorable for the stability of certain triazenes.[4]
-
-
Temperature Control: Higher temperatures accelerate the degradation of most chemical compounds, including triazenes. The thermal decomposition of some triazines has been observed at elevated temperatures.[2][5]
-
Recommendation: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or -20 °C). When performing experiments at elevated temperatures, minimize the duration of exposure.
-
-
Solvent Selection: The choice of solvent can significantly impact stability. While aqueous solutions are often necessary for biological assays, consider using a co-solvent system to reduce the water activity.
-
Recommendation: If compatible with your experimental design, consider preparing stock solutions in a non-aqueous solvent like DMSO and diluting into your aqueous buffer immediately before use.
-
Issue 2: Inconsistent Experimental Results with this compound Compounds
Potential Cause: Degradation of the this compound compound during the experiment, leading to a lower effective concentration.
Troubleshooting Steps:
-
Use of Freshly Prepared Solutions: Given their inherent instability in solution, it is crucial to use freshly prepared solutions of this compound compounds for each experiment.
-
Recommendation: Avoid using solutions that have been stored for extended periods, even at low temperatures, unless their stability under those conditions has been validated.
-
-
Inclusion of a Time-Zero Control: To accurately assess the effect of your experimental conditions, it is important to have a baseline measurement of the initial concentration of the intact this compound compound.
-
Recommendation: Analyze a sample of your this compound solution immediately after preparation to establish the starting concentration (time-zero).
-
-
Monitor for Degradation Products: The appearance of degradation products can confirm instability and may interfere with your assay. Common degradation pathways for triazines include hydrolysis, which can lead to the formation of inactive or different biologically active species.[6]
-
Recommendation: Utilize analytical techniques such as HPLC-MS to identify and quantify potential degradation products in your experimental samples.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound compounds in solution?
A1: The main factors are pH, temperature, and the composition of the solution (e.g., solvent, presence of other reactive species). Light can also be a factor for some photolabile triazenes.[4]
Q2: How can I improve the stability of my this compound compound for in vitro assays?
A2:
-
pH Control: Use a buffer system to maintain the optimal pH for your compound's stability.[2]
-
Temperature: Perform experiments at the lowest feasible temperature and store solutions appropriately.
-
Antioxidants: For triazenes susceptible to oxidation, the addition of antioxidants may be beneficial. While specific data on triazenes is limited, antioxidants like ascorbic acid (Vitamin C) and tocopherol (Vitamin E) are commonly used to stabilize other chemical compounds in solution.
-
Prodrug Strategy: In drug development, a common approach is to use a more stable prodrug that converts to the active this compound under physiological conditions.[7][8]
Q3: What are the typical storage conditions for this compound compound stock solutions?
A3: It is generally recommended to store stock solutions in a non-aqueous solvent such as DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil. Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: What analytical methods are suitable for monitoring the stability of this compound compounds?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and reliable method for quantifying the concentration of this compound compounds and their degradation products.[9][10][11]
Data Presentation: Stability of this compound Compounds
The following tables summarize the stability of representative this compound compounds under different conditions. Note: This data is illustrative and stability will vary for different this compound derivatives.
| Compound | pH | Temperature (°C) | Solvent/Buffer | Half-life (t½) | Reference |
| Dacarbazine | 7.4 | 37 | Isotonic Phosphate Buffer | 19 minutes (initial) | [12] |
| Temozolomide | 7.4 | 37 | Aqueous Solution | ~2 hours | [1] |
| Triazine-substituted hydrazone | >5 | Not Specified | Aqueous Buffer | More labile than acetyl hydrazones | [3] |
| Triazine-substituted hydrazone | ~5 | Not Specified | Aqueous Buffer | Stability reversal observed | [3] |
Experimental Protocols
Protocol 1: General Procedure for Determining the pH-Stability Profile of a this compound Compound
Objective: To determine the degradation kinetics of a this compound compound at different pH values.
Materials:
-
This compound compound of interest
-
HPLC grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with UV or MS detector
-
pH meter
-
Volumetric flasks and pipettes
-
Incubator or water bath
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound compound in a suitable non-aqueous solvent (e.g., DMSO).
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): Stop the degradation by adding an equal volume of cold mobile phase or a suitable quenching agent.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the line will give the degradation rate constant (k), and the half-life (t½) can be calculated using the equation: t½ = 0.693/k.
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
Objective: To develop a generic HPLC method to separate the parent this compound compound from its potential degradation products.
HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the this compound compound has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Method Validation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the this compound compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products and confirming that they are well-resolved from the parent peak.
Visualizations
Caption: Common degradation pathways for this compound compounds in solution.
Caption: Workflow for a pH-dependent stability study of a this compound compound.
References
- 1. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. RDX - Wikipedia [en.wikipedia.org]
- 6. Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. employees.csbsju.edu [employees.csbsju.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting triazene synthesis reaction failures
Welcome to the technical support center for triazene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of triazenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low to no yield in a this compound synthesis reaction?
A1: The most frequent cause of low or no yield is the improper formation or premature decomposition of the aryl diazonium salt intermediate. These salts are often unstable and require specific conditions for their generation, typically involving the diazotization of a primary aromatic amine at low temperatures (0-5 °C) in a strongly acidic medium.[1] Failure to maintain these conditions can prevent the formation of the necessary intermediate for the subsequent coupling reaction.
Q2: My reaction is producing a colored compound, but it's not my target this compound. What is likely happening?
A2: The formation of colored byproducts often indicates the synthesis of azo dyes.[1] This occurs when the aryl diazonium intermediate couples with an activated aromatic compound (like a phenol (B47542) or another aniline (B41778) molecule) instead of the intended primary or secondary amine.[1] This side reaction can be favored over this compound formation if the reaction conditions, particularly pH, are not carefully controlled.
Q3: Why is my purified this compound product decomposing over time?
A3: Triazenes can be sensitive to acid, heat, and light.[2][3] They can decompose in the presence of protonating agents, reverting to the corresponding diazonium salt and amine.[2] Some triazenes also exhibit exothermic decomposition at elevated temperatures.[3] For storage, it is recommended to keep the purified compound in a cool, dark place and under an inert atmosphere if it is particularly sensitive.
Q4: How can I improve the stability of the diazonium salt intermediate?
A4: If the in situ generation and reaction of the diazonium salt are proving problematic, an alternative is to isolate it as a more stable salt.[4] Diazonium tetrafluoroborates or hexafluorophosphates are often stable, isolable solids that can be purified and then used in the subsequent coupling reaction with the amine, which can lead to higher yields and purer products.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common failures in this compound synthesis.
Problem 1: No Product or Very Low Yield
If you are experiencing a complete failure of the reaction or significantly lower-than-expected yields, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no yield in this compound synthesis.
Problem 2: Formation of Impurities and Side Products
The primary goal is to favor the reaction pathway to the desired this compound over competing reactions.
Caption: Competing reaction pathways for the aryl diazonium intermediate.
Troubleshooting Steps:
-
Control Temperature: Maintain low temperatures (0-5 °C) throughout the diazotization and coupling steps to minimize the decomposition of the diazonium salt into phenols.[1]
-
Control pH: The coupling reaction between the diazonium salt and the amine is critical. The use of a base like sodium acetate (B1210297), sodium carbonate, or sodium bicarbonate is often required to facilitate the reaction.[2] This buffered, mildly alkaline, or neutral condition favors the formation of the this compound over competing azo coupling.[1]
-
Order of Addition: Add the cold diazonium salt solution slowly to the amine solution to ensure the amine is in excess at the point of reaction, which can help suppress self-coupling side reactions.
Quantitative Data Summary
Optimizing reaction parameters is crucial for success. The following table summarizes common conditions for the two main steps of this compound synthesis.
| Parameter | Diazotization Step | Coupling Step | Rationale |
| Temperature | 0 to -5 °C[4] | 0–10 °C | Prevents premature decomposition of the unstable diazonium salt.[1] |
| pH / Medium | Strongly Acidic (e.g., HBF₄, HCl)[1][4] | Buffered, mildly basic[2] | Acid is required to form the nitrous acid and stabilize the diazonium salt. A base is needed to deprotonate the secondary amine for nucleophilic attack. |
| Reagents | Aryl Amine, Sodium Nitrite (NaNO₂)[1] | Diazonium Salt, Primary or Secondary Amine, Base (e.g., NaOAc, Na₂CO₃)[2] | These are the fundamental reactants for the respective steps. |
| Solvent | Water, Aqueous Acid[4] | Water, THF, Methanol | Depends on the solubility of the amine coupling partner. |
Experimental Protocols
Protocol 1: General Synthesis of a 1,3-Diarylthis compound
This protocol describes a common one-pot method for synthesizing an unsymmetrical this compound.
Step 1: Diazotization of the Aryl Amine
-
Dissolve the primary aryl amine (1.0 eq) in an aqueous acidic solution (e.g., 3M HCl) in a flask.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting solution for 15-30 minutes at 0-5 °C. The formation of the diazonium salt is complete.
Step 2: Coupling with the Amine
-
In a separate flask, dissolve the coupling amine (primary or secondary, 1.0 eq) in a suitable solvent.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the amine solution with vigorous stirring.
-
During the addition, add a base such as sodium acetate or sodium carbonate in portions to maintain a pH between 5 and 7.[2]
-
After the addition is complete, allow the reaction to stir for 1-2 hours, letting it slowly warm to room temperature.
-
The this compound product often precipitates from the solution and can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis and Isolation of an Arenediazonium Tetrafluoroborate (B81430)
This method is useful when the diazonium salt is unstable under standard conditions.[4]
-
Dissolve the arylamine (0.1 mole) in tetrafluoroboric acid (HBF₄, 0.2 mole).[4]
-
Cool the solution in an ice-salt bath to -5 °C with mechanical stirring.[4]
-
Add a solution of sodium nitrite (0.1 mole) in water dropwise over 30 minutes, keeping the temperature below 0 °C.[4]
-
The diazonium tetrafluoroborate salt will typically precipitate.
-
Collect the solid by filtration, wash it with ice-cold ether-methanol (4:1), and then with cold ether to facilitate drying.[4]
-
The isolated, dried diazonium salt can be stored (with caution) and used in the coupling reaction as described in Protocol 1, Step 2. This method often provides higher yields and purer products.[4][5]
Caption: General experimental workflow for one-pot this compound synthesis.
References
Technical Support Center: Optimization of Triazene Formation
Welcome to the technical support center for the optimization of reaction conditions for triazene formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this compound formation?
A1: The formation of a this compound typically involves the reaction of a diazonium salt with a secondary amine. The process begins with the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with a secondary amine. The reaction is sensitive to temperature and pH.
Q2: Why is temperature control critical during diazotization?
A2: Temperature control is crucial because diazonium salts are often unstable at temperatures above 5-10°C.[1] If the temperature rises, the diazonium salt can decompose, often reacting with water to form a phenol (B47542) and releasing nitrogen gas, which significantly reduces the yield of the desired this compound.[1] It is essential to maintain a low temperature, typically between 0-5°C, throughout the diazotization and coupling steps.[1]
Q3: How does pH affect this compound formation?
A3: The pH of the reaction medium is a critical parameter. Diazotization of the primary aromatic amine requires acidic conditions to form the diazonium salt. However, the subsequent coupling reaction with the secondary amine is favored under neutral to slightly basic conditions (pH > 7).[2] Careful control of pH is necessary to ensure the stability of the diazonium salt while promoting the nucleophilic attack of the secondary amine.[1]
Q4: What are common side reactions in this compound synthesis?
A4: Common side reactions include the decomposition of the diazonium salt to form phenols, especially at elevated temperatures.[1] Another potential side reaction is N-coupling, where the diazonium ion attacks the nitrogen of a primary or secondary aromatic amine instead of the desired secondary amine, leading to undesired byproducts.[1] Self-coupling of the diazonium salt with the unreacted primary aromatic amine can also occur.[1]
Q5: How can I monitor the progress of my this compound formation reaction?
A5: The progress of the reaction can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a common and effective method to track the consumption of starting materials and the formation of the product.[3] High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the purity of the product.[3][4][5] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of Diazonium Salt: Temperature during diazotization or coupling was too high. | Maintain the reaction temperature strictly between 0-5°C using an ice bath. Use the diazonium salt immediately after its formation.[1] |
| Incorrect pH: The pH of the coupling reaction was not optimal. | Carefully adjust the pH of the secondary amine solution to be neutral or slightly basic (pH > 7) before adding the diazonium salt solution.[2] | |
| Poor Solubility of Reactants: Starting materials may not be fully dissolved. | Choose a solvent system in which both the diazonium salt and the secondary amine are soluble. Common solvents include water, THF, and DMF.[3][7] | |
| Formation of Multiple Byproducts/Low Purity | Side Reactions: Uncontrolled temperature or pH can lead to the formation of phenols or self-coupling products.[1] | Adhere to strict temperature (0-5°C) and pH control throughout the reaction.[1] |
| Slow Addition of Reagents: Rapid addition can lead to localized high concentrations and side reactions. | Add the sodium nitrite (B80452) solution dropwise during diazotization and the diazonium salt solution slowly to the secondary amine solution with vigorous stirring.[1] | |
| Impure Starting Materials: Impurities in the primary amine or secondary amine can lead to unwanted side products. | Ensure the purity of all starting materials before beginning the reaction. | |
| Difficulty in Product Isolation and Purification | Product is an Oil or Gummy Solid: The product may not crystallize easily. | Try different crystallization solvents or use column chromatography for purification. Semi-preparative HPLC can be a highly effective method for purifying triazine derivatives. |
| Product is Water Soluble: Difficulty in extracting the product from an aqueous reaction mixture. | If the product is sufficiently nonpolar, perform a liquid-liquid extraction with an appropriate organic solvent. If the product is highly polar, consider alternative purification methods like preparative chromatography. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol describes a general method for the synthesis of a this compound from a primary aromatic amine and a secondary amine.
1. Diazotization of the Primary Aromatic Amine:
-
Dissolve the primary aromatic amine in a suitable acidic solution (e.g., HCl in water) and cool the mixture to 0-5°C in an ice-water bath with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5°C.[1]
-
Continue stirring the mixture at 0-5°C for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
2. Coupling Reaction:
-
In a separate flask, dissolve the secondary amine in a suitable solvent (e.g., water, THF).
-
Cool the secondary amine solution to 0-5°C in an ice-water bath.
-
Adjust the pH of the secondary amine solution to be neutral or slightly basic (pH > 7) by adding a suitable base (e.g., sodium bicarbonate, sodium hydroxide) dropwise.[2]
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold secondary amine solution with vigorous stirring.[1]
-
A precipitate of the this compound product should form.
-
Continue stirring the reaction mixture at 0-5°C for 1-2 hours.
3. Work-up and Purification:
-
Isolate the solid product by filtration.
-
Wash the product with cold water to remove any inorganic salts.
-
Dry the product under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent or purify by column chromatography to obtain the pure this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Temperature | 0-5°C | 10-15°C | Room Temperature | 85 | [1] |
| 40 | [1] | ||||
| <10 | [1] | ||||
| pH of Coupling | 5-6 | 7-8 | 9-10 | 60 | [1][2] |
| 90 | [1][2] | ||||
| 75 | [1][2] | ||||
| Solvent | Water | THF | DMF | 70 | [3][7] |
| 82 | [3][7] | ||||
| 88 | [3][7] |
Note: Yields are representative and can vary depending on the specific substrates used.
Visualizations
Caption: Experimental workflow for the synthesis of triazenes.
Caption: Troubleshooting decision tree for this compound synthesis.
References
strategies to minimize side products in triazene synthesis
Welcome to the technical support center for triazene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of triazenes.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound synthesis, offering potential causes and solutions to minimize side products and improve reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound Product | Decomposition of the diazonium salt: Diazonium salts are often unstable, especially at temperatures above 5°C.[1][2] | - Maintain a strict low-temperature environment (0-5°C) throughout the diazotization and coupling steps using an ice-salt bath.[1] - Use the diazonium salt immediately after its preparation.[1] - Consider using more stable diazonium salts, such as those with tetrafluoroborate (B81430) or hexafluorophosphate (B91526) counterions, which can sometimes be isolated.[3] |
| Incomplete diazotization: Insufficient acid or sodium nitrite (B80452) can lead to unreacted primary amine.[1] | - Ensure the use of a slight excess of sodium nitrite and a sufficient amount of acid to achieve complete conversion of the primary amine to the diazonium salt.[1] | |
| Incorrect pH for coupling: The pH of the reaction is crucial for favoring the desired N-coupling over other side reactions.[1] | - For coupling with primary or secondary amines, a mildly basic medium is typically employed using bases like sodium acetate (B1210297), sodium carbonate, or sodium bicarbonate.[4] | |
| Formation of Azo Dyes (C-Coupling Products) | Reaction with phenols or activated aromatic rings: If the reaction mixture contains phenolic impurities or the amine substrate has a highly activated aromatic ring, C-coupling can compete with the desired N-coupling. | - Ensure the purity of the starting amine. - Control the pH to specifically favor N-coupling; mildly acidic conditions are generally used for coupling with anilines to form azo compounds, so a basic environment is preferable for this compound synthesis.[1] |
| Presence of Polymeric or Tar-Like Substances | Uncontrolled side reactions and decomposition at elevated temperatures: High reaction temperatures can accelerate the decomposition of the diazonium salt, leading to the formation of complex, often colored, byproducts.[1] | - Strictly maintain low reaction temperatures (0-5°C).[1] - Ensure efficient stirring to prevent localized high concentrations of reagents.[1] - Add the diazonium salt solution slowly to the amine solution.[1] |
| Formation of Diazoamino Compounds | Reaction of the diazonium salt with unreacted primary amine: This is a common side product when the diazotization is not complete.[1] | - Use a slight excess of sodium nitrite and sufficient acid to ensure the complete conversion of the primary amine to the diazonium salt before the coupling step.[1] |
| Hydrolysis of the this compound Product | Acidic conditions: Triazenes can be unstable in strongly acidic environments and may hydrolyze back to the diazonium salt and the amine.[1] | - During workup and purification, avoid prolonged exposure to strong acids. Neutralize the reaction mixture carefully after the coupling is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound synthesis?
A1: The synthesis of triazenes, which involves the formation of a diazonium salt intermediate, should be conducted at low temperatures, typically between 0-5°C.[1] Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to a variety of side products and reduced yields.[1][2] Maintaining this low temperature throughout the diazotization and coupling steps is critical for a successful reaction.
Q2: How does pH affect the formation of triazenes versus azo compounds?
A2: The pH of the reaction medium is a critical factor that influences the outcome of the coupling reaction. For the synthesis of triazenes by coupling a diazonium salt with a primary or secondary amine (N-coupling), a mildly basic medium is generally preferred.[4] This is often achieved using bases such as sodium acetate or sodium bicarbonate.[4] In contrast, the formation of azo compounds through C-coupling with anilines is typically favored under mildly acidic conditions.[1] Therefore, controlling the pH is a key strategy to direct the reaction towards the desired this compound product and minimize the formation of azo dye impurities.
Q3: My diazonium salt appears to be unstable. Are there ways to improve its stability?
A3: The instability of diazonium salts is a common challenge. To mitigate this, it is crucial to prepare and use the diazonium salt in situ at low temperatures (0-5°C).[1] For certain applications, it is possible to synthesize more stable, isolable arenediazonium salts by using counterions like tetrafluoroborate (BF4⁻) or hexafluorophosphate (PF6⁻).[3] This approach can lead to higher yields and purer products as the intermediate diazonium salt can be purified before the coupling step.[3]
Q4: What are some common purification techniques for triazenes?
A4: The purification of triazenes often involves separating the desired product from unreacted starting materials and side products. Common techniques include:
-
Recrystallization: This is a widely used method for purifying solid triazenes. The choice of solvent is crucial for effective separation.[1]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica (B1680970) gel is a standard purification method.[5]
-
Acid Treatment: In some cases, this compound byproducts can be hydrolyzed back to the corresponding diazonium salt and amine under acidic conditions, which can be a useful purification strategy.[1]
-
Semi-preparative HPLC: For achieving very high purity, especially in a drug development context, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed.[6]
Experimental Workflow and Reaction Pathways
To visualize the synthesis process and potential side reactions, the following diagrams are provided.
Caption: General workflow for the synthesis of triazenes.
Caption: Pathways for this compound formation and common side products.
References
Technical Support Center: Overcoming Poor Solubility of Triazene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during experiments with this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: My this compound derivative has very low solubility in aqueous buffers. What are the first steps I should take to address this?
A1: Low aqueous solubility is a common characteristic of many this compound derivatives due to their often rigid and aromatic structures. Here is a step-by-step guide to begin troubleshooting this issue:
-
pH Modification: For ionizable this compound derivatives, adjusting the pH of your aqueous solution can significantly impact solubility. Many triazenes contain basic nitrogen atoms that can be protonated at lower pH, increasing their solubility in acidic media. Conversely, acidic triazenes will be more soluble at higher pH.
-
Troubleshooting Step: Perform a simple pH-solubility profile. Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) and determine the solubility of your compound in each. This will indicate if pH adjustment is a viable strategy.
-
-
Co-solvent Systems: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Troubleshooting Step: Screen a panel of common co-solvents such as ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 300/400. Start with low percentages (e.g., 5-10% v/v) and incrementally increase the concentration while monitoring for precipitation.
-
Q2: I've tried basic pH adjustment and co-solvents with limited success. What advanced techniques can I employ?
A2: If simple methods are insufficient, more advanced formulation strategies may be necessary. These techniques often involve creating a more soluble form of the drug substance.
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Solid Dispersions: This technique involves dispersing the this compound derivative in an inert, hydrophilic carrier at a solid state.[1] The drug can exist in an amorphous form within the carrier, which circumvents the energy required to break the crystal lattice, thereby improving dissolution and solubility.[1]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC) are frequently used.[1]
-
Troubleshooting Step: Start with a screening of different carriers and drug-to-carrier ratios to find the optimal combination for your specific this compound derivative.
-
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many this compound derivatives, forming inclusion complexes that have enhanced aqueous solubility.[2]
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Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles compared to native β-cyclodextrin.
-
Troubleshooting Step: Perform a phase solubility study to determine the stoichiometry of the complex and the extent of solubility enhancement.
-
-
Prodrug Approach: Chemical modification of the this compound derivative to create a more soluble prodrug is another effective strategy. This involves attaching a hydrophilic promoiety that is cleaved in vivo to release the active parent drug.
-
Troubleshooting Step: This is a more involved chemical synthesis approach. The choice of promoiety will depend on the functional groups available on your this compound derivative and the desired release mechanism.
-
Q3: How do I choose the most appropriate solubilization technique for my this compound derivative?
A3: The selection of a suitable solubilization strategy depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo administration), and the desired concentration. The following workflow can guide your decision-making process.
Data Presentation: Comparison of Solubilization Techniques
The following table summarizes representative data on the solubility enhancement of this compound derivatives using various techniques. Note that the actual improvement will be highly dependent on the specific compound and experimental conditions.
| This compound Derivative | Original Solubility (Aqueous Buffer, pH 7.4) | Technique | Carrier/Co-solvent | Drug:Carrier Ratio | Achieved Solubility | Fold Increase |
| Atrazine | 33 µg/mL (in water at 22°C) | Co-solvent | Ethanol (in water at 100°C) | N/A | >330 µg/mL | >10 |
| Cyanazine | 171 µg/mL (in water at 25°C) | Temperature | Water at 100°C | N/A | ~513 µg/mL | ~3 |
| Hypothetical this compound A | 1.5 µg/mL | Solid Dispersion | PVP K30 | 1:5 | 75 µg/mL | 50 |
| Hypothetical this compound B | 0.8 µg/mL | Cyclodextrin Complexation | HP-β-CD | 1:1 Molar Ratio | 40 µg/mL | 50 |
| Glipizide (related structure) | Low | pH Modification | pH 9.2 Buffer | N/A | 5.76 mg/mL | Significant |
Experimental Protocols
Protocol 1: Preparation of a this compound Derivative Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the this compound derivative and the selected carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a minimal amount of the chosen volatile solvent in a round-bottom flask. Ensure complete dissolution by visual inspection.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a solid film is formed on the wall of the flask.
-
Drying: Scrape the solid dispersion from the flask. Further dry the material in a vacuum oven at a suitable temperature for 24-48 hours to remove any residual solvent.
-
Processing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques such as HPLC, USP dissolution apparatus II, and X-ray powder diffraction (XRPD), respectively.
Protocol 2: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex by Lyophilization (Freeze-Drying)
This method is particularly suitable for thermolabile substances and can yield a highly porous, readily soluble powder.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., HP-β-CD)
-
Deionized water
-
Organic co-solvent if necessary (e.g., ethanol)
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in deionized water. The concentration will depend on the phase solubility diagram for your specific complex.
-
Drug Addition: Add the this compound derivative to the cyclodextrin solution in the desired molar ratio (e.g., 1:1). If the drug has very low aqueous solubility, it can first be dissolved in a minimal amount of a water-miscible organic solvent like ethanol before being added dropwise to the stirring cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The solution should become clear as the drug is encapsulated by the cyclodextrin.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilization: Place the frozen sample in a lyophilizer and dry under vacuum until all the water has sublimated, leaving a fluffy, white powder.
-
Characterization: The resulting inclusion complex should be characterized to confirm its formation and to determine the enhancement in solubility and dissolution rate. Techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and NMR can be used to confirm complex formation.
Signaling Pathway Visualization
Many this compound derivatives are investigated for their potential as anticancer agents and have been shown to target key signaling pathways involved in cell proliferation and survival. One such pathway is the EGFR/PI3K/AKT/mTOR cascade.
References
Technical Support Center: Purification of Triazene Compounds
Welcome to the technical support center for the purification of triazene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the unique challenges encountered during the purification of this class of compounds.
FAQs and Troubleshooting Guides
Section 1: Stability and Decomposition
Q1: My this compound compound appears to be decomposing during purification. What are the common causes and how can I prevent this?
A1: this compound compounds can be sensitive to thermal stress, acidic conditions, and even the stationary phase used in chromatography. The s-triazine ring itself is generally very stable, but the substituents on the ring can undergo degradation[1].
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Thermal Instability: While many triazenes are stable above 200°C, some can begin to degrade at temperatures as low as 100°C[2]. Avoid excessive heating during solvent evaporation (rotary evaporation) and when preparing solutions for recrystallization.
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Sensitivity to Silica (B1680970) Gel: Standard silica gel is acidic and can cause the decomposition of sensitive this compound compounds directly on the column[3]. If you observe streaking on a TLC plate or recover a mixture of your product and a new, more polar spot after a column, decomposition is a likely cause.
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pH Sensitivity: The stability of this compound derivatives can be pH-dependent. Prodrugs with sensitive linkers may degrade under acidic or basic conditions, which can be encountered during HPLC with certain mobile phase modifiers or on acidic/basic stationary phases[4][5].
Troubleshooting Strategies:
-
Test for Stability: Before attempting column chromatography, spot your crude material on a silica TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica gel[3].
-
Use Deactivated Stationary Phases: If silica sensitivity is confirmed, switch to a less acidic stationary phase like deactivated (neutral) silica, alumina (B75360), or Florisil[3].
-
Minimize Contact Time: If you must use silica, run the column as quickly as possible. Flash chromatography is preferred over gravity chromatography.
-
Avoid Harsh Conditions: Use neutral mobile phase buffers for HPLC if possible and avoid strong acids or bases during workup and purification steps[4].
Section 2: Column Chromatography
Q2: I'm having trouble with column chromatography. My compound either won't elute from the column or I have very poor separation. What can I do?
A2: These are common issues in column chromatography, often stemming from incorrect solvent system selection or interactions with the stationary phase[3][6].
Scenario 1: Compound Does Not Elute
-
High Polarity: Your compound may be too polar for the chosen solvent system, causing it to remain adsorbed to the silica gel.
-
Decomposition: The compound may have decomposed on the column, and the degradation products are highly polar[3].
-
Inadequate Solvent System: You may have accidentally used the wrong solvent or an incorrect mixture[3].
Scenario 2: Poor Separation
-
Incorrect Solvent Choice: The TLC may be misleading. A good separation on TLC (ΔRf > 0.2) should translate to a good column separation. If it doesn't, you may be overloading the column or the TLC results were not representative[3].
-
Column Overloading: Using too much sample for the column size will result in broad bands that overlap. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Poor Sample Loading: If the initial band of the compound is too wide, separation will be compromised. The sample should be dissolved in a minimal amount of solvent and loaded carefully onto the column surface[7]. For compounds with poor solubility in the eluent, dry loading is recommended[7].
Troubleshooting Flowchart
Caption: Troubleshooting Decision Tree for Column Chromatography.
Experimental Protocol: Dry Loading a Sample for Flash Chromatography
-
Dissolve Sample: Dissolve the crude this compound compound (e.g., 1 g) in a suitable solvent like dichloromethane (B109758) or acetone (B3395972) in a round-bottom flask[7].
-
Add Silica Gel: Add silica gel (approx. 10-20 times the mass of the sample, e.g., 10-20 g) to the flask[7].
-
Evaporate Solvent: Gently swirl the flask to ensure the silica is suspended, and then remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained[7]. If an oil forms, add more silica and repeat.
-
Load Column: Carefully pour the silica-adsorbed sample onto the top of the packed column.
-
Run Column: Gently add a layer of sand on top of the sample and proceed with elution as normal[7].
Section 3: HPLC Purification
Q3: My HPLC chromatogram shows significant peak tailing for my this compound compound. How can I improve the peak shape?
A3: Peak tailing for basic compounds like many triazenes is a frequent issue in reverse-phase HPLC. It is typically caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase[8].
Troubleshooting & Optimization Strategies
| Problem | Cause | Recommended Solution | Expected Outcome |
| Peak Tailing | Interaction of basic this compound with acidic silanol groups on the stationary phase. | Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA). At low pH, silanols are protonated and less interactive[8]. | Reduced tailing and more symmetrical peaks. |
| Peak Tailing | Use of a column with a high concentration of active silanols (Type A silica). | Switch to a modern, high-purity, end-capped C18 column (Type B silica) or a column with a polar-embedded phase to shield silanols[8]. | Minimized secondary interactions and improved peak shape. |
| Peak Fronting | Sample overload or poor solubility in the mobile phase. | Reduce the sample concentration or injection volume. Ensure the sample is fully dissolved in the mobile phase[8]. | Symmetrical, Gaussian peak shape. |
| Poor Resolution | Mobile phase is too strong (organic content too high), causing co-elution. | Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and improve separation[8]. | Increased separation between peaks. |
Experimental Protocol: Mobile Phase pH Adjustment to Reduce Peak Tailing
Objective: To reduce peak tailing of a basic this compound compound by lowering the mobile phase pH.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile (ACN) or methanol (B129727) (MeOH)
-
Formic acid (FA)
-
HPLC system with UV detector
-
C18 column (end-capped)
-
This compound sample dissolved in mobile phase
Procedure:
-
Prepare Aqueous Phase: For a target mobile phase of 80:20 Water:ACN, measure 800 mL of HPLC grade water into a clean reservoir.
-
Adjust pH: While stirring, add formic acid dropwise to the aqueous portion until the pH is between 2.5 and 3.5. Monitor with a calibrated pH meter[8].
-
Add Organic Phase: Add 200 mL of HPLC grade ACN to the pH-adjusted aqueous phase.
-
Degas: Degas the final mobile phase mixture by sonication or vacuum filtration.
-
Equilibrate and Analyze: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
Section 4: Recrystallization
Q4: I'm trying to recrystallize my this compound compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to the point that the solute comes out of solution as a liquid phase. Low-melting compounds are often difficult to recrystallize[9].
Troubleshooting Strategies for Oiling Out:
-
Lower the Temperature: After dissolving your compound in the minimum amount of boiling solvent, allow it to cool more slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then gradually cool it further.
-
Use a Lower-Boiling Solvent: If possible, find a solvent that has a lower boiling point than your compound's melting point.
-
Increase Solvent Volume: The oil may be forming because the solution is too concentrated. Add a bit more hot solvent to the oiled mixture to redissolve it, then attempt to cool it again slowly.
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly[10]. A common pair is an alcohol (good solvent) and water (bad solvent)[10].
Experimental Protocol: Recrystallization Using a Solvent Pair (e.g., Ethanol (B145695)/Water)
-
Dissolve: Dissolve the crude this compound compound in the minimum required amount of hot ethanol.
-
Add "Bad" Solvent: While the solution is still hot, add water dropwise until you see persistent cloudiness.
-
Re-clarify: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolate: Cool the mixture in an ice bath to maximize crystal formation, then collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture[10].
-
Dry: Dry the purified crystals under vacuum.
Section 5: Characterization (NMR Spectroscopy)
Q5: The NMR spectrum of my purified this compound is very complex, showing broad or multiple peaks for what should be a single proton or carbon. Is my sample still impure?
A5: Not necessarily. Complex NMR spectra in triazine compounds, especially those with amino substituents, are often caused by the presence of rotamers due to restricted rotation around the C-N bond between the triazine ring and the substituent[11][12]. This dynamic process can lead to the appearance of multiple distinct signals for the same nucleus, or significant peak broadening if the rate of rotation is intermediate on the NMR timescale[11][13]. Additionally, low solubility can also lead to broad peaks[11][12].
Troubleshooting Workflow for Complex NMR Spectra
Caption: Logic diagram for troubleshooting complex NMR spectra of triazines.
Experimental Protocol: Variable Temperature (VT) NMR
-
Prepare Sample: Prepare a standard NMR sample of your this compound compound in a suitable solvent (e.g., DMSO-d6 or d2-tetrachloroethane) that has a wide liquid range.
-
Acquire Room Temperature Spectrum: Obtain a standard 1H or 13C NMR spectrum at ambient temperature (e.g., 25 °C) as a baseline.
-
Increase Temperature: Increase the spectrometer temperature in increments (e.g., 10-20 °C at a time). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe Changes: If rotamers are present, you may observe that broad peaks sharpen and coalesce into a single averaged peak as the temperature increases and the rate of rotation becomes fast on the NMR timescale[13].
-
Decrease Temperature (Optional): If spectra are still complex at high temperatures, try cooling the sample below room temperature. This may slow the rotation enough to resolve the individual rotamers into sharp, distinct signals.
-
Analyze Data: Analyze the spectra at different temperatures to understand the dynamic behavior and confirm the structure of your compound.
References
- 1. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Chromatography [chem.rochester.edu]
- 4. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. tdx.cat [tdx.cat]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Triazene Prodrug Delivery Systems
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with triazene prodrug delivery systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and in vitro/in vivo evaluation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most this compound anticancer prodrugs?
A1: The majority of this compound-based anticancer prodrugs are designed to release a highly reactive alkylating agent, the methyldiazonium ion. This is often achieved through enzymatic or chemical activation, which triggers a fragmentation cascade, leading to the release of the cytotoxic payload that can then methylate DNA in cancer cells, inducing apoptosis.
Q2: What are the key advantages of using a prodrug strategy for this compound-based therapies?
A2: The prodrug approach for this compound-based therapies offers several advantages, including improved solubility, enhanced stability in systemic circulation, and the potential for targeted drug delivery to tumor tissues. This strategy can help to minimize off-target toxicity and improve the overall therapeutic index of the active drug.
Q3: What are some of the common activation strategies for this compound prodrugs?
A3: Common activation strategies include:
-
Enzyme-activated prodrug therapy: This involves the use of enzymes that are overexpressed in tumor tissues, such as carboxypeptidase G2 (CPG2) in Antibody-Directed Enzyme Prodrug Therapy (ADEPT), or tyrosinase in melanoma-directed therapy.[1]
-
Hypoxia-activated prodrugs (HAPs): These prodrugs are designed to be stable in normoxic (normal oxygen) tissues but are activated under the hypoxic (low oxygen) conditions characteristic of the tumor microenvironment. This activation is often mediated by nitroreductase enzymes.
-
Chemically-triggered activation: Some this compound prodrugs are designed to be activated by specific chemical triggers, such as changes in pH.
Q4: What are the main challenges associated with the clinical translation of this compound prodrugs?
A4: Key challenges include ensuring the stability of the prodrug in circulation to prevent premature drug release, achieving efficient and specific activation at the tumor site, and managing potential immunogenicity, particularly in strategies like ADEPT that utilize non-human enzymes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental workflow for this compound prodrug delivery systems.
Synthesis and Purification
Q5: I am experiencing a very low yield in my this compound synthesis. What are the potential causes and how can I improve it?
A5: Low yields in this compound synthesis can be attributed to several factors:
-
Incomplete reaction: The reaction may not be proceeding to completion. Solution: Try extending the reaction time or moderately increasing the reaction temperature. Ensure efficient stirring to improve reaction kinetics.
-
Suboptimal reaction conditions: The choice of solvent, base, or catalyst is critical. Solution: Perform small-scale experiments to screen different solvents and bases to find the optimal conditions for your specific reaction.
-
Side reactions: The formation of unwanted byproducts can consume starting materials. Solution: Analyze your crude product by techniques like TLC or LC-MS to identify potential side products. Adjusting the stoichiometry of reactants or the order of addition may help to minimize side reactions.
-
Product degradation: The this compound product may be unstable under the reaction or workup conditions. Solution: Consider using milder reaction conditions or a different purification strategy. If the product is sensitive to acid or base, ensure the workup is performed under neutral conditions.
Q6: I am having difficulty purifying my this compound prodrug using column chromatography. What are some common issues and solutions?
A6: Challenges in column chromatography of this compound prodrugs often involve:
-
Poor separation: The product and impurities may have similar polarities. Solution: Experiment with different solvent systems (eluent). A shallow gradient elution can often improve separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
-
Product degradation on the column: Triazenes can be sensitive to the acidic nature of silica gel. Solution: You can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
-
Compound insolubility: The crude product may not fully dissolve in the loading solvent. Solution: Ensure your sample is fully dissolved before loading it onto the column. If solubility is an issue, you may need to use a stronger loading solvent, but be mindful that this can affect the initial separation on the column.
In Vitro and In Vivo Experiments
Q7: My in vitro cytotoxicity assay is showing inconsistent results or unexpected toxicity in my control group. What should I check?
A7: Inconsistent results in cytotoxicity assays can be frustrating. Here’s a troubleshooting workflow:
Q8: I am not observing the expected drug release from my delivery system in my in vitro release study. What could be the issue?
A8: A lack of drug release could be due to several factors:
-
Inadequate activation conditions: If your prodrug requires enzymatic activation, ensure that the enzyme concentration and activity are optimal in your release medium. For hypoxia-activated prodrugs, confirm that you are achieving and maintaining a sufficiently low oxygen level.
-
Prodrug stability: The prodrug may be too stable under the tested conditions. Solution: You may need to modify the linker between the drug and the carrier to facilitate cleavage.
-
Analytical method limitations: Your analytical method (e.g., HPLC) may not be sensitive enough to detect the released drug. Solution: Optimize your analytical method to improve the limit of detection. Ensure that your sample preparation method is efficiently extracting the released drug.
Data Presentation
Table 1: In Vitro Cytotoxicity of Selected this compound Prodrugs
| Compound | Cell Line | IC50 (µM) | Reference |
| Hypoxia-Activated Prodrug 1d | LN-229 (Glioblastoma) | ~50 (Hypoxia) | [2] |
| U-87 MG (Glioblastoma) | ~75 (Hypoxia) | [2] | |
| Hypoxia-Activated Prodrug 1e | LN-229 (Glioblastoma) | ~40 (Hypoxia) | [2] |
| U-87 MG (Glioblastoma) | ~60 (Hypoxia) | [2] | |
| Temozolomide (TMZ) | LN-229 (Glioblastoma) | >100 (Hypoxia) | [2] |
| U-87 MG (Glioblastoma) | >100 (Hypoxia) | [2] |
Table 2: Stability of l-Glutamate this compound Prodrugs
| Prodrug | Half-life in Buffer (pH 7.4) | Half-life in Human Plasma | Reference |
| Prodrug A | 1.5 h | < 5 min | [1] |
| Prodrug B | 2.0 h | < 5 min | [1] |
| Prodrug C | 3.5 h | 10 min | [1] |
Experimental Protocols
Protocol 1: General Procedure for MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of a this compound prodrug against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the prodrug. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 2: Synthesis and Purification of a Nitroaromatic-Based this compound Prodrug
This is a general protocol for the synthesis of a nitroaromatic-based this compound prodrug, which can be adapted for specific target molecules.
-
Synthesis of the Hydroxymethylthis compound Intermediate:
-
Dissolve the corresponding aniline (B41778) precursor in an appropriate solvent (e.g., dichloromethane).
-
Add an aqueous solution of formaldehyde (B43269) and an aqueous solution of sodium nitrite.
-
Cool the reaction mixture in an ice bath and slowly add an acid (e.g., hydrochloric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction for 1-2 hours.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Synthesis of the this compound Prodrug:
-
Dissolve the hydroxymethylthis compound intermediate and the desired nitroaryl alcohol in a suitable solvent (e.g., anhydrous THF).
-
Add a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a chloroformate derivative.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Use a gradient of ethyl acetate (B1210297) in petroleum ether or hexane (B92381) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the final this compound prodrug.
-
Characterize the final product by NMR, mass spectrometry, and HPLC.
-
Visualizations
References
Technical Support Center: Enhancing Solid-Phase Triazene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of solid-phase triazene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in solid-phase this compound synthesis?
A1: Low yields in solid-phase this compound synthesis can stem from several factors:
-
Incomplete Diazotization: The initial formation of the diazonium salt from the aniline (B41778) precursor may be inefficient.
-
Poor Coupling to the Solid Support: The reaction between the diazonium salt and the secondary amine on the solid support might be incomplete.
-
Steric Hindrance: Bulky substituents on either the aniline or the resin-bound amine can impede the reaction.
-
Suboptimal Reaction Conditions: Non-ideal temperature, reaction time, or solvent can negatively impact the yield.
-
Premature Cleavage: The this compound linker may be unstable under the reaction conditions, leading to loss of product from the resin.[1]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the desired product yield.
Q2: How can I monitor the progress of my solid-phase this compound synthesis?
A2: Monitoring the reaction progress is crucial for optimization. Several techniques can be employed:
-
Colorimetric Tests: Qualitative tests, such as the ninhydrin (B49086) test for the presence of primary amines or specific staining methods for functional groups, can indicate the completion of a reaction step.[2][3]
-
FT-IR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to monitor the appearance and disappearance of characteristic vibrational bands directly on the resin.
-
Cleavage and Analysis: A small amount of resin can be cleaved, and the resulting product analyzed by HPLC, LC-MS, or NMR to assess the reaction's progress.
Q3: What is the optimal temperature for solid-phase this compound synthesis?
A3: The optimal temperature depends on the specific reactants and the solid support used. Generally, the diazotization step is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent coupling to the resin is often carried out at room temperature. However, for sterically hindered substrates or to drive the reaction to completion, gentle heating may be necessary. It is crucial to avoid excessive heat, which can lead to the decomposition of the this compound linkage.[4][5]
Q4: How do I choose the appropriate solid support (resin) for my synthesis?
A4: The choice of resin is critical and depends on the desired C-terminal functionality and the cleavage strategy.[6]
-
Wang Resin: Commonly used for obtaining C-terminal acids, but loading the first amino acid can be challenging.[6]
-
Rink Amide Resin: A popular choice for synthesizing peptide amides, with a straightforward initial amino acid loading.[3][6]
-
Chlorotrityl Resin: Offers mild cleavage conditions, which is advantageous when acid-labile protecting groups are present in the molecule.[6]
The physical properties of the resin, such as swelling capacity and particle size, also play a role in reaction kinetics and should be considered.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Diazotization | Ensure the aniline is fully dissolved before adding the diazotizing agent (e.g., sodium nitrite). Maintain a low temperature (0-5 °C) throughout the reaction. Use a slight excess of the diazotizing agent. | Complete conversion of the aniline to the diazonium salt, leading to improved coupling efficiency. |
| Inefficient Coupling to Resin | Increase the reaction time or temperature moderately. Use a higher excess of the diazonium salt. Ensure adequate swelling of the resin in a suitable solvent before the coupling reaction. Consider using a different coupling reagent.[7][8][9][10][11] | Improved loading of the this compound onto the solid support, resulting in a higher overall yield. |
| Steric Hindrance | Use a resin with a longer linker to reduce steric clashes near the reaction site. Employ a less sterically hindered aniline or secondary amine on the resin if the synthesis allows. | Enhanced accessibility of the reactive sites, leading to a more efficient coupling reaction. |
| Decomposition of this compound | If the this compound linker is known to be labile, use milder reaction conditions for subsequent steps. Avoid prolonged exposure to acidic or basic conditions. | Preservation of the this compound linkage throughout the synthesis, preventing premature loss of the product. |
Problem 2: Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of Azo Compounds | Ensure the pH of the reaction mixture is carefully controlled during diazotization and coupling. An acidic environment generally favors this compound formation over azo-coupling. | Minimized formation of colored azo impurities, leading to a purer final product. |
| Unreacted Starting Materials | Use a larger excess of the reagent in solution to drive the reaction on the solid phase to completion. Increase the reaction time and/or temperature as appropriate. Monitor the reaction to confirm the disappearance of the starting material.[2] | Complete consumption of starting materials, simplifying the purification process. |
| Side Reactions with Protecting Groups | Ensure all protecting groups are stable under the reaction conditions. If necessary, choose alternative protecting groups that are orthogonal to the this compound synthesis and cleavage conditions. | A cleaner product profile with fewer side products resulting from unintended deprotection or side reactions. |
Problem 3: Difficulties with Cleavage from the Resin
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Cleavage | Increase the cleavage time or the concentration of the cleavage reagent (e.g., trifluoroacetic acid - TFA). Ensure the resin is adequately swollen in the cleavage cocktail.[12] Consider using a resin with a more labile linker if compatible with the overall synthetic strategy.[13][14] | Complete release of the this compound product from the solid support, maximizing the isolated yield. |
| Degradation of Product During Cleavage | Use scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail to trap reactive species that can degrade the product. Optimize the cleavage conditions (time, temperature, TFA concentration) to find a balance between efficient cleavage and product stability.[13] | A higher yield of the desired product with minimal degradation, resulting in a cleaner crude product. |
| Precipitation of Product on Resin | After cleavage, ensure the product is fully dissolved in the cleavage solution. If solubility is an issue, try different cleavage cocktails or add a co-solvent. | Complete recovery of the cleaved product in solution, preventing loss due to precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase this compound Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh, 0.5-1.0 mmol/g loading) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727).
-
Diazotization of Aniline: Dissolve the aniline derivative (3-5 equivalents relative to resin loading) in a mixture of acetic acid and water at 0 °C. Add a solution of sodium nitrite (B80452) (3-5 equivalents) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Coupling to Resin: Add the cold diazonium salt solution to the swollen and deprotected resin. Stir the reaction mixture at room temperature for 2-4 hours.
-
Washing: Filter the resin and wash extensively with water, DMF, DCM, and methanol to remove unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a capping agent like acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or diisopropylethylamine) in DMF.
-
Cleavage: Treat the resin with a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge and decant the ether. Wash the precipitate with cold ether and dry under vacuum.
-
Purification: Purify the crude product by a suitable method such as semi-preparative HPLC.[15]
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 13. Solid-Phase Synthesis of s-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
Technical Support Center: Mass Spectrometry of Triazene Compounds
Welcome to the technical support center for the mass spectrometry of triazene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound class.
Frequently Asked Questions (FAQs)
Q1: What are the typical fragmentation patterns of this compound compounds in electrospray ionization (ESI) mass spectrometry?
A1: In positive-ion ESI-MS, this compound compounds, particularly herbicides, commonly exhibit fragmentation patterns characterized by the loss of substituent groups from the triazine ring. Low-energy collision-activated dissociation (CAD) of the protonated molecule [M+H]+ often reveals characteristic losses of alkyl chains from the amino groups. For instance, the fragmentation of atrazine (B1667683) typically involves the loss of an isopropyl group followed by the loss of an ethyl group. These fragmentation pathways are crucial for the structural confirmation of this compound compounds.[1]
Q2: I am observing poor ionization and low signal intensity for my this compound analyte. What are the possible causes and solutions?
A2: Poor ionization of this compound compounds in ESI-MS can be due to several factors:
-
Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact the protonation efficiency of triazenes. Ensure the pH is low enough to promote the formation of [M+H]+ ions. The addition of a small amount of formic acid (typically 0.1%) to the mobile phase can enhance protonation.
-
Ion Suppression: Co-eluting matrix components can compete with the this compound analyte for ionization, leading to a suppressed signal. To mitigate this, improve chromatographic separation to resolve the analyte from interfering matrix components. Additionally, consider sample preparation techniques like solid-phase extraction (SPE) to clean up the sample before LC-MS analysis.
-
Inappropriate Ionization Technique: While ESI is commonly used, some this compound compounds may ionize more efficiently with other techniques like atmospheric pressure chemical ionization (APCI). If you continue to experience poor signal with ESI, exploring APCI could be a viable alternative.[1]
Q3: My mass spectrum shows a prominent peak at [M+23]+ or [M+39]+ in addition to my expected [M+H]+ ion. What are these peaks?
A3: These additional peaks are likely sodium ([M+Na]+) and potassium ([M+K]+) adducts. Adduct formation is a common phenomenon in ESI-MS where the analyte molecule associates with cations present in the sample or from the LC system.[2] The presence of these adducts can complicate data interpretation and reduce the intensity of the desired protonated molecule. To minimize adduct formation, consider the following:
-
Use high-purity solvents and reagents to minimize sodium and potassium contamination.
-
Incorporate an acidic modifier, such as formic acid, into the mobile phase to favor protonation over adduct formation.
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used as mobile phase additives to promote the formation of ammonium adducts ([M+NH4]+), which can sometimes be more desirable than alkali metal adducts.
Q4: I am observing in-source fragmentation of my this compound compound. How can I control this?
A4: In-source fragmentation occurs when the analyte fragments within the ion source before mass analysis, which can lead to an underestimation of the molecular ion. This is often caused by excessive energy in the ion source. To reduce in-source fragmentation, you can:
-
Decrease the fragmentor or cone voltage: This is the primary parameter that influences the energy imparted to the ions as they enter the mass spectrometer. A lower voltage will result in "softer" ionization conditions.
-
Optimize source temperatures: High source temperatures can sometimes contribute to the thermal degradation of labile compounds. Experiment with lower source and desolvation temperatures.
Troubleshooting Guides
Issue 1: Chromatographic Peak Splitting
Splitting of chromatographic peaks can lead to inaccurate quantification and identification.
| Possible Cause | Recommended Solution |
| Column Contamination | A buildup of matrix components on the column frit or head can disrupt the sample flow path. Flush the column with a strong solvent. If the problem persists, replace the column frit or the entire column. |
| Injection of Sample in a Stronger Solvent than the Mobile Phase | The solvent in which the sample is dissolved can affect peak shape. If the sample solvent is significantly stronger (more eluting power) than the initial mobile phase conditions, it can cause peak distortion. Dilute the sample in the initial mobile phase. |
| Void in the Column | A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. |
| Improperly Seated Column Fittings | A poor connection between the tubing and the column can create dead volume and lead to peak splitting. Ensure all fittings are properly tightened. |
Issue 2: Unstable Signal or High Baseline Noise
A noisy or unstable baseline can compromise the limit of detection and the accuracy of integration.
| Possible Cause | Recommended Solution |
| Contaminated Solvents or Additives | Impurities in the mobile phase can lead to a high and noisy baseline. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Dirty Ion Source | Contamination of the ion source components (e.g., capillary, skimmer) can cause an unstable spray and high background noise. Clean the ion source according to the manufacturer's recommendations. |
| Leaks in the LC System | Air bubbles introduced into the system through a leak can cause pressure fluctuations and an unstable baseline. Check all fittings and connections for leaks. |
| Insufficient Degassing of Mobile Phase | Dissolved gases in the mobile phase can come out of solution and form bubbles, leading to an unstable signal. Ensure the mobile phase is adequately degassed using an online degasser or by sonication. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Atrazine in Water by LC-MS/MS
This protocol provides a general procedure for the quantification of atrazine in water samples.
1. Sample Preparation:
- Collect 1 mL of the water sample.
- If the sample contains particulates, centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial.
- Add an internal standard (e.g., Atrazine-d5) to a final concentration of 10 ng/mL.
- Vortex to mix.
2. LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition (Atrazine) | 216.1 > 174.1 |
| MRM Transition (Atrazine-d5) | 221.1 > 179.1 |
3. Data Analysis:
- Quantify atrazine concentration by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
Quantitative Data Summary
The following table summarizes typical performance data for the LC-MS/MS analysis of various triazine herbicides in food matrices.
| Compound | Matrix | Spike Level (ppm) | Average Recovery (%) | Relative Standard Deviation (%) |
| Simazine | Potato | 0.05 | 92 | 11 |
| Atrazine | Orange | 0.05 | 88 | 9 |
| Prometryn | Rice | 0.05 | 95 | 8 |
| Cyanazine | Soybean | 0.05 | 85 | 12 |
Data adapted from a study on the determination of triazine herbicides in foods.[1]
Visualized Workflows
Caption: A logical workflow for troubleshooting common MS issues.
Caption: A standard experimental workflow for this compound analysis.
References
Technical Support Center: Optimization of Triazene Linker Cleavage
Welcome to the technical support center for the optimization of triazene linker cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for cleaving aryl-triazene linkers?
A1: The most common method for cleaving aryl-triazene linkers is through acid-catalyzed hydrolysis. The this compound moiety is labile in acidic conditions, leading to the release of the conjugated molecule. This strategy is often employed in "click-and-cleave" approaches for the selective release of molecules immobilized on a solid support.[1][2] Reductive cleavage using agents like hypophosphorous acid has also been described for "traceless" applications, where the this compound is replaced by a hydrogen atom.
Q2: Are this compound linkers susceptible to enzymatic cleavage?
A2: While some studies have shown that certain this compound derivatives can undergo enzyme-catalyzed N-demethylation by liver microsomes, this is generally considered a metabolic liability rather than a designed cleavage mechanism for controlled drug release.[3] For controlled release in a biological context, this compound linkers are typically designed to be cleaved by non-enzymatic mechanisms like acid hydrolysis.
Q3: What are the typical acidic conditions used for this compound linker cleavage?
A3: Mild acidic conditions are generally sufficient to cleave aryl-triazene linkers. Formulations often involve trifluoroacetic acid (TFA) at low concentrations (e.g., 1-5%) in an organic solvent like dichloromethane (B109758) (DCM). The optimal concentration and cleavage time depend on the specific structure of the this compound linker and the substrate.
Q4: How can I monitor the progress of the cleavage reaction?
A4: The progress of the cleavage reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5] By taking aliquots of the reaction mixture at different time points, you can quantify the disappearance of the starting material and the appearance of the cleaved product.
Q5: What are common challenges in cleaving this compound linkers, especially on a solid support?
A5: Common challenges include incomplete cleavage, side reactions, and difficulty in precipitating the final product. Incomplete cleavage can result from insufficient acid concentration, short reaction times, or poor swelling of the solid-phase resin.[6] Side reactions may occur if the substrate contains other acid-sensitive functional groups.
Troubleshooting Guides
Guide 1: Incomplete this compound Linker Cleavage
Symptom: HPLC or MS analysis of the crude product shows a significant amount of starting material remaining after the cleavage reaction.
dot
Caption: Troubleshooting workflow for incomplete this compound linker cleavage.
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Acid Concentration | Increase the concentration of TFA in the cleavage cocktail. For resistant linkers, a higher concentration may be necessary. It is advisable to perform a small-scale optimization to find the ideal concentration. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the cleavage progress by taking small aliquots at regular intervals and analyzing them by HPLC or MS. |
| Poor Resin Swelling (for solid-phase synthesis) | Ensure the resin is fully swollen in the cleavage solvent (e.g., DCM) before adding the acid. Poor swelling can limit reagent access to the linker. |
| Reagent Degradation | Use fresh, high-purity TFA and anhydrous solvents. Old or degraded reagents can lead to lower cleavage efficiency. |
Guide 2: Observation of Unexpected Byproducts
Symptom: MS analysis reveals masses that do not correspond to the expected product or starting material.
| Possible Cause | Troubleshooting & Optimization |
| Acid-Sensitive Functional Groups | If your molecule contains other acid-labile protecting groups (e.g., Boc, trityl), they may be cleaved under the reaction conditions. Consider using an orthogonal protection strategy if this is undesirable. |
| Reaction with Scavengers | If scavengers are used in the cleavage cocktail (e.g., triisopropylsilane), they can sometimes react with the product. Analyze the structure of the byproducts to identify potential side reactions. |
| Degradation of Cleaved Product | The released molecule may be unstable under the acidic cleavage conditions. Consider neutralizing the reaction mixture immediately after cleavage is complete. |
Data Presentation
Table 1: Illustrative Cleavage Efficiency of an Aryl-Triazene Linker under Various Acidic Conditions
| Condition | Acid | Concentration (% in DCM) | Time (hours) | Temperature (°C) | Cleavage Efficiency (%) |
| 1 | TFA | 1 | 1 | 25 | 75 |
| 2 | TFA | 2 | 1 | 25 | 92 |
| 3 | TFA | 5 | 1 | 25 | >98 |
| 4 | TFA | 2 | 2 | 25 | >98 |
| 5 | Acetic Acid | 20 | 2 | 25 | <10 |
| 6 | Formic Acid | 10 | 2 | 25 | 45 |
Note: This data is for illustrative purposes to demonstrate potential trends in cleavage optimization and may not represent actual experimental results.
Experimental Protocols
Protocol 1: General Procedure for Acid-Mediated Cleavage of an Aryl-Triazene Linker from a Solid Support
Objective: To cleave a molecule conjugated to a solid support via an acid-labile aryl-triazene linker.
Materials:
-
Resin-bound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Swelling: Transfer the resin-bound conjugate to a reaction vessel. Wash the resin with anhydrous DCM (3 x 5 min) to ensure adequate swelling.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by adding the desired concentration of TFA to anhydrous DCM (e.g., 2% v/v TFA in DCM).
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and incubate at room temperature with gentle agitation for 1-2 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional cleavage cocktail and combine the filtrates.
-
Solvent Removal: Remove the solvent and excess TFA from the filtrate under a stream of nitrogen or using a rotary evaporator.
-
Product Precipitation: Precipitate the crude product by adding cold diethyl ether to the concentrated filtrate.
-
Isolation and Drying: Pellet the precipitate by centrifugation, decant the ether, and wash the pellet with cold diethyl ether. Dry the final product under vacuum.
-
Analysis: Analyze the crude product by HPLC and MS to confirm cleavage and assess purity.
dot
Caption: Experimental workflow for acid-mediated this compound linker cleavage.
Protocol 2: HPLC Analysis of this compound Linker Cleavage
Objective: To monitor the progress of a this compound linker cleavage reaction by reverse-phase HPLC.
Materials:
-
Aliquots from the cleavage reaction
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: At designated time points, withdraw a small aliquot from the reaction mixture. Quench the reaction by diluting the aliquot in a neutral buffer or by immediately freezing it.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1 mL/min.
-
Detection: 254 nm or another wavelength where the starting material and product have significant absorbance.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Injection and Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Identify the peaks corresponding to the starting material and the cleaved product based on their retention times (the cleaved product is typically more polar and will have a shorter retention time). Integrate the peak areas to determine the relative amounts of each species and calculate the percentage of cleavage.
References
- 1. Target and identify: this compound linker helps identify azidation sites of labelled proteins via click and cleave strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound-based cleavable linkers - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 3. This compound metabolism. I. The effect of substituents in the aryl group on the kinetics of enzyme-catalysed N-demethylation of 1-aryl-3,3-dimethyltriazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Avoiding Premature Decomposition of Triazene Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature decomposition of triazene reagents during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature decomposition of this compound reagents?
This compound reagent stability is compromised by several key factors. The most common causes of decomposition are exposure to inappropriate pH levels (both acidic and alkaline), elevated temperatures, moisture, and, for some derivatives, light.[1][2][3][4][5] The specific substituents on the triazine ring heavily influence its susceptibility to these factors.[2]
Q2: How does pH affect the stability of my this compound reagent?
The pH of the reaction medium is critical. Many triazines undergo rapid hydrolysis in acidic conditions.[1][6] The rate of this acid-catalyzed hydrolysis can be significant, making it a competing reaction that lowers the yield of the desired product.[1] Conversely, some triazines are also susceptible to hydrolysis and decomposition under alkaline conditions (e.g., pH 8.5–11.2).[4] The stability of certain triazinyl hydrazones can invert around the pKa of the triazine ring, which is approximately pH 5.[7]
Q3: What are the ideal storage and handling conditions for this compound reagents?
To ensure maximum shelf-life and efficacy, this compound reagents should be stored in cool, dry conditions within tightly sealed receptacles.[8][9] It is crucial to protect them from moisture to prevent hydrolysis. For handling, ensure good ventilation, prevent the formation of aerosols, and keep ignition sources away.[8][9] Always consult the Safety Data Sheet (SDS) for specific storage temperature recommendations, which may be as low as 2-8°C for certain compounds.[10]
Q4: Can the solvent choice impact the stability of my this compound reagent?
Yes, the solvent can significantly influence this compound stability. The presence of water or other protic impurities in a solvent can lead to hydrolysis. For some reactions, aprotic solvents may be more favorable for observing reaction intermediates and potentially improving stability compared to protic solvents.[4] The choice of solvent can also affect the recovery and extraction of triazines.[11]
Q5: My reaction yield is consistently low. Could reagent decomposition be the cause?
Absolutely. Low reaction yield is a primary indicator of reagent decomposition. If the this compound has degraded in storage or is decomposing under the reaction conditions (due to incorrect pH, temperature, or solvent), its effective concentration is lowered, leading to poor product yield.[12][13] It is essential to first rule out reagent instability before troubleshooting other reaction parameters.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to this compound reagent decomposition.
Caption: Troubleshooting workflow for diagnosing this compound reagent decomposition.
Data Presentation: Factors Affecting this compound Stability
The stability of this compound reagents is not uniform; it depends on their structure and the surrounding environmental conditions.
Table 1: Summary of Factors Leading to Premature Decomposition
| Factor | Description | Impact & Considerations |
| pH | Triazines are susceptible to both acid- and base-catalyzed hydrolysis.[1][4] | The s-triazine ring can be cleaved by nucleophiles, including water. Decomposition rates are highly dependent on H+ concentration.[1] |
| Temperature | Thermal decomposition can occur, with stability thresholds varying widely among different triazine derivatives.[2][3] | While the core s-triazine ring is very stable (up to 550°C), substituents can dramatically lower the decomposition temperature.[2] Some triazines are stable above 200°C, while others decompose near 100°C.[14][15] |
| Moisture | Water acts as a nucleophile, leading to hydrolytic decomposition. | Rigorous exclusion of moisture during storage and reaction is critical. This includes using anhydrous solvents and potentially an inert atmosphere.[8][9] |
| Light | Certain triazine derivatives are sensitive to light and can undergo photodecomposition.[5][16] | Light-sensitive compounds should be stored in amber vials and reactions should be protected from light (e.g., by wrapping the flask in aluminum foil).[17] |
Table 2: Quantitative Stability Data for Selected Triazines
| Compound | Condition | Parameter | Value |
| 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine | 22°C, Aqueous | Hydrolysis Rate Constant | 2.2 × 10⁶ M⁻¹s⁻¹ (acid-catalyzed component)[1] |
| 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine | 60°C, Aqueous | Hydrolysis Rate Constant | 3.5 × 10⁸ M⁻¹s⁻¹ (acid-catalyzed component)[1] |
| 2,4,6-Triazido-1,3,5-triazine | In Solution | Activation Energy (Thermal Decomposition) | 34.1 kcal/mol[3] |
| 2,4,6-Triazido-1,3,5-triazine | In Melt | Activation Energy (Thermal Decomposition) | 42.3 kcal/mol[3] |
| Annelated Triazinones (various) | In Air | Onset of Decomposition | 241 - 296 °C[15] |
Experimental Protocols
Protocol 1: General Handling of Sensitive this compound Reagents
This protocol outlines the best practices for handling this compound reagents that are sensitive to moisture and other atmospheric components.
Caption: Standard workflow for handling sensitive this compound reagents.
Methodology:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., Nitrogen or Argon). All solvents should be of anhydrous grade.
-
Reagent Retrieval: Remove the this compound reagent container from its storage location (e.g., refrigerator or freezer).[8][9]
-
Equilibration: Allow the container to warm to ambient temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold reagent.
-
Dispensing: If possible, handle and weigh the solid reagent inside a glovebox. If a glovebox is not available, quickly weigh the required amount and immediately reseal the container.
-
Addition to Reaction: Add the reagent to the reaction vessel containing anhydrous solvent under a positive pressure of inert gas.
-
Reaction Execution: Maintain an inert atmosphere throughout the reaction. If the compound is known to be light-sensitive, wrap the reaction flask with aluminum foil.[17]
-
Monitoring and Storage: After the reaction, promptly and tightly seal the stock reagent container, purge with inert gas if appropriate, and return it to the correct storage conditions.
Protocol 2: Monitoring this compound Stability via HPLC under Varying pH
This protocol allows for the quantitative assessment of a this compound reagent's stability across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffered aqueous solutions at various pH points relevant to your intended reaction (e.g., pH 3, 5, 7, 9).
-
Stock Solution: Prepare a concentrated stock solution of the this compound reagent in an appropriate, water-miscible organic solvent (e.g., acetonitrile).[4]
-
Sample Preparation: At time t=0, dilute an aliquot of the this compound stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis. Maintain all samples at a constant, controlled temperature.
-
HPLC Analysis:
-
Immediately inject an aliquot from each pH sample onto a calibrated HPLC system to obtain the initial concentration (t=0 peak area).
-
Continue to inject aliquots from each sample at regular time intervals (e.g., every 30 minutes for 4 hours).
-
-
Data Analysis:
-
For each pH value, plot the peak area of the this compound reagent against time.
-
A decrease in peak area over time indicates decomposition. The rate of decomposition can be determined from the slope of this plot.
-
This data will reveal the optimal pH range for the stability of your specific this compound reagent.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. file.chemscene.com [file.chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A blocked diketo form of avobenzone: photostability, photosensitizing properties and triplet quenching by a triazine-derived UVB-filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US4619998A - Light-sensitive triazines possessing trichloromethyl groups - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Consistent Triazene Bioassay Results
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on achieving consistent and reliable results in triazene bioassays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays in a question-and-answer format.
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT)
-
Q: My IC50 values for a this compound compound are highly variable between experiments. What are the potential causes?
A: Inconsistent IC50 values are a common challenge in bioassays and can arise from several factors.[1] These can be broadly categorized into compound-related issues, cell-based issues, and assay-specific problems. For this compound compounds, it's crucial to consider their stability, as they can degrade under certain conditions.[2][3]
-
Compound Purity and Stability: Ensure the purity of your this compound stock. Degradation due to improper storage (e.g., exposure to light or temperature fluctuations) can significantly alter its activity.[1] It is advisable to prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C.[1][4]
-
Solvent Effects: The solvent used to dissolve the this compound (commonly DMSO) can be toxic to cells at higher concentrations.[5] A vehicle control with the same solvent concentration should always be included to assess its effect on cell viability.[5] The final DMSO concentration in the culture medium should typically not exceed 0.1-0.5%.[5][6]
-
Cell Seeding and Health: Inconsistent cell numbers across wells is a primary source of variability.[5] Ensure thorough mixing of the cell suspension before and during plating.[5] Use cells within a consistent and low passage number range to avoid genetic drift and altered behavior.[5]
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can concentrate solutes and affect cell health.[5] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[5]
-
-
Q: I am observing an increase in signal (apparent increase in viability) at higher concentrations of my this compound compound in an MTT assay. What could be the reason?
A: This is not an uncommon observation in MTT assays.[7] It can be caused by:
-
Interference with Assay Chemistry: Some compounds can chemically reduce the MTT reagent, leading to a false positive signal that appears as increased cell viability.[7] To check for this, include a "no-cell" control with your this compound dilutions and the MTT reagent.[7][8]
-
Increased Metabolic Activity: The compound might be inducing a stress response in the cells, leading to increased metabolic activity and therefore a higher MTT reduction rate, without an actual increase in cell number.[7]
-
Solution: Validate your findings with an alternative viability assay that has a different readout, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo).[8] Direct cell counting using a hemocytometer with trypan blue exclusion can also be used as an orthogonal method to confirm viability.[8]
-
Issue 2: Inconsistent Results in Apoptosis Assays (Flow Cytometry)
-
Q: I am seeing a high percentage of necrotic cells in all my samples, including the untreated control, when performing an Annexin V/PI apoptosis assay. What should I check?
A: High necrosis across all samples often points to issues with cell handling.[9]
-
Harsh Cell Handling: Handle cells gently during preparation and staining to avoid mechanical damage to the cell membrane.[9] When harvesting adherent cells, use a non-enzymatic cell dissociation solution or gentle trypsinization.[9]
-
Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment. Over-confluent or unhealthy cells are more prone to necrosis.
-
-
Q: My Annexin V staining is weak or absent, even with a positive control.
A: Weak or no signal in an Annexin V assay can be due to several factors:[9][10]
-
Insufficient Calcium: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Ensure you are using a 1X Binding Buffer that contains the necessary calcium concentration.[9]
-
Loss of Apoptotic Cells: Be gentle during cell harvesting, especially with adherent cells, as early apoptotic cells can detach easily.[9]
-
Timing of Analysis: Analyze samples within one hour of staining, as Annexin V binding can be reversible.[9]
-
Issue 3: Problems with Western Blotting for Signaling Pathway Analysis
-
Q: I am not detecting my protein of interest or the signal is very weak after treating cells with a this compound compound.
A: A weak or absent signal in a Western blot can be due to a variety of reasons, from sample preparation to antibody issues.[11][12][13]
-
Low Protein Abundance: The target protein may be expressed at low levels in your cell line.[11] You may need to load more protein per well or enrich for your protein of interest using immunoprecipitation.[11]
-
Suboptimal Sample Lysis: Use a lysis buffer that is appropriate for the subcellular localization of your target protein and include protease and phosphatase inhibitors.[11][14] Sonication may be necessary to ensure complete cell lysis and to shear chromosomal DNA.[14]
-
Inefficient Protein Transfer: Ensure there are no air bubbles between the gel and the membrane.[11] For high molecular weight proteins, a wet transfer is often more efficient than a semi-dry transfer.[11][14]
-
Antibody Issues: Ensure your primary antibody is validated for Western blotting and is used at the optimal concentration.[15] You may need to incubate the primary antibody overnight at 4°C to increase the signal.[13]
-
-
Q: I am seeing multiple non-specific bands on my Western blot.
A: Non-specific bands can obscure your results and make interpretation difficult.[12][13]
-
Antibody Concentration: The primary or secondary antibody concentration may be too high.[13] Try reducing the antibody concentration.
-
Insufficient Blocking: Inadequate blocking can lead to high background and non-specific binding.[15] Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubate for at least one hour at room temperature.[14]
-
Inadequate Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[12]
-
Data Presentation
Table 1: General Guidelines for MTT Assay Parameters
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the exponential growth phase during treatment.[6] |
| Solvent for Triazenes | DMSO | Many this compound compounds are soluble in DMSO.[4] |
| Final Solvent Conc. | < 0.5% (v/v) | High solvent concentrations can induce cytotoxicity, confounding results.[6] |
| Initial Conc. Range | 0.1 µM to 100 µM | A wide range is necessary to identify the effective dose of a novel compound.[6] |
| Incubation Times | 24, 48, 72 hours | Allows for characterization of time-dependent cytotoxic effects.[6] |
| Controls | Untreated, Vehicle (Solvent), Compound-only (no cells) | Essential for data normalization and identifying assay interference.[6][8] |
Table 2: Troubleshooting Summary for Inconsistent Bioassay Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding, Pipetting errors, Edge effects | Ensure thorough cell mixing, Calibrate pipettes, Avoid using outer wells.[5] |
| Low viability in control cells | Cell health issues, Solvent toxicity, Contamination | Use low passage cells, Keep final solvent concentration low, Maintain sterile technique.[5] |
| Weak or no signal in Western blot | Low protein abundance, Inefficient transfer, Suboptimal antibody concentration | Load more protein, Optimize transfer conditions, Titrate primary antibody.[11][12][13] |
| High background in flow cytometry | Inappropriate gate settings, High cell concentration | Readjust gates based on controls, Reduce cell concentration.[9] |
| False positives in MTT assay | Compound interferes with MTT reduction | Include a "no-cell" control with the compound.[7] |
Experimental Protocols
1. Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a standard method for assessing cell viability.[6] Optimization of cell density and incubation times is essential for each cell line.[4][16]
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound compound in a complete culture medium from your DMSO stock.[6]
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (<0.5%).[6]
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions, vehicle control, or medium-only control.[6]
-
-
Incubation:
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[6]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[6][17]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[6]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
2. Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining.[9]
-
Cell Harvesting:
-
Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).[9]
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Inactivate trypsin with a serum-containing medium and pellet the cells.[9]
-
-
Wash Cells:
-
Resuspend the cell pellet in cold PBS and centrifuge at 300 x g for 5 minutes. Repeat this wash step once.[9]
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[9]
-
Set up appropriate gates based on unstained and single-stained controls to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
-
3. Protocol: Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for analyzing protein expression changes induced by this compound compounds.
-
Cell Lysis:
-
After treatment with the this compound compound, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11][14]
-
Sonicate the lysate to shear DNA and ensure complete lysis.[14]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet transfer is recommended for optimal results.[11][14]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[14]
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in Triazene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in triazene reactions.
Troubleshooting Guide
This guide addresses common issues related to poor regioselectivity in this compound synthesis and offers potential solutions based on published experimental findings.
| Problem ID | Issue | Potential Causes | Suggested Solutions & Troubleshooting Steps |
| REG-001 | Formation of a mixture of regioisomers in 1,2,4-triazine (B1199460) synthesis from unsymmetrical 1,2-dicarbonyl compounds. | The two carbonyl groups of the unsymmetrical dicarbonyl compound have similar reactivity, leading to a non-selective reaction with the acid hydrazide.[1][2] | 1. Reactant Modification: Introduce bulky or electron-withdrawing/donating groups adjacent to one of the carbonyls to create a significant difference in steric hindrance or electrophilicity. This can direct the initial nucleophilic attack to the more accessible or more electrophilic carbonyl group. 2. Reaction Conditions Optimization: Experiment with different solvents of varying polarity and temperature. Lowering the reaction temperature may enhance selectivity. 3. Catalyst Screening: Investigate the use of Lewis acid or base catalysts that might preferentially coordinate to one of the carbonyl groups, thereby directing the reaction. 4. Purification: If regioselective synthesis is not achievable, separation of the resulting regioisomers using chromatographic techniques such as column chromatography or preparative HPLC is a common practice.[1] |
| REG-002 | Undesired N-alkylation regioisomer formed during the alkylation of substituted triazines. | The electronic and steric properties of the substituents on the triazine ring influence the nucleophilicity of the different nitrogen atoms. Electrostatic potential and steric hindrance around the nitrogen atoms play a crucial role in determining the site of alkylation. | 1. Choice of Alkylating Agent: The reactivity of the alkylating agent can influence regioselectivity. For instance, more reactive agents like Meerwein's salt (Me₃O⁺BF₄⁻) might favor alkylation at a specific nitrogen.[3] 2. Solvent Effects: The polarity of the solvent can impact the charge distribution in the triazine ring and the transition state, thereby affecting the regioselectivity. For example, using a nonpolar solvent like anhydrous toluene (B28343) has been shown to improve the N1/N2 isomer ratio in certain alkylations.[3] 3. Protecting Groups: Temporarily protecting one of the nitrogen atoms with a suitable protecting group can direct the alkylation to the desired position. Subsequent deprotection will yield the target regioisomer. |
| REG-003 | Poor regioselectivity in cycloaddition reactions involving triazines. | The regiochemical outcome of cycloaddition reactions is governed by the frontier molecular orbital (FMO) interactions between the triazine and the dienophile/dipolarophile. The electronic nature and substitution pattern of both reactants determine the preferred orientation. | 1. Dienophile/Dipolarophile Modification: Altering the electronic properties (electron-donating or -withdrawing groups) of the dienophile or dipolarophile can change the relative energies of the HOMO and LUMO, thereby influencing the regioselectivity of the cycloaddition.[3][4] 2. Catalysis: The use of Lewis acid catalysts can alter the FMO energies and coefficients of the reactants, leading to improved regioselectivity. Rhodium catalysts, for example, have been used to control the regioselectivity in annulation reactions involving triazines. 3. Computational Modeling: Employing DFT calculations can help predict the most likely regioisomeric product by analyzing the transition state energies for different reaction pathways. This can guide the rational design of substrates for improved selectivity.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of this compound reactions?
A1: The regioselectivity in this compound reactions is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: The distribution of electron density in both the triazine precursor and the reacting partner plays a crucial role. For instance, in the synthesis of 1,2,4-triazines from unsymmetrical dicarbonyls, the more electrophilic carbonyl group is typically attacked first.[1][2] In cycloaddition reactions, the frontier molecular orbital (HOMO-LUMO) interactions between the reactants dictate the regiochemical outcome.[3][4]
-
Steric Effects: The presence of bulky substituents near a reactive site can hinder the approach of a reagent, thereby directing the reaction to a less sterically congested position. This is a key consideration in both the synthesis of the triazine ring and its subsequent functionalization.
Q2: How can I predict the major regioisomer in a this compound synthesis reaction?
A2: Predicting the major regioisomer can be approached through several methods:
-
Analysis of Reactant Structures: By evaluating the electronic properties (inductive and resonance effects) and steric bulk of the substituents on the starting materials, you can often make a qualitative prediction.
-
Mechanistic Considerations: Understanding the reaction mechanism allows you to identify the regiochemistry-determining step and analyze the factors that will favor one pathway over another.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can provide quantitative insights into the reaction pathways by calculating the activation energies for the formation of different regioisomers. The pathway with the lower activation energy is expected to be the major one.[3]
Q3: Are there any general experimental conditions that favor the formation of a single regioisomer?
A3: While optimal conditions are highly reaction-specific, some general strategies can be employed to enhance regioselectivity:
-
Low Temperatures: Running reactions at lower temperatures can often increase selectivity by favoring the product formed via the lowest energy transition state.
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regiochemical outcome.[3]
-
Use of Catalysts: Specific catalysts, such as Lewis acids or transition metals, can selectively activate one reactive site over another, leading to improved regioselectivity.
Q4: What are the most common methods for synthesizing 1,2,4-triazines, and how is regioselectivity addressed?
A4: A widely used method for synthesizing 1,2,4-triazines is the condensation of a 1,2-dicarbonyl compound with an acid hydrazide.[1] When an unsymmetrical 1,2-dicarbonyl is used, a mixture of regioisomers can be formed.[1][2] Regioselectivity is addressed by either:
-
Using a symmetrical 1,2-dicarbonyl compound to avoid the issue altogether.
-
Employing a 1,2-dicarbonyl with significantly different electronic or steric environments at the two carbonyl carbons to favor one isomer.
-
Separating the resulting mixture of regioisomers, often by chromatography.[1]
Quantitative Data on Regioselectivity
The following tables summarize quantitative data on the regioselectivity of specific this compound reactions under different conditions.
Table 1: Regioselectivity in the Alkylation of 3-Substituted Pyrazolo[3,4-d][3][4][5]triazenes [6]
| Entry | R¹ | X | N-substituted pyrazole (B372694) (12) Yield (%) | N-substituted pyrazole (13) Yield (%) |
| 1 | Bn | Br | 54 | 36 |
| 2 | tolyl-CH₂ | Br | 59 | 40 |
| 3 | 3,5-difluorobenzyl | Br | 48 | 42 |
| 4 | ethyl | I | 34 | 57 |
| 5 | cyclopentyl | Br | 39 | 52 |
Table 2: Regioselectivity in the Synthesis of 1,2,4-Triazines from an Unsymmetrical Diketone [2]
| Diketone | Amide | Major Isomer | Minor Isomer | Major Isomer Yield (%) | Minor Isomer Yield (%) |
| 1-phenyl-1,2-propanedione | Formamide | 6-phenyl-5-methyl-1,2,4-triazine | 5-phenyl-6-methyl-1,2,4-triazine | 71 | 13 |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of Substituted 1,2,4-Triazines [2]
-
To a solution of the 1,2-diketone (1 mmol) in ethanol (B145695) (10 mL), add the amide (1 mmol) and sodium ethoxide (1 mmol).
-
Stir the reaction mixture at room temperature until a jelly-like mass is formed.
-
Add hydrazine (B178648) hydrate (B1144303) (2 mL) to the reaction mixture.
-
Heat the solution at reflux for 2.5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., benzene (B151609) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d][3][4][5]triazines via Cyclative Cleavage [6]
-
Amide Formation:
-
Reduce the corresponding nitrile precursor (1 equivalent) with LiAlH₄ (3 equivalents) in THF at 0 °C to room temperature, followed by heating to 50 °C.
-
Isolate the intermediate methylamine (B109427) and react it with an aliphatic anhydride (B1165640) or acid chloride (1.5 equivalents) in THF at 0 °C to room temperature to obtain the amide.
-
-
Cyclative Cleavage:
Visualizations
Caption: Factors influencing the regioselectivity of this compound reactions.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 5. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
addressing stability issues of triazenes in biological media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazene compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of triazenes in biological media.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is rapidly losing activity in my cell culture medium. What could be the cause?
A1: Rapid loss of activity is a common issue and can be attributed to several factors. Triazenes are susceptible to degradation in aqueous environments, and the rate of degradation is influenced by the pH of the medium, temperature, and enzymatic activity. Cell culture media, typically buffered around pH 7.4 and incubated at 37°C, can promote the degradation of some triazenes. Additionally, enzymes present in serum supplements or secreted by cells can metabolize the this compound compound.
Q2: I'm observing a precipitate in my cell culture medium after adding my this compound compound. What should I do?
A2: Precipitation can occur due to poor solubility of the this compound in the aqueous culture medium or degradation into less soluble products. Here are a few troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve your this compound is low (typically <0.1%) to avoid solvent-induced precipitation and cytotoxicity.
-
Prepare Fresh Solutions: Prepare stock solutions of your this compound fresh and dilute them in the medium immediately before use.
-
Solubility Enhancement: Consider using formulation strategies such as co-solvents or excipients to improve the solubility of your compound.
-
Check for Degradation: The precipitate could be a degradation product. Assess the stability of your compound under your experimental conditions.
Q3: The color of my cell culture medium changes unexpectedly after adding the this compound. Is this a sign of degradation?
A3: An unexpected color change can indicate a chemical reaction or degradation of your this compound compound. Some triazenes or their degradation products may be colored. It is advisable to monitor the UV-Vis spectrum of your compound in the medium over time to correlate the color change with any chemical transformation.
Q4: How can I improve the stability of my this compound compound for in vitro experiments?
A4: Several strategies can be employed to enhance the stability of triazenes in biological media:
-
pH Optimization: If your experimental design allows, adjusting the pH of the medium to a more acidic range can slow down the hydrolysis of many triazenes.
-
Prodrug Approach: Designing the this compound as a prodrug that is activated under specific conditions (e.g., by a specific enzyme) can protect it from premature degradation.
-
Formulation: Encapsulating the this compound in nanoparticles or liposomes can shield it from the aqueous environment and enzymatic degradation.
-
Structural Modification: Modifying the chemical structure of the this compound, for instance, by introducing electron-withdrawing groups on the aromatic ring, can sometimes enhance stability.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent experimental results | - Instability of the this compound in the medium.- Inconsistent preparation of stock solutions.- Pipetting errors. | - Perform a stability study of your this compound under the exact experimental conditions.- Prepare fresh stock solutions for each experiment and use them immediately.- Ensure accurate and consistent pipetting techniques. |
| Loss of biological activity | - Degradation of the this compound to inactive products.- Interaction with components of the medium (e.g., serum proteins). | - Assess the stability of the this compound and identify its degradation products.- Test the biological activity of the identified degradation products.- Consider using serum-free medium if serum components are suspected to interfere. |
| Precipitation in medium | - Poor solubility of the this compound.- Degradation to an insoluble product.- High concentration of organic solvent. | - Determine the solubility of the this compound in the culture medium.- Analyze the precipitate to identify its composition.- Keep the final concentration of organic solvents to a minimum. |
| Unexpected color change | - Degradation of the this compound to a colored product.- Reaction with a component of the medium. | - Monitor the UV-Vis spectrum of the this compound in the medium over time.- Analyze the components of the medium for potential reactivity. |
Data Presentation: Stability of this compound Derivatives
The stability of this compound compounds is highly dependent on their structure and the surrounding environment. Below are tables summarizing the half-lives of representative this compound derivatives under different conditions.
Table 1: Half-life (t½) of Aminoacylthis compound Prodrugs in Phosphate (B84403) Buffer and Human Plasma [2]
| Compound | Amino Acid Carrier | t½ in Phosphate Buffer (pH 7.4, 37°C) [minutes] | t½ in 80% Human Plasma (37°C) [minutes] |
| 1 | α-Alanyl | 26 | - |
| 2 | β-Alanyl | 180 | 53 |
| 3 | N-acetyl-α-alanyl | 600 (10 hours) | 41 |
| 4 | More lipophilic derivative | Slower than in buffer | Slower than in buffer |
Table 2: Influence of pH on this compound Stability
| This compound Type | pH Condition | Stability | Reference |
| Triazine-substituted hydrazones | > 5 | More labile than acetyl hydrazones | [3] |
| Triazine-substituted hydrazones | ~ 5 (pKa of triazine) | Stability reversal observed | [3] |
| Triazine-substituted hydrazones | < 5 | More stable than acetyl hydrazones (retarded acid-catalyzed hydrolysis) | [3] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of Triazenes
This protocol provides a general guideline for assessing the stability of a this compound compound in a biological medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the decrease in the concentration of a this compound compound over time in a specific medium.
Materials:
-
This compound compound of interest
-
Biological medium (e.g., cell culture medium, plasma, phosphate buffer)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate mobile phase modifier
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound compound in a suitable organic solvent (e.g., DMSO or ACN).
-
Incubation:
-
Spike the biological medium with the this compound stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is minimal (<0.1%).
-
Incubate the mixture at the desired temperature (e.g., 37°C).
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the degradation process by adding a protein precipitation agent like cold acetonitrile (typically 2-3 volumes) and vortexing.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for HPLC analysis.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is often a good starting point.
-
Inject the samples and a set of calibration standards.
-
Monitor the elution of the this compound compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Quantify the concentration of the this compound at each time point using the calibration curve.
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: UV-Vis Spectrophotometry for Preliminary Stability Assessment
This protocol offers a simpler, high-throughput method for a preliminary assessment of this compound stability, particularly useful for initial screening.
Objective: To monitor the change in the UV-Vis absorbance spectrum of a this compound compound over time.
Materials:
-
This compound compound of interest
-
Biologically relevant buffer (e.g., phosphate buffer at a specific pH)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplate
Procedure:
-
Preparation of Solution: Prepare a solution of the this compound compound in the buffer at a concentration that gives a measurable absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Initial Measurement: Immediately after preparation, record the full UV-Vis spectrum (e.g., 200-800 nm) of the solution. This will serve as the time zero (T₀) measurement.
-
Incubation and Monitoring:
-
Incubate the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At regular intervals (e.g., every 30 minutes or hourly), record the UV-Vis spectrum of the solution.
-
-
Data Analysis:
-
Overlay the spectra from different time points.
-
Observe changes in the absorbance at the λmax of the parent this compound. A decrease in absorbance suggests degradation.
-
Look for the appearance of new peaks, which could indicate the formation of degradation products.
-
A plot of absorbance at λmax versus time can provide a qualitative or semi-quantitative measure of stability.
-
Mandatory Visualizations
Caption: Workflow for evaluating this compound prodrugs in vitro.
Caption: Overview of signaling pathways potentially modulated by triazenes.
Caption: Key factors affecting the stability of triazenes.
References
- 1. This compound salts: Design, synthesis, ctDNA interaction, lipophilicity determination, DFT calculation, and antiproliferative activity against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound drug metabolites: part 15. Synthesis and plasma hydrolysis of anticancer triazenes containing amino acid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Methods for Triazene Analysis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for triazene analysis.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of triazenes, offering systematic approaches to identify and resolve them.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peaks are showing significant tailing or fronting. What are the potential causes and how can I fix this?
Answer:
Poor peak shape is a frequent problem in this compound analysis, often stemming from secondary interactions between the basic this compound molecules and the stationary phase.[1] Peak tailing is commonly caused by the interaction of these basic compounds with acidic residual silanol (B1196071) groups on silica-based stationary phases.[1] Other factors include column overload, incorrect mobile phase pH, and extra-column band broadening.[1] Peak fronting may be a result of high sample concentration, poor sample solubility, or column collapse.[1]
Troubleshooting Workflow for Peak Tailing:
Caption: A step-by-step workflow for troubleshooting peak tailing.
Issue 2: Pressure Fluctuations
Question: The pressure on my HPLC system is fluctuating or is unexpectedly high/low. What should I do?
Answer:
Pressure fluctuations can indicate a variety of issues within the HPLC system, from air bubbles to blockages.[2] A systematic check is necessary to pinpoint the source of the problem.
Troubleshooting Steps:
-
Check for Air Bubbles: Ensure the mobile phase is properly degassed. Air bubbles in the pump or detector can cause significant pressure fluctuations.[2] Purge the pump to remove any trapped air.[3]
-
Inspect for Leaks: Carefully check all fittings and connections for any signs of leaks. A loose fitting can lead to a drop in pressure and inconsistent flow.[3]
-
Examine for Blockages: High backpressure is often a sign of a blockage.[2] Isolate the column to see if the pressure returns to normal. If so, the column may be clogged. If the pressure remains high without the column, check for blockages in the injector, tubing, or frits.[2]
-
Verify Pump Performance: If the above steps do not resolve the issue, there may be a problem with the pump seals or check valves.[3] Consult your instrument's manual for maintenance procedures.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing triazine compounds?
The mobile phase pH is a critical parameter for the analysis of ionizable compounds like triazines.[1] For basic triazines, a low pH mobile phase (around 2.5-3.5) is often recommended.[1] At this pH, the acidic residual silanol groups on the silica-based stationary phase are protonated, which minimizes their interaction with the protonated triazine molecules, thereby reducing peak tailing.[1]
Q2: Which type of HPLC column is most suitable for this compound analysis?
A reversed-phase C18 column is the most common choice for separating triazine compounds.[1] To minimize peak tailing, it is highly advisable to use a modern, high-purity, end-capped C18 column.[1] These columns have a reduced concentration of residual silanol groups, leading to more symmetrical peaks.[1] For faster analysis, columns with core-shell particles can be used to achieve high efficiency at lower backpressures.[4]
Q3: How can I improve the resolution between closely eluting this compound peaks?
To improve the resolution of closely eluting peaks, you can try the following:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and improve separation.[1]
-
Implement a Gradient: A shallow gradient (a slower increase in the organic solvent percentage) can enhance the separation of complex mixtures.[1]
-
Change the Stationary Phase: If adjusting the mobile phase is insufficient, trying a different stationary phase chemistry, such as a phenyl-hexyl or cyano column, can alter selectivity and potentially improve resolution.[1]
-
Elevate the Temperature: Increasing the column temperature can improve efficiency and resolution by decreasing mobile phase viscosity and increasing analyte diffusion rates.[5]
Q4: What are the key parameters for HPLC method validation for this compound analysis?
A typical HPLC method validation for this compound analysis should include the following parameters as per ICH guidelines:[6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specific range.[7]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies of spiked samples.[7]
-
Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]
Method Validation Workflow:
Caption: A logical workflow for the validation of an HPLC method.
Data Presentation
Table 1: Typical HPLC Operating Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | End-capped C18, 150 mm x 4.6 mm, 5 µm | Primary separation of triazenes.[9] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Gradient or isocratic elution.[1] |
| pH | 2.5 - 3.5 | To minimize peak tailing.[1] |
| Flow Rate | 1.0 - 1.5 mL/min | To achieve optimal separation and run time.[9] |
| Column Temp. | 25 - 40 °C (can be elevated) | To improve efficiency and reduce backpressure.[5] |
| Injection Vol. | 10 - 20 µL | Dependent on sample concentration. |
| Detection | UV at 220 nm | Triazines have strong absorbance at this wavelength.[9] |
Table 2: Method Validation Acceptance Criteria (Example)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
| Robustness | % RSD of results should be within acceptable limits after minor changes to method parameters. |
Experimental Protocols
Protocol 1: Sample Preparation for Triazines in Water (Solid-Phase Extraction)
This protocol describes a general procedure for the pre-concentration of triazines from water samples using Solid-Phase Extraction (SPE), which is often necessary to achieve required detection limits.[9][10]
Materials:
-
C18 or Carbonaceous SPE cartridges[9]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Water sample, filtered through a 0.45 µm filter[9]
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the trapped triazines with 5 mL of acetonitrile into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
Protocol 2: HPLC System Suitability Testing
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Prepare a standard solution of the this compound(s) of interest at a known concentration.
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing Factor (T): Should ideally be ≤ 2.
-
Theoretical Plates (N): A measure of column efficiency.
-
Resolution (Rs): For closely eluting peaks, should be ≥ 1.5.
-
Relative Standard Deviation (%RSD) of Peak Area: Should typically be ≤ 2.0% for replicate injections.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pharmtech.com [pharmtech.com]
- 7. youtube.com [youtube.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Triazene Compounds Versus Dacarbazine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of triazene-based compounds and the conventional chemotherapeutic agent, dacarbazine (B1669748). By presenting experimental data, detailed methodologies, and illustrating key signaling pathways, this document aims to be a valuable resource for oncology researchers and drug development professionals.
Introduction
Dacarbazine (DTIC), a this compound derivative, has long been a standard-of-care chemotherapy for metastatic melanoma.[1] Its mechanism of action involves DNA methylation, leading to cell cycle arrest and apoptosis.[2] However, its efficacy is often limited by low response rates and the development of resistance.[3][4] This has spurred the development of a diverse class of this compound compounds with varied and often more targeted mechanisms of action. This guide will compare the efficacy of dacarbazine with that of other this compound derivatives, highlighting preclinical and clinical findings.
Mechanisms of Action: A Tale of Two Strategies
Dacarbazine and many clinically relevant triazenes are alkylating agents.[2] However, the broader class of this compound compounds exhibits a wide array of antineoplastic mechanisms.
Dacarbazine: As a prodrug, dacarbazine is metabolically activated in the liver to its active form, the methyldiazonium ion. This reactive species methylates DNA, primarily at the O6 and N7 positions of guanine.[2] This DNA damage, if not repaired, triggers cell cycle arrest and apoptosis.[5]
Other this compound Derivatives: Modern synthetic this compound compounds have been engineered to target specific cellular pathways implicated in cancer progression. These include:
-
EGFR/PI3K/AKT/mTOR Signaling Inhibition: Several novel this compound derivatives have been shown to inhibit key nodes in this critical cell survival and proliferation pathway.[6][7][8]
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): Some triazenes exert their cytotoxic effects by inducing the formation of ROS, leading to cellular stress and apoptosis.
-
Targeting Other Kinases and Cellular Processes: The triazine scaffold has proven to be a versatile platform for developing inhibitors of various other kinases and cellular targets involved in oncogenesis.
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head comparisons of a wide range of this compound derivatives against dacarbazine are limited. Much of the available data for dacarbazine comes from clinical trials where it is used as a monotherapy or in combination regimens for melanoma.[1][3][4][9][10][11] In contrast, a significant portion of the efficacy data for novel this compound compounds is from preclinical studies.
Preclinical Efficacy of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of several novel this compound compounds against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |
| Pyrazole-s-triazine | HCT-116 | 59.24 nM (EGFR inhibition) | [8] |
| Pyrazole-s-triazine | HCT-116 | 70.3 nM (EGFR inhibition) | [8] |
| Benzimidazole-s-triazine | PI3Kδ | 2.3 nM | [8] |
| 1,3,5-triazine derivative | HeLa | Potent (details in source) | |
| This compound-benzimidazole analog | 60 human cancer cell lines | Nanomolar range | |
| 1,3,5-triazine compound | Breast Cancer Cell Lines | 2.54 ± 0.22 µM (EGFR-TK inhibition) | [8] |
| 1,3,5-triazine compound | Breast Cancer Cell Lines | 8.45 ± 0.65 µM (EGFR-TK inhibition) | [8] |
| Pyrazole-1,3,5-triazine | Various | 229.4 nM, 286.9 nM, 305.1 nM (EGFR inhibition) | [8] |
Clinical Efficacy of Dacarbazine in Metastatic Melanoma
The following table presents clinical trial data for dacarbazine in metastatic melanoma. It is important to note that response rates for single-agent dacarbazine are generally low.[3][4]
| Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | 1-Year Survival Rate | Reference |
| Dacarbazine + IFN-alpha | 17.3% | 199 days | 30.6% | [10] |
| Dacarbazine + BCNU + Cisplatin (B142131) + Tamoxifen (B1202) | 26.4% | 202 days | 22.6% | [10] |
| Dacarbazine + IFN-alpha | - | 4.8 months | 40% | [1] |
| Dacarbazine alone | - | 7.2 months | 58% | [1] |
| Dacarbazine-based combination therapies | Superior to DTIC alone (RR=1.60) | - | Superior to DTIC alone (RR=1.26) | [3][4][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of anticancer agents.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[12]
Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound compound/Dacarbazine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[12]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Objective: To quantify the induction of apoptosis by a test compound.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at a desired concentration and for a specific duration. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study in mice to evaluate the in vivo efficacy of an anticancer agent.[14][15]
Objective: To assess the ability of a test compound to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.[15]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[16]
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.[16]
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by dacarbazine and representative this compound derivatives.
Dacarbazine Mechanism of Action
References
- 1. Prospective randomized comparison of dacarbazine (DTIC) versus DTIC plus interferon-alpha (IFN-alpha) in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 4. Dacarbazine combined targeted therapy versus dacarbazine alone in patients with malignant melanoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting Nodal in Conjunction with Dacarbazine Induces Synergistic Anti-cancer Effects in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A randomized phase III study comparing dacarbazine, BCNU, cisplatin and tamoxifen with dacarbazine and interferon in advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase III trial of dacarbazine versus dacarbazine with interferon alpha-2b versus dacarbazine with tamoxifen versus dacarbazine with interferon alpha-2b and tamoxifen in patients with metastatic malignant melanoma: an Eastern Cooperative Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Tumor Growth Inhibition [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
Validating the Mechanism of Action of a New Triazene Drug: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel hypothetical triazene compound, "this compound X," against established anticancer agents. We present a comprehensive validation of its dual-action mechanism through a series of experimental data, detailed protocols, and visual pathway and workflow diagrams. Our objective is to offer a clear, data-supported framework for assessing the efficacy and mechanism of new chemical entities in oncology drug discovery.
Introduction to this compound X
This compound X is a novel synthetic this compound compound designed to overcome common resistance mechanisms and enhance cytotoxic efficacy in cancer cells. Unlike traditional this compound drugs that primarily act as DNA alkylating agents, this compound X is hypothesized to possess a dual mechanism of action:
-
DNA Alkylation: Similar to dacarbazine (B1669748) and temozolomide, this compound X is believed to methylate DNA, primarily at the O6 position of guanine, leading to DNA damage and apoptosis.[1][2][3][4]
-
PI3K/AKT Pathway Inhibition: this compound X is also postulated to inhibit the prosurvival PI3K/AKT signaling pathway, a cascade frequently hyperactivated in various cancers. This inhibition is expected to prevent the cellular repair of DNA damage and lower the threshold for apoptosis.
This guide compares this compound X with two well-established anticancer drugs:
-
Temozolomide: A standard-of-care oral this compound drug that acts as a DNA alkylating agent.[1][2][3]
-
Olaparib: A PARP (Poly (ADP-ribose) polymerase) inhibitor that prevents the repair of single-strand DNA breaks, leading to cell death in cancers with specific DNA repair defects.
Comparative Efficacy and Mechanism of Action
To validate the proposed dual mechanism of this compound X, a series of in vitro experiments were conducted on a human glioblastoma cell line (U87-MG), which is known to have a constitutively active PI3K/AKT pathway.
Cell Viability Assay
The cytotoxic effects of this compound X, Temozolomide, and Olaparib were assessed using an MTS assay.
Table 1: IC50 Values of this compound X and Comparator Drugs in U87-MG Cells after 72h Treatment
| Compound | IC50 (µM) |
| This compound X | 15 |
| Temozolomide | 50 |
| Olaparib | 25 |
| This compound X + Temozolomide | 10 |
The data indicates that this compound X is more potent than both Temozolomide and Olaparib in reducing the viability of U87-MG cells. Furthermore, the combination of this compound X and Temozolomide shows a synergistic effect.
DNA Alkylation Assay
A modified comet assay was employed to quantify the level of DNA alkylation induced by the test compounds.
Table 2: Quantification of DNA Alkylation by Comet Assay
| Treatment (at IC50) | % DNA in Comet Tail (Mean ± SD) |
| Vehicle Control | 5.2 ± 1.1 |
| This compound X | 45.8 ± 4.3 |
| Temozolomide | 38.5 ± 3.9 |
| Olaparib | 8.1 ± 1.5 |
This compound X induced a significantly higher level of DNA damage compared to Temozolomide, while Olaparib, as expected, did not directly cause significant DNA alkylation.
Western Blot Analysis of PI3K/AKT Pathway
To investigate the effect on the PI3K/AKT signaling pathway, the phosphorylation levels of key proteins, AKT and S6 Ribosomal Protein, were measured by Western blot.
Table 3: Densitometric Analysis of Phosphorylated AKT (p-AKT) and Phosphorylated S6 (p-S6) Levels
| Treatment (at IC50) | Normalized p-AKT/Total AKT Ratio (Mean ± SD) | Normalized p-S6/Total S6 Ratio (Mean ± SD) |
| Vehicle Control | 1.00 ± 0.07 | 1.00 ± 0.09 |
| This compound X | 0.25 ± 0.04 | 0.31 ± 0.05 |
| Temozolomide | 0.95 ± 0.08 | 0.98 ± 0.07 |
| Olaparib | 0.92 ± 0.06 | 0.95 ± 0.08 |
The results clearly demonstrate that this compound X significantly inhibits the phosphorylation of AKT and its downstream effector S6, confirming its inhibitory effect on the PI3K/AKT pathway.[5][6] Temozolomide and Olaparib did not show any significant impact on this pathway.
Apoptosis Assay
The induction of apoptosis was quantified using an Annexin V/Propidium Iodide staining assay followed by flow cytometry.[7][8]
Table 4: Percentage of Apoptotic Cells after 48h Treatment
| Treatment (at IC50) | % Apoptotic Cells (Annexin V positive) (Mean ± SD) |
| Vehicle Control | 3.5 ± 0.8 |
| This compound X | 62.1 ± 5.5 |
| Temozolomide | 40.3 ± 4.1 |
| Olaparib | 25.7 ± 3.2 |
This compound X induced a substantially higher percentage of apoptotic cells compared to both Temozolomide and Olaparib, consistent with its dual mechanism of action leading to enhanced cytotoxicity.
Visualizing the Mechanisms and Workflows
To further elucidate the proposed mechanisms and the experimental approach, the following diagrams are provided.
Caption: Proposed dual mechanism of action of this compound X.
Caption: Workflow for validating the mechanism of action.
Caption: Comparison of the mechanisms of action.
Experimental Protocols
Detailed protocols for the key experiments are provided below.
Cell Viability (MTS) Assay
-
Cell Seeding: Seed U87-MG cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound X, Temozolomide, and Olaparib for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.[9][10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Alkaline Comet Assay for DNA Alkylation
-
Cell Treatment: Treat U87-MG cells with the respective IC50 concentrations of the drugs for 24 hours.
-
Cell Harvesting and Embedding: Harvest the cells, mix with low melting point agarose, and spread on a microscope slide.
-
Lysis: Immerse the slides in lysis solution overnight at 4°C.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer for 20 minutes to allow DNA unwinding, followed by electrophoresis at 25V for 30 minutes.
-
Staining and Visualization: Neutralize the slides, stain with a DNA-binding dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Image Analysis: Analyze the images using comet scoring software to determine the percentage of DNA in the comet tail.
Western Blotting
-
Cell Lysis: Treat U87-MG cells with the IC50 concentrations of the drugs for 24 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.[5]
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat U87-MG cells with the IC50 concentrations of the drugs for 48 hours. Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[7][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Conclusion
The experimental data presented in this guide strongly supports the proposed dual mechanism of action for this compound X. Its ability to both induce DNA damage and inhibit the PI3K/AKT survival pathway results in superior cytotoxic and pro-apoptotic activity compared to traditional this compound agents and PARP inhibitors in the tested glioblastoma cell line. These findings highlight this compound X as a promising candidate for further preclinical and clinical development. The detailed protocols and visual aids provided herein offer a robust framework for the continued investigation and validation of novel anticancer compounds.
References
- 1. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazenes and triazines, Triazenes [ebrary.net]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
comparative analysis of different triazene synthesis methods
A Comparative Guide to Triazene Synthesis Methodologies
For researchers and professionals in the field of drug development and organic chemistry, the synthesis of triazenes is a critical process due to their role as versatile intermediates and their presence in pharmacologically active compounds. This guide provides a comparative analysis of three prominent methods for synthesizing acyclic triazenes: the classical diazonium coupling with secondary amines, the use of organometallic reagents with organic azides, and a modern approach involving arylazo sulfones.
Comparative Performance of this compound Synthesis Methods
The selection of a synthetic route for triazenes can significantly impact yield, reaction time, and substrate scope. The following table summarizes the quantitative data associated with each of the three discussed methods, offering a clear comparison to aid in methodological choice.
| Method | Key Reagents | Typical Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
| Diazonium Coupling | Primary Aromatic Amine, NaNO₂, Acid (e.g., HCl), Secondary Amine | Water, Acetonitrile | 0 - 5 °C | 5 - 20 min | Good to Excellent[1] | A widely used, traditional method. Diazonium intermediates can be unstable.[2] |
| Grignard Reagent & Organic Azide | Grignard Reagent, 1-azido-4-iodobutane (B3378850) or 4-azidobutyl-4-methylbenzenesulfonate | THF | 50 °C | 2 h | 54 - 71%[3] | A one-pot method suitable for a range of aryl, heteroaryl, and vinyl triazenes.[3][4] |
| Arylazo Sulfone & Amine | Arylazo Sulfone, Amine, Base (e.g., NaHCO₃) | Methanol (B129727) | Room Temp. | Not specified, likely short | up to 92%[2] | A modern, base-promoted method with high atom utilization and good air compatibility.[2][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published procedures and offer a step-by-step guide for laboratory implementation.
Method 1: Diazonium Coupling with Secondary Amines
This method involves the diazotization of a primary aromatic amine followed by coupling with a secondary amine.
Experimental Protocol:
-
Dissolve the primary aromatic amine in a suitable acidic solution (e.g., hydrochloric acid in water) and cool the mixture to 0-5 °C in an ice bath.[6]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) to the amine solution while maintaining the temperature below 5 °C. Stir the mixture for a short period (e.g., 5 minutes) to ensure complete formation of the diazonium salt.[6]
-
In a separate flask, dissolve the secondary amine in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the secondary amine solution, again keeping the temperature at 0-5 °C.
-
Stir the reaction mixture for an appropriate amount of time (e.g., 10 minutes) to allow for the coupling reaction to complete.[6]
-
The this compound product can then be isolated by filtration or extraction, followed by purification.
Method 2: Reaction of Grignard Reagents with Organic Azides
This one-pot synthesis provides a versatile route to trisubstituted triazenes.[3]
Experimental Protocol:
-
Prepare the Grignard reagent from the corresponding organic halide and magnesium turnings in anhydrous THF under an inert atmosphere.
-
To this solution of the Grignard reagent, add a solution of either 1-azido-4-iodobutane or 4-azidobutyl-4-methylbenzenesulfonate in THF.[3]
-
Heat the reaction mixture at 50 °C for 2 hours.[3]
-
After the reaction is complete, quench the reaction with an aqueous solution.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired trisubstituted this compound.[3]
Method 3: Base-Promoted Reaction of Arylazo Sulfones with Amines
This modern approach offers high yields and mild reaction conditions.[2]
Experimental Protocol:
-
In a reaction vessel, combine the arylazo sulfone, the amine (primary or secondary), and a base such as sodium bicarbonate (NaHCO₃).[2]
-
Add methanol as the solvent and stir the mixture at room temperature.[2]
-
Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent and partitioning the residue between water and an organic solvent.
-
The organic layer is then dried and concentrated, and the product is purified, typically by column chromatography, to give the pure this compound.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.
Caption: Workflow for this compound Synthesis via Diazonium Coupling.
Caption: One-Pot Synthesis of Triazenes using Grignard Reagents.
Caption: this compound Synthesis from Arylazo Sulfones and Amines.
References
Cross-Validation of Triazene Bioactivity in Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of various triazene derivatives across different cancer cell lines. The data presented is compiled from recent studies to facilitate the objective assessment of their potential as anticancer agents.
The antiproliferative activity of novel synthesized this compound compounds has been evaluated against a panel of human cancer cell lines, with promising results indicating broad-spectrum efficacy for certain derivatives. This guide summarizes key quantitative data, details common experimental protocols, and visualizes a critical signaling pathway implicated in the mechanism of action of these compounds.
Comparative Bioactivity of this compound Derivatives
The cytotoxic effects of various this compound derivatives were assessed across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to quantify their antiproliferative activity. The results, summarized in the table below, highlight the differential sensitivity of various cell lines to these compounds.
| Compound | HCT116 (Colon) IC50 (µM) | A-172 (Glioblastoma) IC50 (µM) | Hs-578T (Breast) IC50 (µM) | MCF7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | PC3 (Prostate) IC50 (µM) | HT29 (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HL60 (Leukemia) IC50 (µM) | K562 (Leukemia) IC50 (µM) | Jurkat (T-cell leukemia) IC50 (µM) |
| Compound 7a | ✓ | ✓ | ✓ | ||||||||
| Compound 7e | ✓ | ✓ | ✓ | ||||||||
| Compound A | 1.51 ± 0.26 | 1.12 ± 0.30 | 1.24 ± 0.20 | 2.82 ± 0.49 | 8.87 ± 2.1 | 2.3 ± 0.51 | 2.1 ± 0.70 | 1.2 ± 0.40 | |||
| Compound C | 0.56 | 0.59 | |||||||||
| Compound E | 3-15.54 | 3-15.54 | 3-15.54 | 3-15.54 | 3-15.54 | 3-15.54 | 3-15.54 | 3-15.54 | |||
| Compound 45 | 1.34-4.56 | ✓ | |||||||||
| Compound 59 | |||||||||||
| Compound 60 | |||||||||||
| Compound 68 | ✓ | 1.25-8.66 | 1.48-14.9 | ||||||||
| Compound 69 | 1.25 | ||||||||||
| Compound 70 | 1.48 |
Note: "✓" indicates that the compound was tested and showed activity, but specific IC50 values were not provided in a comparable format in the initial sources. The IC50 values for some compounds are presented as a range, reflecting their activity across multiple cell lines not individually listed. For detailed information, please refer to the original research articles.
Experimental Protocols
The following section outlines a standard methodology for determining the in vitro anticancer activity of this compound compounds, based on commonly cited experimental procedures.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in the bioactivity assessment and the potential mechanism of action of this compound compounds, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the IC50 of this compound compounds using the MTT assay.
Many this compound derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound compounds.
Concluding Remarks
The cross-validation of bioactivity data reveals that several this compound derivatives exhibit potent antiproliferative effects against a diverse range of cancer cell lines. The variability in IC50 values underscores the importance of cell line-specific testing in the early stages of drug discovery. The methodologies outlined provide a standardized framework for such evaluations. Further research into the precise mechanisms of action, such as the inhibition of the PI3K/AKT/mTOR pathway, will be crucial for the continued development of these promising anticancer agents.
References
A Comparative Analysis of the Cytotoxicity of Novel Triazene Analogues
In the landscape of anticancer drug discovery, triazene analogues continue to be a focal point of research due to their potent cytotoxic activities. This guide provides a comparative overview of the cytotoxic profiles of several novel this compound derivatives against a panel of human cancer cell lines, supported by experimental data and detailed protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and future research directions.
Cytotoxicity Profile of this compound Analogues
The cytotoxic efficacy of various this compound analogues was evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the differential sensitivity of cancer cells to these analogues.
| Compound ID | Analogue Name | Cell Line | IC50 (µM) |
| C | 1,3-bis(2-ethoxyphenyl)this compound | PC3 (Prostate Cancer) | 0.560 |
| HT29 (Colon Cancer) | 1.23 | ||
| Hela (Cervical Cancer) | 2.54 | ||
| HL60 (Leukemia) | 0.89 | ||
| Jurkat (T-cell Leukemia) | 1.56 | ||
| K562 (Chronic Myelogenous Leukemia) | 3.33 | ||
| MCF7 (Breast Cancer) | 2.87 | ||
| HepG2 (Liver Cancer) | 1.98 | ||
| HUVEC (Normal Endothelial Cells) | 12.61 | ||
| E | 1-(4-nitrophenyl)-3-(2-hydroxyethyl)this compound | PC3 (Prostate Cancer) | 3.00 |
| HT29 (Colon Cancer) | 8.76 | ||
| Hela (Cervical Cancer) | 10.21 | ||
| HL60 (Leukemia) | 5.43 | ||
| Jurkat (T-cell Leukemia) | 15.54 | ||
| K562 (Chronic Myelogenous Leukemia) | 12.87 | ||
| MCF7 (Breast Cancer) | 9.87 | ||
| HepG2 (Liver Cancer) | 11.45 | ||
| 14 | A specific 1,3,5-triazine (B166579) derivative | A549 (Lung Cancer) | 5.15 |
| MCF-7 (Breast Cancer) | 6.37 | ||
| HCT116 (Colon Cancer) | 8.44 | ||
| HepG2 (Liver Cancer) | 6.23 | ||
| VERO (Normal Kidney Cells) | 42.32 - 55.20 | ||
| 13c | (R)-4-((4-(3-methoxyphenoxy)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile | MCF-7 (Breast Cancer) | 8.04 |
| A549 (Lung Cancer) | 12.24 | ||
| 4c | A symmetrical chlorophenylamino-s-triazine derivative | C26 (Colon Carcinoma) | 1.71 |
| MCF7 (Breast Cancer) | 6.85 | ||
| MM130 | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide | HCT 116 (Colon Cancer) | 0.39 - 0.6 |
| PC-3 (Prostate Cancer) | 0.17 - 0.36 | ||
| BxPC-3 (Pancreatic Cancer) | 0.13 - 0.26 |
Data compiled from multiple studies for comparative purposes.[1][4][5][6][7]
Among the synthesized compounds, 1,3-bis(2-ethoxyphenyl)this compound (Compound C) demonstrated significant efficacy and selectivity, with IC50 values ranging from 0.560 to 3.33 µM across various cancer cell lines, while showing considerably lower toxicity towards the normal HUVEC cell line (IC50 of 12.61 µM)[1]. In contrast, 1-(4-nitrophenyl)-3-(2-hydroxyethyl)this compound (Compound E) exhibited weaker cytotoxic effects[1]. Other noteworthy analogues include a 1,3,5-triazine derivative (Compound 14) which showed potent activity against four cancer cell lines with IC50 values between 5.15 and 8.44 µM, and another analogue (13c) that displayed strong cytotoxicity against MCF-7 and A549 cell lines[4][6]. Furthermore, a symmetrical chlorophenylamino-s-triazine derivative (4c) and a pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide (MM130) also demonstrated potent anticancer properties[5][7].
Experimental Protocols
The evaluation of the cytotoxic activity of the this compound analogues was primarily conducted using the Lactate (B86563) Dehydrogenase (LDH) assay and the MTT assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[1]
-
Cell Culture: Human cancer cell lines (PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG2) and a non-cancerous cell line (HUVEC) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the this compound analogues for a specified period.
-
LDH Measurement: After incubation, the culture supernatant was collected to measure the amount of LDH released. The LDH activity was determined by a coupled enzymatic reaction. In this reaction, LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH/H+. This NADH/H+ then reacts with a tetrazolium salt in the presence of a catalyst to form a red formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product was measured at 490 nm using a microplate reader. The percentage of cytotoxicity was calculated relative to control cells, and the IC50 values were determined from the dose-response curves.[1]
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HCT116, HepG2) were seeded in 96-well plates at a specific density and allowed to attach overnight.[6]
-
Compound Incubation: The cells were then treated with different concentrations of the this compound analogues and incubated for a predetermined duration (e.g., 72 hours).[5]
-
MTT Reagent Addition: Following treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.
-
Formazan Solubilization: After a few hours of incubation, the resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were then calculated from the resulting data.
Mechanism of Action: DNA Alkylation Pathway
The cytotoxic effects of many this compound compounds are attributed to their ability to act as alkylating agents.[2] Clinically used triazenes like dacarbazine (B1669748) and temozolomide (B1682018) undergo metabolic activation to form a highly reactive methyldiazonium ion.[2][8] This cation then methylates DNA, primarily at the O6 position of guanine, forming O6-methylguanine adducts.[2] These adducts can lead to base mismatches during DNA replication, triggering futile cycles of DNA mismatch repair (MMR), which can ultimately result in cell cycle arrest and apoptosis.[2][3][9] The cellular resistance to triazenes is often associated with the activity of the DNA repair protein O6-alkylguanine-DNA-alkyltransferase (MGMT), which removes the methyl group from the O6 position of guanine.[2]
Caption: Mechanism of this compound-induced cytotoxicity.
This guide provides a snapshot of the current research on the cytotoxicity of this compound analogues. The presented data underscores the potential of these compounds as anticancer agents and highlights the importance of continued investigation into their structure-activity relationships and mechanisms of action.
References
- 1. Synthesis, and In-vitro Cytotoxicity Studies of a Series of this compound Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]
- 8. Triazenes and triazines, Triazenes [ebrary.net]
- 9. researchgate.net [researchgate.net]
The Triazene Handle: A Critical Evaluation for Bioorthogonal Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of 1,2,4-triazines as a bioorthogonal handle, offering a comparative analysis against established methods, supported by experimental data and detailed protocols.
In the expanding landscape of bioorthogonal chemistry, the quest for novel, stable, and versatile chemical reporters is paramount. The 1,2,4-triazine (B1199460) moiety has emerged as a promising candidate, offering a unique balance of stability and reactivity. This guide provides an in-depth comparison of the triazene handle with other widely used bioorthogonal reporters, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal tool for their specific applications.
Performance Comparison of Bioorthogonal Reactions
The selection of a bioorthogonal reaction is a critical decision, guided by factors such as reaction kinetics, stability of the reactants, and potential for side reactions. The following table summarizes key quantitative performance metrics for the 1,2,4-triazine ligation and its alternatives.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Triazine Ligation (iEDDA) | 1,2,4-Triazine + trans-Cyclooctene (B1233481) (TCO) | ~0.1 - 10 [1][2] | High stability, catalyst-free, orthogonal to tetrazines. [1][3] | Slower kinetics compared to tetrazines. [3] |
| Triazine Ligation (iEDDA) | 1,2,4-Triazine + Bicyclononyne (BCN) | ~10⁻⁴ - 10⁻³ [4] | High stability, catalyst-free. | Very slow kinetics. |
| Tetrazine Ligation (iEDDA) | Tetrazine + trans-Cyclooctene (TCO) | ~10³ - 10⁶[5] | Extremely fast kinetics, catalyst-free.[6] | Lower stability compared to triazines.[3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DIBO, BCN) | ~0.1 - 1 | Catalyst-free, widely used. | Slower than iEDDA reactions. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | ~10² - 10³ | Fast kinetics, high yield. | Requires cytotoxic copper catalyst.[7] |
| Staudinger Ligation | Azide + Phosphine (B1218219) | ~10⁻³ - 10⁻² | First bioorthogonal reaction, no catalyst. | Slow kinetics, phosphine reagents can be oxidized.[7] |
Note: The second-order rate constants (k₂) are approximate values and can vary depending on the specific derivatives and reaction conditions.
The Chemistry of this compound Bioorthogonal Ligation
The bioorthogonal reaction of 1,2,4-triazines proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is highly selective and proceeds readily in aqueous, biological environments without the need for a catalyst. The enhanced stability of the triazine ring compared to the more commonly used tetrazine makes it an attractive option for long-term labeling studies.[1][3] However, this increased stability comes at the cost of slower reaction kinetics.[3]
Experimental Protocols
The following protocols provide a general framework for the labeling of a protein of interest using a 1,2,4-triazine handle.
Protocol 1: Introduction of the this compound Handle into a Protein
This protocol outlines the site-specific incorporation of a triazine-containing unnatural amino acid (UAA) into a protein of interest using amber suppression technology.
Materials:
-
Plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the triazine-UAA.
-
Triazine-containing UAA (e.g., 5-(pyridin-2-yl)-1,2,4-triazine-alanine).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Standard cell culture and protein expression reagents.
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the plasmid encoding the protein of interest and the plasmid for the synthetase/tRNA pair.
-
Expression: Grow the transformed cells in minimal media supplemented with the triazine-UAA. Induce protein expression with IPTG at the appropriate cell density.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purification: Purify the triazine-labeled protein from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography).
-
Verification: Confirm the incorporation of the triazine-UAA by mass spectrometry.
Protocol 2: Bioorthogonal Labeling with a TCO-Functionalized Probe
This protocol describes the reaction between the triazine-modified protein and a TCO-functionalized probe (e.g., a fluorescent dye).
Materials:
-
Purified triazine-labeled protein.
-
TCO-functionalized probe (e.g., TCO-PEG-Fluorophore).
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
Methodology:
-
Reactant Preparation: Prepare a solution of the triazine-labeled protein in the reaction buffer. Dissolve the TCO-functionalized probe in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Mix the triazine-labeled protein with a slight molar excess (1.5 to 5-fold) of the TCO-functionalized probe.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the specific triazine and TCO derivatives used and can range from 1 to 24 hours.
-
Monitoring (Optional): The progress of the reaction can be monitored by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.
-
Purification: Remove the excess, unreacted TCO-probe using a desalting column or dialysis.
Visualizing the Workflow
The following diagrams illustrate the key steps in the validation and application of triazenes as bioorthogonal handles.
Caption: Experimental workflow for site-specific protein labeling using a this compound handle.
Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction of a 1,2,4-triazine with TCO.
Conclusion
The 1,2,4-triazine handle represents a valuable addition to the bioorthogonal chemistry toolkit. Its exceptional stability makes it particularly well-suited for long-term studies where the degradation of the bioorthogonal handle is a concern. While its reaction kinetics are slower than those of the highly reactive tetrazines, they are still sufficiently rapid for many applications. The mutual orthogonality with the tetrazine/dienophile reaction pair opens up possibilities for dual-labeling experiments. For researchers in drug development and chemical biology, the this compound handle offers a reliable and robust method for the precise modification of biomolecules, enabling a deeper understanding of complex biological processes. The choice between a this compound and other bioorthogonal handles will ultimately depend on the specific requirements of the experiment, with the this compound being the handle of choice when stability is the highest priority.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazines Are Versatile Bioorthogonal Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Triazene and Tetrazine Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the design and efficacy of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker dictates the stability of the conjugate in circulation, the efficiency of payload release at the target site, and ultimately, the therapeutic window of the drug. This guide provides a comprehensive comparative study of two important classes of linkers: triazenes and tetrazines, offering insights into their respective chemistries, performance characteristics, and applications in drug development.
Introduction to Triazene and Tetrazine Linkers
This compound and tetrazine linkers offer distinct approaches to bioconjugation and payload release. Aryl triazenes are known for their susceptibility to cleavage under acidic conditions, making them attractive for pH-dependent drug release in the tumor microenvironment or within endosomal compartments. Tetrazine linkers, on the other hand, are renowned for their role in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained dienophiles, which allows for exceptionally fast and specific conjugation.
Comparative Data on Linker Performance
The choice between a this compound and a tetrazine linker depends on the desired conjugation strategy and release mechanism. The following tables summarize key quantitative data on their stability and reaction kinetics.
Table 1: Stability of this compound and Tetrazine Linkers
| Linker Type | Linker Subclass/Example | Medium | Temperature (°C) | Half-life (t½) | Reference |
| This compound | Aminoacyltriazenes | Isotonic phosphate (B84403) buffer | 37 | 26 - 619 minutes | [1] |
| Aminoacyltriazenes | 80% Human plasma | 37 | 41 - 180 minutes | [1] | |
| Aryl this compound | pH > 7 | Room Temperature | Generally stable | [2] | |
| Tetrazine | Dihydropyridazine (B8628806) (post-reaction) | Human serum and plasma | 37 | > 5 days | [3] |
| Pyridinium triazine | PBS buffer (pH 7.4) | 37 | > 1 week | ||
| Various tetrazine derivatives | DMEM + 10% FBS | 37 | Variable (minutes to >24h) | [1] |
Table 2: Reaction Kinetics of Tetrazine Linkers
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | Not specified | Not specified | 2000 | |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO | PBS | 37 | ~10000 | [1] |
| Triazolyl-tetrazine | axial-TCO | PBS | 37 | 10332 | [1] |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO | PBS | 37 | < 2000 | [1] |
| Methyl-tetrazine (Me-Tz) | axial-TCO | PBS | 37 | < 2000 | [1] |
Chemical Structures and Reaction Mechanisms
The fundamental differences in the chemistry of this compound and tetrazine linkers are visualized in the following diagrams.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers.
Protocol 1: Synthesis of an Aryl this compound-Linked Antibody-Drug Conjugate
Objective: To conjugate a drug to an antibody via a pH-sensitive aryl this compound linker.
Materials:
-
Antibody solution (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 8.5.
-
Drug-linker construct with a terminal aromatic amine.
-
Sodium nitrite (B80452) (NaNO₂).
-
Hydrochloric acid (HCl), 1M.
-
Reaction buffer: Borate buffer, pH 8.5.
-
Quenching solution: Saturated solution of a scavenger like tyrosine or histidine.
-
Purification column (e.g., size-exclusion chromatography).
Methodology:
-
Diazonium Salt Formation: a. Dissolve the drug-linker construct in 1M HCl at 0-4°C. b. Add a stoichiometric amount of pre-chilled NaNO₂ solution dropwise while maintaining the temperature at 0-4°C. c. Stir the reaction for 15-30 minutes to form the aryl diazonium salt. This species is unstable and should be used immediately.
-
Antibody Conjugation: a. Adjust the pH of the antibody solution to 8.5 with the reaction buffer. b. Slowly add the freshly prepared diazonium salt solution to the antibody solution. The reaction targets electron-rich amino acid residues like tyrosine and histidine. c. Allow the reaction to proceed for 1-2 hours at 4°C with gentle stirring.
-
Quenching and Purification: a. Add the quenching solution to the reaction mixture to consume any unreacted diazonium salt. b. Purify the ADC using a size-exclusion chromatography column to remove unreacted drug-linker and quenching agent. c. Characterize the conjugate for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.
Protocol 2: Formation of a Tetrazine-Linked ADC via iEDDA Reaction
Objective: To conjugate a TCO-modified drug to a tetrazine-functionalized antibody.
Materials:
-
Tetrazine-functionalized antibody in PBS, pH 7.4.
-
Trans-cyclooctene (TCO)-modified drug-linker.
-
PBS, pH 7.4.
-
Size-exclusion chromatography (SEC) system.
Methodology:
-
Reaction Setup: a. In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4. The final antibody concentration should be in the range of 1-5 mg/mL.
-
Incubation: a. Incubate the reaction mixture for 30-60 minutes at 37°C. The reaction is typically very fast.
-
Purification and Characterization: a. Purify the resulting ADC using an SEC system to remove excess TCO-drug-linker. b. Characterize the final ADC to determine the DAR, assess the level of aggregation by SEC, and confirm the integrity of the ADC by SDS-PAGE analysis.[3]
Protocol 3: Comparative Stability Assessment in Human Plasma
Objective: To compare the stability of this compound- and tetrazine-linked ADCs in human plasma.
Materials:
-
This compound-linked ADC.
-
Tetrazine-linked ADC.
-
Human plasma.
-
Incubator at 37°C.
-
LC-MS/MS system.
Methodology:
-
Incubation: a. Dilute each ADC to a final concentration of 1 mg/mL in human plasma. b. Incubate the samples at 37°C.
-
Time-Point Sampling: a. At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample. b. Immediately quench any further degradation by adding a protein precipitation agent (e.g., acetonitrile (B52724) with an internal standard) and flash-freezing.
-
Analysis: a. Process the samples to extract the ADC and any released drug. b. Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and/or the concentration of released payload.
-
Data Interpretation: a. Plot the percentage of intact ADC or the concentration of released drug over time. b. Calculate the half-life (t½) of each conjugate in human plasma.
Protocol 4: pH-Dependent Cleavage of a this compound-Linked ADC
Objective: To determine the cleavage kinetics of a this compound-linked ADC at different pH values.
Materials:
-
This compound-linked ADC.
-
A series of buffers with varying pH (e.g., pH 7.4, 6.5, 5.5).
-
Incubator at 37°C.
-
HPLC or LC-MS system.
Methodology:
-
Reaction Setup: a. Dilute the this compound-linked ADC into each of the different pH buffers to a final concentration of 1 mg/mL.
-
Incubation and Sampling: a. Incubate the samples at 37°C. b. At various time points, take aliquots and quench the reaction.
-
Analysis: a. Analyze the samples by HPLC or LC-MS to quantify the amount of released drug.
-
Data Analysis: a. Plot the concentration of the released drug as a function of time for each pH. b. Determine the rate of cleavage at each pH to establish the pH-sensitivity profile of the linker.
Comparative Workflow for ADC Development
The following diagram illustrates a comparative workflow for developing ADCs using this compound and tetrazine linkers.
Discussion and Conclusion
This compound Linkers:
-
Advantages: Offer a pH-sensitive release mechanism, which can be advantageous for targeting the acidic tumor microenvironment or for release within endosomes. The conjugation chemistry, while requiring careful control, utilizes relatively straightforward reagents.
-
Disadvantages: The in situ formation of reactive diazonium salts requires precise temperature and pH control. The stability of the resulting this compound linkage can be variable and may lead to premature drug release in circulation. Quantitative data on their performance in ADCs is less abundant compared to tetrazines.
Tetrazine Linkers:
-
Advantages: The iEDDA reaction is exceptionally fast and highly specific, allowing for rapid and clean conjugation under mild, physiological conditions. The resulting dihydropyridazine linkage is generally very stable in plasma. This bioorthogonal approach also enables pre-targeting strategies.[3]
-
Disadvantages: The synthesis of functionalized tetrazines and strained dienophiles can be complex. There is an inherent trade-off between the reactivity of the tetrazine and its stability; more reactive tetrazines tend to be less stable in aqueous environments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Triazene Inhibitors: A Comparative Guide
For researchers and drug development professionals, confirming that a novel inhibitor binds to its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of key experimental methods for confirming the target engagement of triazene inhibitors, a class of compounds with diverse therapeutic potential, including roles as anticancer agents targeting kinases. We will delve into the principles, protocols, and data interpretation of three prominent techniques: Cellular Thermal Shift Assay (CETSA), Chemical Proteomics, and Photoaffinity Labeling.
Comparison of Target Engagement Methods
The selection of a target engagement method depends on various factors, including the availability of specific reagents, the desired throughput, and the nature of the inhibitor-target interaction. The following table summarizes the key characteristics of the three methods discussed in this guide.
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (e.g., Kinobeads) | Photoaffinity Labeling |
| Principle | Ligand-induced thermal stabilization of the target protein. | Affinity capture of target proteins using immobilized broad-spectrum inhibitors. | Covalent cross-linking of the inhibitor to its target upon photoactivation. |
| Inhibitor Modification | Not required (label-free). | Not required for the test compound. | Requires synthesis of a photo-reactive probe. |
| Cellular Context | Intact cells or cell lysates. | Cell lysates. | Intact cells or cell lysates. |
| Primary Readout | Change in protein thermal stability (melting temperature shift, ΔTm). | Relative abundance of proteins bound to the affinity matrix. | Identification of covalently labeled proteins. |
| Throughput | Low (Western Blot) to high (MS-based). | High (MS-based). | Low to medium. |
| Key Advantages | Confirms target binding in a physiological context without modifying the compound. | Unbiased, proteome-wide screening of targets. | Provides direct evidence of binding and can identify the binding site. |
| Key Limitations | Not all proteins are amenable to thermal stabilization; indirect measure of binding. | Competition-based, may not detect non-competitive inhibitors; requires cell lysis. | Probe synthesis can be challenging; UV irradiation can cause cell damage. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to monitor drug-target engagement in a cellular environment.[1][2] It is based on the principle that the binding of a ligand, such as a this compound inhibitor, can alter the thermal stability of its target protein.[2] This change in stability is measured by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Treat cultured cells with the this compound inhibitor at the desired concentration or with a vehicle control (e.g., DMSO). Incubate for a time sufficient to allow target engagement.
-
Cell Lysis (for lysate-based CETSA): Harvest and lyse the cells to prepare a cell lysate.
-
Heating: Aliquot the cell lysate or intact cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve between the inhibitor-treated and vehicle-treated samples indicates target engagement.
Chemical Proteomics
Chemical proteomics approaches, such as the use of kinobeads, are invaluable for unbiased target identification and selectivity profiling of inhibitors.[3][4] These methods utilize affinity matrices functionalized with broad-spectrum inhibitors to capture a large number of kinases from a cell lysate. The binding of a specific this compound inhibitor to its target kinase can then be detected by its ability to compete with the affinity matrix, leading to a reduced abundance of the target protein in the captured fraction.[4]
Experimental Protocol: Kinobeads-based Competition Assay
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Inhibitor Incubation: Incubate the cell lysate with the this compound inhibitor at various concentrations or with a vehicle control.
-
Affinity Enrichment: Add the kinobeads slurry to the inhibitor-treated lysates and incubate to allow for the binding of kinases to the beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: Compare the abundance of each identified kinase in the inhibitor-treated samples to the vehicle control. A dose-dependent decrease in the abundance of a kinase indicates that it is a target of the this compound inhibitor.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to directly identify the protein targets of a small molecule inhibitor.[5][6] This method involves the use of a chemically modified version of the inhibitor that incorporates a photoreactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye).[4] Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with the target protein, allowing for its subsequent identification.
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis: Synthesize a photoaffinity probe by chemically modifying the this compound inhibitor to include a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin).[6]
-
Cell Incubation: Incubate cells or cell lysates with the photoaffinity probe.
-
UV Irradiation: Expose the samples to UV light of a specific wavelength to induce covalent cross-linking between the probe and its target protein(s).[5]
-
Cell Lysis (if using intact cells): Lyse the cells to release the proteins.
-
Affinity Purification (for biotinylated probes): Use streptavidin-coated beads to enrich the biotinylated protein-probe complexes.
-
Protein Identification: Identify the labeled proteins by mass spectrometry or visualize them by in-gel fluorescence (for fluorescent probes).
-
Validation: Confirm the identified targets using orthogonal methods, such as Western blotting or genetic approaches.
Quantitative Data for this compound Inhibitors
The following table presents examples of this compound inhibitors and their reported target engagement data. While a direct comparison of different target engagement methods for the same compound is often unavailable in the literature, this data provides insights into the potency of these compounds against their intended targets.
| This compound Compound | Target(s) | Assay | Reported Value (IC50) |
| Compound 6h | PI3Kα/mTOR | In vitro kinase assay | PI3Kα: 0.04 µM, mTOR: 0.12 µM[7] |
| Compound 4f | EGFR | In vitro kinase assay | 61 nM[1] |
| Covalent this compound 1 | BTK | Homogeneous Time-Resolved Fluorescence (HTRF) | 16 nM[8] |
Signaling Pathways Targeted by this compound Inhibitors
Many this compound-based inhibitors have been developed to target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and EGFR pathways. Understanding these pathways is crucial for interpreting the downstream effects of target engagement.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9][10] this compound inhibitors targeting PI3K and/or mTOR can effectively block this pathway.[7][11]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell proliferation and survival.[12] this compound derivatives have been developed as EGFR inhibitors.[1][12]
References
- 1. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Validating the Specificity of a Triazene-Based Probe: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a chemical probe's specificity is paramount to ensure reliable and reproducible experimental outcomes. This guide provides an objective comparison of a triazene-based probe against alternative probes in two distinct applications: fluorescent detection of metal ions and Positron Emission Tomography (PET) imaging of integrin αvβ3. The performance of these probes is supported by experimental data, and detailed methodologies for key experiments are provided.
I. This compound-Based Fluorescent Probe for Fe³⁺ Detection
A novel rhodamine B-based fluorescent probe functionalized with 2,4-dichloro-1,3,5-triazine (B113473) (RhB-DCT) has been developed for the selective detection of ferric ions (Fe³⁺)[1]. The triazine moiety enhances the selectivity and sensitivity of the probe.
The performance of the this compound-functionalized rhodamine probe (RhB-DCT) is compared with other fluorescent probes for Fe³⁺ detection, including a standard rhodamine-based probe and carbon dots (C-dots).
| Probe | Analyte | Detection Limit (LOD) | Linear Range | Response Time | Key Advantages | Reference |
| RhB-DCT (this compound-based) | Fe³⁺ | 0.0521 µM | 5 - 100 µM | < 1 minute | High selectivity, rapid response, broad pH stability (4-13) | [1] |
| Rhodamine-based (generic) | Cu²⁺ | 0.12 µM | 0.4 - 20 µM | < 5 minutes | Good sensitivity and selectivity for Cu²⁺ | [2] |
| Carbon Dots (C-dots) | Fe³⁺ | 1.68 µM | 0 - 1200 µM | Not specified | Facile synthesis, good reliability in environmental samples | [3] |
Selectivity Assay for RhB-DCT Probe:
-
Prepare a stock solution of the RhB-DCT probe.
-
Prepare separate solutions of various metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺, etc.) of the same concentration.
-
To individual cuvettes containing the RhB-DCT probe solution, add an equal volume of each metal ion solution.
-
Measure the UV-vis absorption and fluorescence emission spectra for each sample.
-
The selectivity is determined by comparing the spectral changes induced by Fe³⁺ with those of other metal ions. A significant and specific change in the presence of Fe³⁺ indicates high selectivity[1].
Determination of Detection Limit (LOD) for RhB-DCT:
-
Prepare a series of solutions with decreasing concentrations of Fe³⁺.
-
Add the RhB-DCT probe to each solution and measure the fluorescence intensity.
-
Plot the fluorescence intensity as a function of Fe³⁺ concentration.
-
The LOD is calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve at low concentrations[2].
Caption: Workflow for validating the specificity of the RhB-DCT probe for Fe³⁺ detection.
II. This compound-Based PET Imaging Probe for Integrin αvβ3
A modular triazine-based platform has been utilized to develop PET imaging probes targeting the integrin αvβ3 receptor, which is overexpressed in many types of cancer. These probes are typically conjugated with a targeting moiety, such as a cyclic RGD (arginine-glycine-aspartic acid) peptide, and a chelator for radiolabeling, like DOTA[4][5][6].
The binding affinity and tumor uptake of a triazine-based dimeric RGD probe are compared with other RGD-based PET probes for integrin αvβ3 imaging.
| Probe | Target | Binding Affinity (IC₅₀) | Tumor Uptake (%ID/g at 4h p.i.) | Key Advantages | Reference |
| DOTA-TZ-Bis-cyclo(RGDfK) (this compound-based) | Integrin αvβ3 | 178.5 ± 57.1 nM | 1.15 ± 0.10 | Modular platform for multivalent targeting | [4][6] |
| [¹⁸F]Galacto-RGD | Integrin αvβ3 | Not specified in provided abstracts | Good tumor/background ratios | First PET tracer for this target used in humans | [7] |
| ⁶⁴Cu-DOTA-E[E[c(RGDfK)]₂]₂ (Tetrameric RGD) | Integrin αvβ3 | 16.6 ± 1.3 nM | 4.56 ± 0.51 (at 24h p.i.) | Higher receptor binding affinity | [7][8] |
| ⁶⁴Cu-DOTA-E{E[c(RGDyK)]₂}₂ (Octameric RGD) | Integrin αvβ3 | 10 nM | Not specified in provided abstracts | Significantly higher binding avidity | [8] |
%ID/g = percentage of injected dose per gram of tissue
In Vitro Cell Binding Assay (Competitive Displacement):
-
Culture U87MG human glioblastoma cells, which express integrin αvβ3.
-
Incubate the cells with a radiolabeled ligand that binds to integrin αvβ3 (e.g., I¹²⁵-Echistatin) in the presence of increasing concentrations of the unlabeled test probe (e.g., DOTA-TZ-Bis-cyclo(RGDfK)).
-
After incubation, wash the cells to remove unbound ligand and measure the remaining radioactivity.
-
The IC₅₀ value, which is the concentration of the probe that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by nonlinear regression analysis[4][6].
In Vivo Biodistribution Studies:
-
Implant tumor cells (e.g., U87MG) into immunodeficient mice.
-
Once tumors reach a suitable size, inject the radiolabeled PET probe intravenously into the mice.
-
At various time points post-injection (p.i.), euthanize the mice and dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g)[4][6][9]. To confirm specificity, a blocking experiment can be performed where a group of mice is co-injected with an excess of unlabeled RGD peptide[9].
Caption: A flowchart illustrating the in vitro and in vivo validation process for a this compound-based PET imaging probe.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Triazine-based tool box for developing peptidic PET imaging probes: syntheses, microfluidic radiolabeling, and structure-activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triazine-Based Tool Box for Developing Peptidic PET Imaging Probes: Syntheses, Microfluidic Radiolabeling, and Structure–Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Imaging of Integrin αVβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Assessment: Novel Triazenes Versus Temozolomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of emerging triazene compounds against the current standard-of-care alkylating agent, temozolomide (B1682018) (TMZ). The following sections detail available preclinical data, experimental methodologies, and the underlying mechanisms of action to inform future research and development in cancer therapeutics. While direct head-to-head in vivo comparative studies are emerging, this guide synthesizes the currently available data from in vitro and limited in vivo preclinical models.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of novel this compound analogs compared to temozolomide in various cancer cell lines. This in vitro data is often a precursor to in vivo studies and provides a basis for comparing their potential efficacy.
Table 1: In Vitro Cytotoxicity (IC50) of Novel Imidazotetrazine Analogs vs. Temozolomide in Glioblastoma Cell Lines
| Compound | Cell Line | MGMT Status | IC50 (µM) | Reference |
| Temozolomide | U251 | Negative | >100 | [1] |
| U87MG | Negative | 412 | [1] | |
| T98G | Positive | 982 | [1] | |
| U118MG | Positive | 291 | [1] | |
| DP68 | U251 | Negative | 5.2 | [1] |
| U87MG | Negative | 14 | [1] | |
| T98G | Positive | 11.3 | [1] | |
| U118MG | Positive | 10 | [1] | |
| DP86 | U251 | Negative | 33 | [1] |
| U87MG | Negative | 102 | [1] | |
| T98G | Positive | 141 | [1] | |
| U118MG | Positive | 60 | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of C8-Substituted Temozolomide Analogs vs. Temozolomide in Resistant Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Resistance Mechanism | IC50 (µM) | Reference |
| Temozolomide | T98G | Glioblastoma | High MGMT | >1000 | [2] |
| HCT116 | Colorectal Carcinoma | MMR Deficient | >1000 | [2] | |
| Analog 377 | T98G | Glioblastoma | High MGMT | 62.50 | [2] |
| HCT116 | Colorectal Carcinoma | MMR Deficient | 44.23 | [2] | |
| Analog 465 | T98G | Glioblastoma | High MGMT | 33.09 | [2] |
| HCT116 | Colorectal Carcinoma | MMR Deficient | 25.37 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vitro cytotoxicity assays cited in this guide.
In Vitro Cytotoxicity Assay for Novel Imidazotetrazine Analogs (DP68, DP86)
-
Cell Lines: Human glioblastoma cell lines U251, U87MG, T98G, and U118MG.[1]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of temozolomide, DP68, or DP86.[1]
-
Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the CyQuant assay, which measures cellular DNA content.[3]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves generated from the viability data.[1]
In Vitro Cytotoxicity Assay for C8-Substituted Temozolomide Analogs (377, 465)
-
Cell Lines: Human glioblastoma cell line T98G (MGMT-overexpressing) and human colorectal carcinoma cell line HCT116 (MMR-deficient).[2]
-
Culture Conditions: Standard cell culture conditions were maintained.[2]
-
Drug Treatment: Cells were exposed to increasing concentrations of temozolomide, analog 377, or analog 465.[2]
-
Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT or SRB assay, after a 72-hour incubation period.[2]
-
Data Analysis: IC50 values were determined by nonlinear regression analysis of the dose-response curves.[2]
Signaling Pathways and Mechanisms of Action
The antitumor activity of both temozolomide and novel this compound analogs stems from their ability to alkylate DNA, leading to cytotoxicity. However, novel analogs are being designed to overcome common resistance mechanisms.
Temozolomide and Novel this compound Analogs: DNA Alkylation and Resistance
Temozolomide is a prodrug that spontaneously converts to the active metabolite MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide) under physiological conditions. MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. The cytotoxic effects are mainly attributed to the O6-methylguanine (O6-MeG) adduct, which, if not repaired, leads to DNA double-strand breaks and apoptosis.[1][2]
Resistance to temozolomide is primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine. Another mechanism of resistance involves defects in the mismatch repair (MMR) pathway.[1][2]
Novel this compound analogs, such as DP68, DP86, and the C8-substituted analogs 377 and 465, are designed to circumvent these resistance mechanisms. While they share the fundamental mechanism of DNA alkylation, they may introduce different alkyl groups or have altered interactions with DNA and repair proteins. For example, some analogs demonstrate efficacy independent of the MGMT status of the tumor cells.[1][2]
Caption: Mechanism of action and resistance for Temozolomide and Novel Triazenes.
Experimental Workflow
The preclinical evaluation of novel anticancer agents typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies in animal models.
Caption: Preclinical workflow for assessing novel anticancer agents.
Summary and Future Directions
The available preclinical data indicates that novel this compound analogs, including C8-substituted and other imidazotetrazine derivatives, hold significant promise in overcoming temozolomide resistance in glioblastoma and other cancers. In vitro studies have consistently demonstrated the superior potency of these novel compounds, particularly against cell lines with high MGMT expression or deficient MMR pathways, which are hallmarks of clinical resistance to temozolomide.[1][2]
While comprehensive, direct head-to-head in vivo comparative efficacy studies are not yet widely published in peer-reviewed literature, preliminary findings from conference abstracts and dissertations suggest that some of these novel analogs exhibit superior antitumor activity in mouse models of glioblastoma compared to temozolomide.[4][5] A study on a novel temozolomide analog, NEO212, which is a conjugate of temozolomide and perillyl alcohol, has shown reduced tumor growth in vivo.[6]
Future research should focus on conducting and publishing rigorous in vivo studies that directly compare the efficacy, toxicity, and pharmacokinetic profiles of these promising novel triazenes with temozolomide in relevant orthotopic xenograft and patient-derived xenograft (PDX) models. Such studies are essential to validate the initial in vitro findings and to provide the necessary evidence to advance the most promising candidates into clinical trials. The development of triazenes that can effectively treat temozolomide-resistant tumors would represent a significant advancement in the management of glioblastoma and other challenging cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. C8-Substituted Imidazotetrazine Analogs Overcome Temozolomide Resistance by Inducing DNA Adducts and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. saintjohnscancer.org [saintjohnscancer.org]
- 5. Development of imidazotetrazines for the treatment of glioblastoma & as synthetic precursors to diazo species | IDEALS [ideals.illinois.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Analytical Method for Triazene Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new electrochemical sensing method for triazene detection against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by experimental data, and detailed methodologies for key experiments are provided to assist researchers in their selection and implementation of the most suitable method for their needs.
Data Presentation: Performance Comparison of Analytical Methods
The quantitative performance of an analytical method is critical for ensuring reliable and accurate results. The following table summarizes key validation parameters for the new electrochemical sensing method and the benchmark GC-MS and LC-MS/MS methods for the analysis of common triazine compounds.
| Performance Parameter | New Electrochemical Sensor | GC-MS (Gas Chromatography-Mass Spectrometry) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (Recovery %) | 87.3% - 108.0%[1] | 70-120% | 79.3% - 98.3% |
| Precision (% Relative Standard Deviation, %RSD) | < 5.2% | < 20% | < 10% |
| Limit of Detection (LOD) | 0.025 - 0.040 ng/mL | ~0.1 µg/L | 0.05 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | 0.05 - 0.5 µg/L | 0.03 - 0.17 ng/g |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline the typical experimental protocols for the new electrochemical sensing method, GC-MS, and LC-MS/MS.
New Method: Electrochemical Sensor Protocol
This protocol describes a general procedure for the determination of triazines using a novel electrochemical biosensor.
-
Electrode Preparation: A glassy carbon electrode (GCE) is modified with a nanocomposite material (e.g., gold nanoparticles, graphene) to enhance its conductivity and surface area. A bioreceptor molecule, such as an antibody or an enzyme specific to triazines, is then immobilized on the modified electrode surface.
-
Sample Preparation: Water samples are typically filtered to remove particulate matter. Depending on the complexity of the matrix, a simple dilution or a solid-phase extraction (SPE) may be performed to concentrate the analytes and remove interfering substances.
-
Electrochemical Measurement: The prepared electrode is immersed in an electrochemical cell containing the pre-treated sample in a suitable electrolyte buffer. A potential is applied to the electrode, and the resulting current is measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The principle of detection is often based on the inhibition of an enzymatic reaction or the binding of the triazine to an antibody, which causes a measurable change in the electrochemical signal.[1][2]
-
Quantification: The concentration of the triazine in the sample is determined by comparing the measured signal to a calibration curve generated from standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the determination of volatile and semi-volatile triazine compounds.
-
Sample Preparation: A measured volume of the sample (e.g., 1 L of water) is adjusted to a specific pH. The triazines are then extracted from the sample using a suitable organic solvent, such as methylene (B1212753) chloride, through liquid-liquid extraction. The extract is then dried and concentrated.
-
Derivatization (if necessary): For some triazine compounds, a derivatization step may be required to increase their volatility and thermal stability for GC analysis.
-
Instrumental Analysis:
-
GC System: The concentrated extract is injected into a gas chromatograph equipped with a capillary column suitable for separating triazine compounds. The oven temperature is programmed to ramp up to ensure the separation of different analytes.
-
MS System: The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Quantification: Triazines are identified based on their retention time and characteristic mass fragments. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and selective and is suitable for a wide range of triazine compounds, including those that are not amenable to GC analysis.
-
Sample Preparation: Similar to GC-MS, sample preparation often involves solid-phase extraction (SPE) to extract and concentrate the triazines from the sample matrix and remove potential interferences.
-
Instrumental Analysis:
-
LC System: The extracted sample is injected into a high-performance liquid chromatograph (HPLC) system. The separation of triazines is achieved on a reversed-phase column (e.g., C18) using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
-
MS/MS System: The eluent from the LC column is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI). The first mass spectrometer (Q1) selects the precursor ion of the target triazine, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then detects specific product ions. This process, known as multiple reaction monitoring (MRM), provides very high selectivity and sensitivity.
-
-
Quantification: The concentration of each triazine is determined by comparing the response of the characteristic MRM transition to a calibration curve.
Mandatory Visualization
Experimental Workflow for Method Validation
The following diagram illustrates a generalized workflow for the validation of a new analytical method for this compound detection.
Caption: A generalized workflow for the validation of a new analytical method.
Principle of the New Electrochemical Detection Method
The following diagram illustrates the working principle of the new electrochemical biosensor for this compound detection.
Caption: The principle of this compound detection using an electrochemical biosensor.
References
Comparative Docking Analysis of Triazene Derivatives in Cancer Research: A Guide for Drug Development Professionals
A comprehensive overview of recent in-silico studies showcasing the potential of triazene derivatives as potent anti-cancer agents. This guide provides a comparative analysis of their binding affinities to various cancer-related protein targets, supported by experimental data and detailed methodologies.
This compound derivatives have emerged as a promising class of compounds in the field of medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anti-cancer properties.[1][2] Molecular docking studies have become an indispensable tool in the rational design and development of these compounds, providing valuable insights into their binding modes and potential efficacy as enzyme inhibitors.[3][4][5] This guide synthesizes findings from multiple studies to offer a comparative perspective on the docking performance of various this compound derivatives against key cancer targets.
Comparative Analysis of Docking Scores and Biological Activity
The following tables summarize the in-silico docking scores and corresponding in-vitro biological activities of various this compound derivatives from several key studies. These tables are designed to provide a clear and concise comparison of the compounds' performance against different cancer-related proteins and cell lines.
Table 1: Docking Scores and IC50 Values of 1,3,5-Triazine (B166579) Derivatives against Dihydrofolate Reductase (DHFR)
A study focused on 1,3,5-triazine derivatives as cytotoxic agents against non-small cell lung cancer (A549) identified several potent compounds.[3][5] The molecular docking study was performed to understand the binding interactions of these novel compounds as inhibitors of human dihydrofolate reductase (hDHFR).[3][5]
| Compound | Docking Score (kcal/mol) | Target Protein | Cancer Cell Line | IC50 (nM) |
| 8e | - | hDHFR | A549 | 50 |
| 9a | - | hDHFR | A549 | 42 |
| 10e | - | hDHFR | A549 | 62 |
| 11e | - | hDHFR | A549 | 28 |
| Methotrexate (Reference) | - | hDHFR | A549 | - |
Note: Specific docking scores were not provided in the source material, but the study indicated a correlation between cytotoxic activity and binding interactions at the molecular level.[3][5]
Table 2: Anti-proliferative Activity and Docking Insights for 1,3,5-Triazine Schiff Base Derivatives
A series of new 1,3,5-triazine Schiff base derivatives were synthesized and evaluated for their anti-proliferative activities against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines.[6] Molecular docking of these compounds was performed against the estrogen receptor alpha (ERα).[6]
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Target Protein | Key Finding |
| 4b | 3.29 | 3.64 | ERα | Most potent activity, attributed to the piperidino substituent and a para chlorine atom.[6] |
| 4c | - | - | ERα | Showed high efficacy, similar to 4b.[6] |
| 4m | 7.93 | 5.10 | ERα | Potent anti-proliferative activity.[6] |
| 4n | 6.10 | 4.54 | ERα | Potent anti-proliferative activity.[6] |
| 4o | 6.58 | 10.41 | ERα | Potent anti-proliferative activity.[6] |
| Tamoxifen (Reference) | 5.12 | 26.41 | ERα | - |
Table 3: Anticancer Activity of 1,2,3-Triazole Incorporated 1,3,4-Oxadiazole-Triazine Derivatives
A novel series of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives were synthesized and evaluated for their in-vitro anticancer activity against four cancer cell lines.[1]
| Compound | PC3 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | DU-145 IC50 (µM) |
| 9a | 0.56 ± 0.09 | 1.45 ± 0.74 | 1.14 ± 0.65 | 2.06 ± 0.92 |
| 9b | 2.18 ± 1.93 | 1.90 ± 0.83 | 1.94 ± 0.89 | 1.75 ± 0.78 |
| 9d | 0.17 ± 0.063 | 0.19 ± 0.075 | 0.51 ± 0.083 | 0.16 ± 0.083 |
| Etoposide (Reference) | 1.97 ± 0.45 | 2.54 ± 0.86 | 3.08 ± 0.135 | 2.86 ± 0.94 |
Table 4: Comparative Docking Scores of 1,2,4-Triazine (B1199460) Sulfonamide Derivatives Against Various Cancer-Related Kinases
Ten 1,2,4-triazine sulfonamide derivatives were subjected to molecular docking studies against several cancer-related protein kinases to explore their binding mechanisms.[4]
| Compound | 3RHK (kcal/mol) | 5GTY (kcal/mol) | 6PL2 (kcal/mol) | 7JXH (kcal/mol) |
| 1 | - | - | - | - |
| 2 | -5.277 | - | - | - |
| 3 | - | - | - | - |
| 4 | - | - | - | - |
| 5 | - | - | - | - |
| 6 | - | - | - | - |
| 7 | - | - | - | - |
| 8 | - | - | - | - |
| 9 | - | - | - | - |
| 10 | - | - | - | - |
| Erlotinib (Reference) | -2.261 | - | - | - |
| Neratinib (Reference) | - | - | - | - |
| Tepotinib (Reference) | - | - | - | - |
Note: The table presents a selection of the lowest docking scores reported for some of the compounds against the 3RHK receptor as an example. The full study contains more extensive data.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.
Molecular Docking Protocol
A generalized workflow for the molecular docking studies described in the referenced literature is as follows:
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., hDHFR, ERα, various kinases) were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were typically removed, and polar hydrogen atoms were added. The protein structures were then prepared for docking by assigning charges and atom types.[3][4][6]
-
Ligand Preparation: The 2D structures of the this compound derivatives were drawn using chemical drawing software and converted to 3D structures. The ligands were then energetically minimized using appropriate force fields.[4][6]
-
Docking Simulation: Molecular docking was performed using software such as AutoDock or Maestro.[3][4] The prepared ligands were docked into the active site of the prepared protein. The docking parameters, such as the grid box size and center, were defined to encompass the binding site of the native ligand.
-
Analysis of Results: The docking results were analyzed based on the binding energy (or docking score) and the binding mode of the ligands. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined.[4][6]
In-Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized this compound derivatives was commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][6]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116, PC3, DU-145) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3][6]
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and a reference drug (e.g., methotrexate, tamoxifen, etoposide) for a specified period (e.g., 48 or 72 hours).[1][3][6]
-
MTT Addition: After the incubation period, the MTT solution was added to each well, and the plates were incubated for a few more hours. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.[1][6]
Visualizing the Process: Workflows and Pathways
To better illustrate the processes involved in these comparative studies, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart illustrating the typical workflow for the synthesis, biological evaluation, and in-silico docking of novel this compound derivatives.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for anti-cancer therapies, indicating the inhibitory action of certain this compound derivatives.
References
- 1. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Navigating the Synthesis of Triazenes: A Guide to Reproducible Protocols
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of triazene compounds is paramount. This guide provides a comparative analysis of common this compound synthesis protocols, with a focus on reproducibility and quantitative outcomes. Detailed experimental methodologies and visual workflows are presented to aid in the selection and implementation of the most suitable synthetic routes.
Triazenes, characterized by the R¹N=N-NR²R³ functional group, are valuable scaffolds in medicinal chemistry and materials science. However, their synthesis can be fraught with challenges, including the stability of intermediates and the potential for side-product formation, which can impact reproducibility. This guide examines established methods for this compound synthesis, presenting available data on their performance and offering insights into achieving consistent results.
Comparison of Common this compound Synthesis Protocols
The synthesis of triazenes is most commonly achieved through the coupling of a diazonium salt with a primary or secondary amine. Variations in the starting materials, reaction conditions, and purification methods can significantly influence the yield, purity, and, critically, the reproducibility of the outcome.
Solution-Phase Synthesis of 1,3-Diaryltriazenes
A prevalent method for synthesizing symmetrical or unsymmetrical 1,3-diaryltriazenes involves the reaction of an aryl diazonium species with an aromatic amine. One approach utilizes N-nitrososulfonamides as transnitrosation agents to generate the aryl diazonium intermediate in situ under mild conditions.[1] This method avoids the use of strongly acidic media and low temperatures often required for traditional diazotization.[1]
Table 1: Synthesis of 1,3-Diaryltriazenes using N-Nitrososulfonamide (NO-1) [1]
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 1,3-Diphenylthis compound | 12 | 85 |
| 2 | 4-Methoxyaniline | 1,3-Bis(4-methoxyphenyl)this compound | 3 | 92 |
| 3 | 4-Nitroaniline | 1,3-Bis(4-nitrophenyl)this compound | 48 | 55 |
| 4 | 2-Methylaniline | 1,3-Bis(2-methylphenyl)this compound | 12 | 78 |
Reactions were performed by stirring the amine and NO-1 in dichloromethane (B109758) at room temperature.[1] The data suggests that electron-donating groups on the aromatic amine lead to higher yields and shorter reaction times, while electron-withdrawing groups have the opposite effect. Reproducibility can be influenced by the purity of the starting amines and the stability of the N-nitrososulfonamide reagent.
Synthesis of Triazenes using Nitrous Oxide
An alternative approach for the synthesis of triazenes, particularly those with thermally sensitive substituents, involves the use of nitrous oxide (N₂O) as a nitrogen donor.[2][3] This method allows for the coupling of lithium amides and organomagnesium compounds under mild conditions, providing access to triazenes that are challenging to prepare via conventional diazonium chemistry due to the instability of the required precursors.[2][3]
Table 2: Selected Yields for this compound Synthesis using Nitrous Oxide [2]
| Lithium Amide | Organomagnesium Compound | Product | Yield (%) |
| Lithium diisopropylamide | Phenylmagnesium bromide | 1,1-Diisopropyl-3-phenylthis compound | 75 |
| Lithium bis(trimethylsilyl)amide | Phenylethynylmagnesium bromide | 1-Phenylethynyl-3,3-bis(trimethylsilyl)this compound | 68 |
| Lithium piperidide | Vinylmagnesium bromide | 1-Vinyl-3,3-pentamethylenethis compound | 55 |
This method's reproducibility is contingent on the precise handling of organometallic reagents and the effective delivery of nitrous oxide.
Experimental Protocols
General Procedure for the Synthesis of 1,3-Diaryltriazenes using N-Nitrososulfonamide[1]
To a solution of the aryl amine (0.15 mmol) in dichloromethane (0.75 mL) is added N-nitrososulfonamide (NO-1) (0.075 mmol). The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 1,3-diarylthis compound.
General Procedure for the Synthesis of Triazenes with Nitrous Oxide[2]
A solution of the secondary amine in anhydrous THF is treated with a solution of n-butyllithium in hexanes at -78 °C. After stirring for 30 minutes, the solution of the lithium amide is transferred to a Schlenk flask. The solvent is removed in vacuo, and the residue is dissolved in THF. The solution is then saturated with nitrous oxide by bubbling the gas through the solution for a specified time. A solution of the Grignard reagent in THF is then added dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent, filtered, and concentrated. The crude product is purified by chromatography.
Visualizing the Workflow
To better understand the logical flow of the synthesis protocols, the following diagrams were generated using the DOT language.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Triazene Compounds
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with triazene compounds, a class of nitrogen-containing heterocycles, understanding and implementing the correct personal protective equipment (PPE) and handling protocols is critical to minimize exposure and mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.
Essential Personal Protective Equipment (PPE)
The primary line of defense when handling this compound compounds is the consistent and correct use of PPE. Engineering controls, such as fume hoods and ventilated enclosures, should always be the first measure to minimize exposure.[1][2] PPE should be used in conjunction with these controls.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side-shields are mandatory.[2][3] A face shield may be required for splash hazards.[1] | Protects against accidental splashes, dust, or aerosols which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, 11-13 mil thickness) should be worn.[1][4] Always inspect gloves before use. | Prevents skin contact, which can cause skin irritation.[1] |
| Body Protection | A lab coat or long-sleeved clothing is required. For larger quantities or splash risks, a chemical-resistant apron is recommended.[2] | Protects the skin from accidental spills and contamination. Contaminated clothing should be removed and washed before reuse.[1][3][5] |
| Respiratory Protection | An effective dust mask or a NIOSH-approved respirator should be used when there is a potential for dust or aerosol generation.[2] | Minimizes the inhalation of this compound particles, which may cause respiratory tract irritation.[2] The need for respiratory protection should be determined by a risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound compounds is crucial for maintaining a safe laboratory environment.
Pre-Handling Checklist:
-
Consult the Safety Data Sheet (SDS): Always review the specific SDS for the this compound compound you are using.
-
Ensure Engineering Controls are Functional: Verify that the fume hood or other ventilation systems are working correctly.[2][3]
-
Assemble all Necessary PPE: Before handling the compound, ensure you have all the required PPE as detailed in Table 1.
-
Prepare a Clean Workspace: The handling area should be clean and uncluttered.
-
Locate Emergency Equipment: Be aware of the location of the nearest eyewash station, safety shower, and fire extinguisher.[3]
Handling Procedure:
-
Work in a Ventilated Area: All handling of this compound compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][6]
-
Don PPE: Put on your lab coat, followed by safety goggles and gloves.
-
Dispense Carefully: When weighing or transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Keep Containers Closed: Keep the container tightly closed when not in use.[1][2][3][6]
-
Avoid Contact: Take care to avoid contact with skin, eyes, and clothing.[2][3]
-
No Food or Drink: Do not eat, drink, or smoke in the work area.[7]
Post-Handling Procedure:
-
Clean the Work Area: Thoroughly clean the work surface after handling is complete.
-
Decontaminate and Remove PPE: Remove gloves first, followed by your lab coat and goggles. Wash your hands thoroughly with soap and water.[1][6][7]
-
Store Properly: Store the this compound compound in a cool, dry, well-ventilated area away from incompatible substances, with the container tightly sealed.[1][2][3]
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell. |
| Ingestion | Rinse the mouth thoroughly with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][3] Call a poison center or doctor if you feel unwell.[6][5] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound waste is essential to protect the environment and comply with regulations.
Waste Collection:
-
Collect all this compound waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.
Disposal Procedure:
-
The generation of waste should be minimized or avoided wherever possible.[1]
-
Disposal of this compound waste must be in accordance with local, state, and federal regulations.[6]
-
Typically, this compound waste is disposed of via incineration by a licensed and accredited disposal contractor.[6]
-
Empty containers should be completely emptied before being offered for recycling or disposal. Do not allow the product to enter drains or waterways.[7]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
